Product packaging for (6-methyl-1H-indazol-5-yl)boronic acid(Cat. No.:CAS No. 1310405-35-6)

(6-methyl-1H-indazol-5-yl)boronic acid

Cat. No.: B1387074
CAS No.: 1310405-35-6
M. Wt: 175.98 g/mol
InChI Key: AVTBPALNUPBIAS-UHFFFAOYSA-N
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Description

(6-methyl-1H-indazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O2 B1387074 (6-methyl-1H-indazol-5-yl)boronic acid CAS No. 1310405-35-6

Properties

IUPAC Name

(6-methyl-1H-indazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTBPALNUPBIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1C)NN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657257
Record name (6-Methyl-1H-indazol-5-yl)boronic acid
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Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-35-6
Record name B-(6-Methyl-1H-indazol-5-yl)boronic acid
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Record name (6-Methyl-1H-indazol-5-yl)boronic acid
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Record name 6-Methyl-1H-indazole-5-boronic acid
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Foundational & Exploratory

(6-methyl-1H-indazol-5-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-methyl-1H-indazol-5-yl)boronic acid: Properties, Synthesis, and Applications

Introduction

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure, rich in hydrogen bonding capabilities, provides an excellent framework for designing selective ligands for various biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] Parallel to the importance of the core scaffold is the necessity for versatile chemical tools that enable its precise functionalization. Among these, boronic acids and their derivatives stand out for their stability, low toxicity, and remarkable utility as synthetic intermediates.[2]

This guide provides a comprehensive technical overview of This compound , a key building block for introducing the 6-methyl-1H-indazol-5-yl moiety into molecular architectures. Its primary application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][3] For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of this reagent is paramount for leveraging its potential in creating novel chemical entities with therapeutic promise.

Physicochemical and Structural Properties

This compound is a solid organoboron compound.[4] The core of its utility lies in the boronic acid group (-B(OH)₂), which is attached to the C5 position of the 6-methyl-1H-indazole scaffold. Boronic acids are Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, a transformation crucial for its reactivity in cross-coupling reactions.[2][5]

Core Identifiers
PropertyValueSource
CAS Number 1310405-35-6[4]
Molecular Formula C₈H₉BN₂O₂[4]
Molecular Weight 175.98 g/mol [4][6][7]
InChI InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)[4]
InChIKey AVTBPALNUPBIAS-UHFFFAOYSA-N[4]
Canonical SMILES CC1=CC2=C(C=C1B(O)O)NN=C2[6]
Physical and Chemical Data
PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solid[4][8]
Purity Typically ≥95-98%[4][9]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General property of boronic acids
pKa ~8.3 (Predicted)Predicted for similar structures[10]; boronic acids typically have pKa values in the range of 4-10.[5]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[10][11] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is typically provided by the commercial supplier on a lot-specific Certificate of Analysis (CoA). However, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methyl group (C6-CH₃) around δ 2.5 ppm, a broad singlet for the N-H proton (which may exchange with D₂O), and a broad, often downfield, singlet for the two hydroxyl protons of the boronic acid group (-B(OH)₂), which also exchanges with D₂O.[12]

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear upfield, while the six aromatic carbons of the indazole ring would resonate in the typical aromatic region. The carbon atom attached to the boron (C5) would show a characteristic broad signal due to quadrupolar relaxation of the adjacent boron atom.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (175.98 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₉BN₂O₂.

Synthesis, Handling, and Stability

General Synthetic Pathway

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a standard and reliable method for preparing aryl boronic acids is through a palladium-catalyzed borylation reaction of an aryl halide. The most logical precursor for this compound is 5-bromo-6-methyl-1H-indazole.

The process involves the reaction of the aryl bromide with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. This initially forms the boronic ester (pinacol ester), which is more stable and easier to purify than the free boronic acid. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final product.

SynthesisWorkflow Precursor 5-Bromo-6-methyl-1H-indazole Intermediate Pinacol Ester Intermediate Precursor->Intermediate Borylation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Intermediate Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Catalyst->Intermediate Product This compound Intermediate->Product Deprotection Hydrolysis Hydrolysis (e.g., aq. HCl or NaOH) Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol (Hypothetical)

Step 1: Borylation to form the Pinacol Ester

  • To an oven-dried flask under an inert atmosphere (Argon), add 5-bromo-6-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.

  • De-gas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the protected boronic ester intermediate.

Step 2: Hydrolysis to the Boronic Acid

  • Dissolve the purified pinacol ester from Step 1 in a solvent mixture such as acetone/water or THF/water.

  • Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.

  • Monitor the reaction for the cleavage of the pinacol group.

  • Upon completion, the boronic acid product may precipitate. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization.[13]

Safety, Handling, and Stability

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not universally available, data from closely related indazole boronic acids provide authoritative guidance.[14]

  • Hazards: This class of compounds is typically classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11][14][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

  • Storage and Stability: Boronic acids are susceptible to dehydration, which leads to the formation of a trimeric anhydride known as a boroxine. This process is reversible upon addition of water but can complicate stoichiometry in reactions. To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[10][11][16]

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the C5 position of the indazole and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[17][3] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle

The mechanism is a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 6-methyl-1H-indazol-5-yl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Final Product) RedElim->Product   R1X R¹-X (Aryl Halide) R1X->OxAdd R2BOH2 R²-B(OH)₂ (Indazole Boronic Acid) Boronate [R²-B(OH)₃]⁻ R2BOH2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Causality behind Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is often an excellent choice. The bulky, electron-rich dppf ligand stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination, making it effective for coupling with both electron-rich and electron-poor aryl halides.[17]

  • Base: A base is essential for activating the boronic acid.[3] Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base facilitates the formation of the anionic boronate, which is more nucleophilic and readily undergoes transmetalation.

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O) is typical. The organic solvent solubilizes the reactants and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Step-by-Step Methodology:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Sparge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) to the de-gassed mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Conclusion

This compound is a highly valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its primary strength lies in its ability to serve as a robust building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient and modular synthesis of complex molecules containing the medicinally significant 6-methyl-1H-indazole scaffold. A thorough understanding of its properties, handling requirements, and reactivity is essential for any scientist aiming to leverage this powerful tool for the discovery and development of novel, biologically active compounds.

References

(6-methyl-1H-indazol-5-yl)boronic acid CAS number 1310405-35-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-methyl-1H-indazol-5-yl)boronic acid (CAS 1310405-35-6)

Executive Summary

This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Its unique structure, featuring a methylated indazole core coupled with a versatile boronic acid moiety, makes it a valuable reagent for creating complex organic molecules. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents. The boronic acid functional group serves as a linchpin for carbon-carbon bond formation, most notably via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It covers the essential physicochemical properties, detailed protocols for synthesis and purification, an in-depth analysis of its application in Suzuki-Miyaura coupling, and critical safety and handling information. The insights herein are designed to bridge theoretical knowledge with practical, field-proven application, enabling scientists to effectively utilize this potent synthetic intermediate.

Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization.

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 1310405-35-6[1]
Molecular Formula C₈H₉BN₂O₂[1]
Molecular Weight 175.98 g/mol [1][2][3]
Appearance Typically a solid[1]
Purity Commercially available at ≥95-98%[1][4]
InChI Key AVTBPALNUPBIAS-UHFFFAOYSA-N[1]
Spectroscopic Characterization

While specific spectral data should be acquired for each batch, the following provides an expected profile for verification of the compound's identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, a singlet for the methyl group protons, a broad singlet for the N-H proton of the indazole, and a characteristic broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the eight unique carbon atoms in the molecule, including the methyl carbon and the aromatic carbons of the indazole ring. The carbon atom directly attached to the boron will have a characteristic chemical shift.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing boronic acids.[5][6] The analysis can sometimes be complicated by the formation of boroxine (dehydrated trimer) or solvent adducts.[5] The expected molecular ion peak [M+H]⁺ would be observed at m/z ≈ 177.08.

Synthesis & Purification

The synthesis of aryl boronic acids typically involves the borylation of an organometallic intermediate derived from an aryl halide.[7] This approach is applicable for the preparation of this compound.

Synthetic Workflow Overview

The logical flow from a halogenated precursor to the final, purified boronic acid is a multi-step process requiring careful control of reaction conditions and rigorous purification.

G start 5-Bromo-6-methyl-1H-indazole (Starting Material) lithiation Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) start->lithiation Step 1 borylation Borylation (Triisopropyl borate) lithiation->borylation Step 2 hydrolysis Aqueous Workup / Hydrolysis (Acidic) borylation->hydrolysis Step 3 purification Purification (Recrystallization or Chromatography) hydrolysis->purification Step 4 product This compound (Final Product) purification->product Step 5

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol describes a representative method starting from 5-bromo-6-methyl-1H-indazole.

  • Preparation: To a flame-dried, three-neck flask under an inert argon atmosphere, add 5-bromo-6-methyl-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour. The formation of the lithiated intermediate is the critical step.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains at -78 °C. The borate ester acts as the boron source.

  • Quench and Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 2 M hydrochloric acid (HCl). The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification is essential to remove inorganic salts and organic byproducts.

  • Rationale: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface. Recrystallization is often the preferred method.[8]

  • Method 1: Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane or acetone/water).[8][9] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the resulting white solid and wash with a cold, non-polar solvent (e.g., hexane) to afford the purified product.

  • Method 2: Acid/Base Extraction: An alternative method involves dissolving the crude product in an organic solvent and extracting with a mild aqueous base. The boronic acid forms a water-soluble boronate salt. The aqueous layer is then separated, acidified, and the precipitated pure boronic acid is filtered or extracted.[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forms a new carbon-carbon bond between the indazole core and various aryl or heteroaryl halides/triflates, providing a powerful tool for building molecular complexity.[12]

Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R¹-R² (Coupled Product) transmetalation_complex->product Reductive Elimination r1x R¹-X (Aryl Halide) r1x->pd2_complex boronic_activated [R²-B(OH)₃]⁻ (Activated Boronate) boronic_activated->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Causality Behind the Steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

    • Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) is crucial as it activates the boronic acid to form a more nucleophilic "ate" complex, which then transfers its organic group (R²) to the palladium center, displacing the halide.[11]

    • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[12]

Step-by-Step Coupling Protocol

This protocol provides a general procedure for coupling this compound with a generic aryl bromide.

  • Reaction Setup: In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10]

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[10][12] Degas the mixture thoroughly by bubbling argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Relevance in Medicinal Chemistry & Drug Discovery

Boronic acids are indispensable tools in modern medicinal chemistry, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[7][13] The (6-methyl-1H-indazol-5-yl) moiety is of particular interest:

  • Privileged Scaffold: The indazole ring system is a core component of numerous FDA-approved drugs and clinical candidates, especially kinase inhibitors used in oncology. Its unique geometry and hydrogen bonding capabilities allow for potent and selective interactions with biological targets.

  • SAR Exploration: By using this specific boronic acid in Suzuki couplings, medicinal chemists can systematically introduce the 6-methyl-indazol-5-yl group into various molecular frameworks. The methyl group at the 6-position provides a subtle steric and electronic modification compared to the unsubstituted parent indazole, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound. The following information is based on data for similar boronic acid compounds.

Hazard Identification
Hazard StatementDescriptionGHS CodeSource(s)
Harmful if swallowedMay cause harm if ingested.H302[14]
Causes skin irritationContact with skin may cause irritation.H315[3][14]
Causes serious eye irritationContact with eyes may cause significant irritation.H319[3][14]
May cause respiratory irritationInhalation of dust may irritate the respiratory tract.H335[3][14]
Handling and Personal Protection
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear nitrile gloves and a lab coat. Use proper glove removal technique to avoid skin contact.[14][16]

    • Respiratory Protection: Avoid dust formation.[14] If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15][16]

Storage Recommendations
  • Conditions: Store in a cool, dry, and well-ventilated place.[16] Some suppliers recommend storage at -20 °C to maximize shelf life.

  • Container: Keep the container tightly closed to prevent moisture absorption, which can degrade the boronic acid.[16]

  • Incompatibilities: Store away from strong oxidizing agents.

Conclusion

This compound, CAS 1310405-35-6, is a high-value synthetic intermediate with significant utility in organic synthesis and drug discovery. Its primary role as a coupling partner in the Suzuki-Miyaura reaction allows for the efficient incorporation of the medicinally relevant 6-methyl-1H-indazole scaffold into novel molecular entities. A thorough understanding of its properties, synthetic routes, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole Boronic Acids in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities. When functionalized with a boronic acid moiety, these structures become powerful and versatile building blocks, particularly for transition-metal-catalyzed cross-coupling reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern drug development, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.

(6-methyl-1H-indazol-5-yl)boronic acid, a specific isomer within this class, offers a unique substitution pattern that is of significant interest to researchers and drug development professionals. The strategic placement of the methyl and boronic acid groups on the indazole ring allows for the exploration of specific chemical space, potentially leading to novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the core physical properties of this compound, offering both established data and field-proven methodologies for its characterization.

Molecular and Physicochemical Profile

Understanding the fundamental physical and chemical properties of a compound is a prerequisite for its effective application in synthesis and drug development. These parameters influence everything from reaction kinetics and solubility to formulation and bioavailability.

Core Chemical Identifiers

The unambiguous identification of this compound is established through its unique chemical identifiers.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1310405-35-6[2]
Molecular Formula C₈H₉BN₂O₂[2]
Molecular Weight 175.98 g/mol [2]
InChI InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)[2]
InChIKey AVTBPALNUPBIAS-UHFFFAOYSA-N[2]
Structural Representation and Tautomerism

The structure of this compound features a bicyclic indazole core with a methyl group at position 6 and a boronic acid at position 5. It is crucial to recognize that indazoles can exist in different tautomeric forms. The "1H" designation specifies the location of the proton on the pyrazole ring, which can influence its hydrogen bonding capabilities and ultimately its physical properties.

Caption: 2D structure of this compound.

Known and Predicted Physical Properties

Direct experimental data for this compound is limited. The table below summarizes available information for the target compound and closely related isomers to provide a comparative context. Note: Data for isomers should be used as an estimation, as positional differences in functional groups can significantly impact physical properties.

PropertyThis compound1-methyl-1H-indazole-5-boronic acid (Isomer)Source
Appearance SolidWhite to off-white solid, Crystalline powder[2][3][4]
Purity 98%≥95% - 97%[2][5]
Melting Point Data not availableData not availableN/A
Boiling Point Data not available397.5 ± 34.0 °C (Predicted)[3]
Density Data not available1.27 ± 0.1 g/cm³ (Predicted)[3]
pKa Data not available8.28 ± 0.30 (Predicted)[3]
Solubility Data not availableData not availableN/A

Boronic acids are known to have high melting points and are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This transformation can complicate the determination of a sharp, reproducible melting point.

Experimental Protocols for Physical Characterization

To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following sections detail robust methodologies for determining key physical properties of this compound.

Workflow for Accurate Melting Point Determination

The melting point is a critical indicator of purity.[6] For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Caption: Standard workflow for obtaining a reliable melting point.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[6] This is crucial for efficient and uniform heat transfer. Crush any coarse crystals in a mortar and pestle.

  • Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end firmly on a hard surface to pack the solid into the bottom.[7] The optimal sample height is 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Approximate Determination (if unknown): Heat the sample at a rapid rate (10-15°C per minute) to quickly determine an approximate melting range. This initial run prevents spending excessive time on the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new sample and begin heating at a much slower rate, ensuring the temperature increases by no more than 1-2°C per minute as you approach the expected melting point.[7]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

    • Record the temperature at which the last solid crystal melts. This is the end of the melting range.

  • Validation: Repeat the precise determination with a fresh sample to ensure the result is reproducible.

Causality and Trustworthiness: The use of a slow heating rate near the melting point is paramount. It allows the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the temperature of the sample.[7] Performing an initial rapid scan saves time, while the subsequent careful measurements on fresh samples build confidence in the final reported range.

Protocol for Solubility Assessment

Solubility is a critical parameter for drug development, influencing everything from reaction work-up to formulation. The determination of boronic acid solubility can be complex due to the potential for dehydration and the formation of different solid-state forms.[8][9] A dynamic (synthetic) method is often employed for reliable measurements.

Step-by-Step Methodology:

  • System Preparation: In a sealed vial equipped with a magnetic stirrer and a temperature probe, add a known mass of this compound and a known volume of the desired solvent (e.g., chloroform, acetone, dipropyl ether).[8][9]

  • Heating and Observation: While stirring vigorously, heat the biphasic mixture at a slow, controlled rate (e.g., 0.3 K/h).[8]

  • Equilibrium Point Determination: The solid-liquid equilibrium point is defined as the temperature at which the last solid particles disappear, resulting in a clear, homogenous solution. This can be observed visually or, for higher precision, by monitoring the turbidity of the solution with a light-scattering probe.[8][9]

  • Data Collection: Record the temperature at which the solution becomes clear. This represents the solubility of the compound at that specific concentration.

  • Solubility Curve Generation: Repeat steps 1-4 with varying solute-to-solvent ratios to generate a solubility curve as a function of temperature.

Expert Insights: The choice of solvents for screening should cover a range of polarities. Ethers and ketones are often good solvents for boronic acids.[9] The dynamic method is preferred over isothermal methods because it minimizes the time the boronic acid is held at elevated temperatures, reducing the risk of dehydration to the corresponding boroxine, which has different solubility properties and would otherwise lead to erroneous results.[8]

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. While comprehensive experimental data on its physical properties is not yet widely published, this guide provides the foundational information available, including its core chemical identifiers and appearance. Furthermore, it establishes authoritative, field-tested protocols for the precise determination of its melting point and solubility. By adhering to these rigorous experimental workflows, researchers can generate reliable, high-quality data, ensuring the compound's effective and reproducible application in their synthetic endeavors. The structural similarities to other well-characterized indazole boronic acids allow for reasonable predictions, but underscore the necessity for empirical determination as outlined herein.

References

Introduction: The Dual Role of (6-methyl-1H-indazol-5-yl)boronic acid in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (6-methyl-1H-indazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Their moderate reactivity, stability, and ease of handling have made them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] Beyond their synthetic utility, the boronic acid functional group has emerged as a key pharmacophore in drug design, leading to the approval of several drugs for cancer and infectious diseases.[1][2][4]

The this compound molecule marries this versatile functional group with the indazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This makes the compound a valuable building block for synthesizing complex molecules and potential drug candidates. However, the very properties that make boronic acids useful also render them susceptible to specific degradation pathways. A thorough understanding of the stability of this compound is therefore not an academic exercise but a critical prerequisite for its successful application, ensuring reproducibility in synthesis and the integrity of screening compounds in drug discovery pipelines.

This guide provides a detailed examination of the factors influencing the stability of this compound, outlines its primary degradation pathways, and offers field-proven protocols for its optimal storage, handling, and analytical assessment.

Section 1: Fundamental Chemical Properties and Intrinsic Stability

This compound is an arylboronic acid, a class of compounds characterized by a trivalent boron atom bonded to an aryl group and two hydroxyl groups.[5] The boron atom possesses an empty p-orbital, making it a mild Lewis acid.[5] This Lewis acidity is central to both its reactivity and its instability.

In the solid state, this compound typically presents as a white to off-white crystalline powder.[6] Like many boronic acids, it can exist in equilibrium with its cyclic anhydride, a trimer known as a boroxine. This dehydration is a reversible process and does not typically represent irreversible degradation, but it can affect the compound's physical properties and solubility. The primary stability concerns arise from irreversible chemical transformations, which are heavily influenced by environmental factors.

Section 2: The Primary Degradation Pathways

The stability of this compound is primarily threatened by two chemical processes: protodeboronation and oxidation. Understanding the mechanisms of these pathways is essential for developing effective mitigation strategies.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the hydrolytic cleavage of the C-B bond to yield the corresponding arene (6-methyl-1H-indazole) and boric acid.[3]

Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃

This reaction is highly dependent on pH, moisture, and temperature. The rate of protodeboronation is often slowest in a slightly acidic environment (around pH 5) and accelerates significantly under more acidic or basic conditions.[7] This is because the reaction can proceed through different mechanisms involving the neutral boronic acid or the anionic boronate species, which is formed under basic conditions.[3][7] The presence of the basic indazole ring in this compound can influence local pH and potentially self-catalyze this degradation process under certain conditions.[3]

Oxidation: Conversion to the Phenolic Analogue

The carbon-boron bond is also susceptible to oxidation, which replaces the boronic acid moiety with a hydroxyl group, converting this compound into 6-methyl-1H-indazol-5-ol. This can be mediated by atmospheric oxygen, particularly in the presence of metal catalysts, or by other oxidizing agents.[8] For peptide boronic acids, studies have shown that oxidative processes, sometimes involving agents like hydrogen peroxide, are a major initial degradation pathway.[9] While less ubiquitous than protodeboronation under standard storage conditions, oxidation is a significant concern during reaction workups or long-term storage in solution if not properly deoxygenated.

DegradationPathways cluster_proto Protodeboronation cluster_ox Oxidation BA This compound (Ar-B(OH)₂) Proto_Reagent + H₂O BA->Proto_Reagent Ox_Reagent + [O] BA->Ox_Reagent Proto_Product 6-methyl-1H-indazole (Ar-H) Proto_Reagent->Proto_Product Ox_Product 6-methyl-1H-indazol-5-ol (Ar-OH) Ox_Reagent->Ox_Product

Caption: Primary degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Given the inherent instabilities, rigorous storage and handling procedures are paramount to preserving the integrity of this compound.

Long-Term Storage of Solid Material

For long-term storage, the goal is to mitigate exposure to moisture, oxygen, light, and elevated temperatures.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation pathways. While some vendors suggest room temperature, refrigeration is best practice for long-term stability.[10][11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting protodeboronation and oxidation.[12]
Container Tightly Sealed, Opaque VialPrevents moisture ingress and protects from light, which can potentially catalyze degradation.
Location Dry, Well-Ventilated AreaGeneral safety and handling best practice.[13][14]
Experimental Handling and Solution Preparation

The stability of boronic acids decreases significantly when in solution. Therefore, solutions should ideally be prepared fresh for each use.

HandlingWorkflow start Start: Prepare for Weighing equilibrate Equilibrate Container to Room Temperature start->equilibrate 1. weigh Weigh Solid Rapidly (Ideally in Glovebox or under Inert Gas Stream) equilibrate->weigh 2. Prevents condensation dissolve Dissolve in Anhydrous, Aprotic Solvent weigh->dissolve 3. use Use Solution Immediately (Purge with N₂/Ar if storing briefly) dissolve->use 4. end End: Experiment Ready use->end

Caption: Recommended workflow for handling solid boronic acid and preparing solutions.

Step-by-Step Protocol for Handling:

  • Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Whenever possible, handle the solid material in a glovebox or under a blanket of inert gas (argon or nitrogen).

  • Solvent Choice: For dissolution, use high-purity, anhydrous aprotic solvents (e.g., THF, Dioxane, DMF). Avoid protic solvents like methanol or water unless required by the reaction, in which case be aware of the potential for rapid degradation.

  • Immediate Use: Use the prepared solution as quickly as possible. If brief storage is unavoidable, keep the solution cold and under an inert atmosphere.

Section 4: Analytical Methods for Stability and Purity Assessment

Verifying the purity of this compound before use and monitoring its stability over time requires robust analytical methods. The analysis of boronic acids is notoriously challenging due to their potential for on-column degradation.[15][16]

Chromatographic Techniques
  • Reversed-Phase HPLC (RP-HPLC): This is a common but problematic technique. The aqueous mobile phases and acidic modifiers often used can cause on-column protodeboronation, leading to inaccurate purity assessments.[16][17]

    • Mitigation Strategy: To achieve a more accurate analysis, use a column with low silanol activity and a mobile phase with no pH modifier or a highly basic mobile phase (e.g., pH > 10) which can stabilize the boronate form.[16][17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has proven to be an excellent alternative for the simultaneous analysis of boronic acids and their corresponding esters, demonstrating good selectivity and retention without inducing hydrolysis.[18]

  • Non-Aqueous Capillary Electrophoresis (NACE): NACE is a powerful technique that avoids the issue of hydrolysis entirely by operating in a non-aqueous environment. It provides accurate and reliable quantitation for both boronic acids and their esters.[15]

AnalyticalDecisionTree start Need to Analyze This compound? hydrolysis_concern Is avoiding hydrolysis critical for quantitation? start->hydrolysis_concern nace_hilic Use NACE or HILIC hydrolysis_concern->nace_hilic Yes rp_hplc Use Optimized RP-HPLC hydrolysis_concern->rp_hplc No / Not available rp_hplc_details Strategy: - Low silanol activity column - No acidic modifier OR - High pH mobile phase rp_hplc->rp_hplc_details

Caption: Decision tree for selecting an appropriate analytical method.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for confirming the structure of the main compound and identifying key degradation products. The appearance of a new proton signal in the aromatic region corresponding to the C-H where the C-B bond was located is a clear indicator of protodeboronation.

  • Mass Spectrometry (MS): MS can confirm the molecular weight but can be unpredictable for boronic acids, often showing ions corresponding to the boroxine trimer or other adducts.[19]

Conclusion

This compound is a high-value reagent whose utility is directly tied to its chemical integrity. Its stability is not absolute and is critically dependent on environmental conditions. The primary degradation pathways of protodeboronation and oxidation are driven by moisture, oxygen, pH, and temperature. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storing the solid refrigerated under an inert atmosphere and handling it in a manner that minimizes exposure to air and moisture—researchers can significantly extend the shelf-life and ensure the reliability of this important building block. Furthermore, employing advanced or carefully optimized analytical techniques like NACE, HILIC, or modified RP-HPLC is essential for the accurate assessment of purity, providing confidence in the quality of the material and the integrity of the experimental results it generates.

References

solubility of (6-methyl-1H-indazol-5-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (6-methyl-1H-indazol-5-yl)boronic Acid in Organic Solvents for Drug Development Applications

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its indazole core is a recognized pharmacophore present in numerous approved drugs.[1] However, the successful application of this reagent in synthetic workflows and its subsequent formulation development are critically dependent on a thorough understanding of its solubility characteristics. Low solubility can lead to poor reaction kinetics, challenging purifications, and significant bioavailability issues. This guide provides a comprehensive overview of the theoretical and practical aspects of the , offering field-proven insights for researchers, chemists, and formulation scientists. We will explore the physicochemical drivers of its solubility, present expected solubility profiles based on analogous structures, and provide a robust experimental protocol for its empirical determination.

The Strategic Importance of this compound in Drug Discovery

The value of this compound stems from the convergence of two powerful chemical motifs: the indazole ring and the boronic acid functional group.

  • The Indazole Moiety: The indazole scaffold is a bioisostere of purine and is considered a "privileged structure" in drug discovery, frequently interacting with kinase hinge regions and other biological targets. Drugs like Pazopanib and Axitinib, both kinase inhibitors for cancer therapy, feature the indazole core, highlighting its therapeutic relevance.[1]

  • The Boronic Acid Handle: Boronic acids are exceptionally versatile functional groups. They are stable, generally possess low toxicity, and are key participants in robust carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The rise of boronic acid-containing drugs, starting with the proteasome inhibitor Bortezomib (Velcade®), has cemented their importance in the pharmaceutical landscape.[3][4]

The combination of these two features makes this compound an essential reagent for synthesizing novel compounds with high potential for biological activity.

Physicochemical Principles Governing Solubility

Understanding the solubility of this compound requires an analysis of its unique molecular structure. Its behavior in solution is a complex interplay of its heterocyclic core, the boronic acid group, and the methyl substituent.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[5]
Molecular Weight 175.98 g/mol [5]
Appearance Solid[5]
Hydrogen Bond Donors 3 (two -OH, one N-H)Calculated
Hydrogen Bond Acceptors 4 (two -OH, two N)Calculated
The Dual Nature of the Boronic Acid Group

The B(OH)₂ group is the primary determinant of this molecule's solubility. It can act as both a hydrogen bond donor (via the hydroxyl protons) and a hydrogen bond acceptor (via the oxygen lone pairs). This amphiphilic character allows for interactions with a wide range of solvents. However, boronic acids are known to undergo reversible self-condensation, particularly upon heating or in non-polar, anhydrous conditions, to form cyclic anhydrides known as boroxines .[6][7] The formation of this less polar, trimeric species significantly reduces solubility and can complicate experimental results.[7]

The Influence of the Indazole Core

The indazole ring system is aromatic and possesses both a hydrogen bond donor (the N-H proton) and acceptor sites (the pyridine-like nitrogen). This contributes to its ability to form strong intermolecular interactions, including crystal lattice packing, which must be overcome by the solvent for dissolution to occur. The presence of the methyl group slightly increases the molecule's lipophilicity.

Causality of Solvent Selection

Based on these principles, we can predict solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors and are expected to effectively solvate the molecule, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Dioxane, Acetonitrile): These solvents can accept hydrogen bonds from the B(OH)₂ and N-H groups. Ethers and ketones, in particular, have been shown to be effective solvents for other arylboronic acids.[8][9] High to moderate solubility is anticipated.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): These solvents lack the ability to form strong hydrogen bonds and are poor solvents for disrupting the crystal lattice of a polar molecule like this. Very low solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While less polar than ketones or ethers, these can exhibit moderate solvating power for some boronic acids, though solubility may be limited.[8]

Expected Solubility Profile: An Illustrative Guide

Table 2: Illustrative Solubility of Phenylboronic Acid in Various Organic Solvents at Room Temperature (Approx. 25°C) (Data synthesized from studies on arylboronic acids for comparative purposes)[6][8][9]

Solvent ClassSolventExpected Solubility Profile for this compoundRationale
Ethers Tetrahydrofuran (THF)HighExcellent H-bond acceptor, disrupts crystal lattice.
1,4-DioxaneHighSimilar to THF, effective solvator.
Ketones AcetoneHighStrong H-bond acceptor.
Alcohols MethanolVery HighStrong H-bond donor and acceptor.
Chlorinated Dichloromethane (DCM)Low to ModerateLimited H-bonding capability.
Hydrocarbons TolueneVery LowNon-polar nature cannot overcome intermolecular forces.
HeptaneInsolubleApolar, ineffective solvator.
Amides Dimethylformamide (DMF)Very HighHighly polar, excellent H-bond acceptor.

A Self-Validating Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a standardized experimental approach is essential. The dynamic (polythermal) method, which measures the temperature at which a known concentration of solute fully dissolves, is a robust technique for this purpose.[6][8]

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Accurately weigh solute (e.g., 10 mg) B Accurately add known volume of solvent (e.g., 1.0 mL) A->B C Seal vial and place in controlled heating block with magnetic stirring B->C D Slowly ramp temperature (e.g., 0.5 °C/min) C->D E Monitor solution clarity (visually or via turbidity probe) D->E F Record 'dissolution temperature' (Td) when last crystal disappears E->F G Cool solution to confirm recrystallization (validates Td) F->G H Repeat for multiple concentrations G->H I Plot solubility (mol/L or g/L) vs. Temperature (°C) H->I

Caption: Workflow for Dynamic Solubility Measurement.

Step-by-Step Methodology
  • Preparation of Slurry: Accurately weigh a known mass of this compound (e.g., 20.0 mg) into a 4 mL glass vial equipped with a small magnetic stir bar.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1.00 mL) to the vial. Seal the vial tightly with a PTFE-lined cap.

  • Apparatus Setup: Place the vial in a programmable heating block that allows for controlled temperature ramping and continuous magnetic stirring. A turbidity probe can be inserted for automated detection, or visual inspection can be used.[6]

  • Heating and Observation: Begin stirring and slowly heat the slurry at a constant rate (e.g., 0.5 °C per minute) to ensure the system remains close to equilibrium.

  • Determination of Dissolution Temperature (Td): Carefully observe the solution. The temperature at which the very last solid particle dissolves is recorded as the dissolution temperature (Td) for that specific concentration.

  • Validation: Slowly cool the solution to confirm that the solid recrystallizes, validating that the Td was a true equilibrium point.

  • Data Collection: Repeat steps 1-6 for several different concentrations to construct a solubility curve as a function of temperature.

  • Isothermal Data (Optional): To report solubility at a specific temperature (e.g., 25 °C), the data from the solubility curve can be interpolated. Alternatively, an isothermal method can be used where excess solid is stirred in the solvent at a constant temperature for 24-48 hours, followed by filtration and concentration analysis of the supernatant.[10]

Critical Factors Influencing Solubility

Several variables can significantly alter the measured solubility of this compound. Awareness of these factors is crucial for both synthetic chemistry and formulation development.

G center Solubility of This compound T Temperature center->T Generally Increases SP Solvent Polarity & H-Bonding center->SP Strongly Dependent WC Water Content center->WC CP Crystal Polymorphism center->CP Affects Lattice Energy pH Aqueous pH (if applicable) center->pH Affects Ionization Boroxine Boroxine Formation (Dehydration) WC->Boroxine Inhibits Boroxine->center Decreases

References

An In-depth Technical Guide to (6-methyl-1H-indazol-5-yl)boronic acid: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Functionalized Heterocycle

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a core motif frequently found in molecules exhibiting a wide array of biological activities.[1] From potent kinase inhibitors in oncology to agents targeting neurodegenerative diseases, the versatility of the indazole ring system is a testament to its unique electronic and steric properties.[2] This guide focuses on a particularly valuable derivative: (6-methyl-1H-indazol-5-yl)boronic acid. With a molecular weight of 175.98 g/mol , this unassuming white solid is a powerhouse in synthetic chemistry, primarily serving as a key building block in palladium-catalyzed cross-coupling reactions.[3][4]

The strategic placement of the boronic acid moiety at the 5-position and a methyl group at the 6-position of the indazole core makes this reagent a bespoke tool for introducing the 6-methyl-1H-indazolyl group into complex molecular architectures. This capability is of paramount importance in drug discovery, where precise structural modifications can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and application of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉BN₂O₂[3][4]
Molecular Weight 175.98 g/mol [3][4]
Appearance White to off-white solid[4]
Purity Typically ≥95-98%[3]
CAS Number 1310405-35-6[3]

Structural Characterization:

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the molecule. The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons, and the exchangeable protons of the boronic acid hydroxyl groups. The carbon NMR will correspondingly display signals for each unique carbon atom in the structure.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should correspond to the calculated exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretching of the boronic acid and the N-H stretching of the indazole ring.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound typically proceeds from a halogenated precursor, most commonly 5-bromo-6-methyl-1H-indazole. The conversion of the carbon-halogen bond to a carbon-boron bond is a cornerstone of organoboron chemistry.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange and Borylation

This protocol outlines a robust and commonly employed method for the preparation of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Lithium-Halogen Exchange

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 5-bromo-6-methyl-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: The flask is purged with dry nitrogen or argon. Maintaining an inert and anhydrous environment is critical, as organolithium reagents are highly reactive towards water and oxygen.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the organolithium reagent and to prevent side reactions, such as the deprotonation of the indazole N-H.

  • Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The n-BuLi acts as a strong base to facilitate the lithium-halogen exchange, replacing the bromine atom with a lithium atom.

Step 2: Borylation

  • Reagent Preparation: In a separate flame-dried flask, triisopropyl borate (1.2 eq) is dissolved in anhydrous THF and cooled to -78 °C. Triisopropyl borate is the boron electrophile that will be attacked by the newly formed aryllithium species.

  • Cannula Transfer: The freshly prepared solution of 5-lithio-6-methyl-1H-indazole is slowly transferred via cannula into the cooled solution of triisopropyl borate. This order of addition (organolithium to borate ester) is crucial to minimize the formation of over-borylated byproducts.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

  • Quenching: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The acid serves to hydrolyze the boronate ester intermediate to the desired boronic acid.

  • Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined.

  • Washing: The combined organic extracts are washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Strategy

Purification of the crude product is essential to remove any unreacted starting material, borinic acid byproducts, or inorganic salts.

  • Recrystallization: This is often the most effective method for purifying arylboronic acids. A suitable solvent system must be empirically determined, but mixtures of polar and non-polar solvents, such as ethyl acetate/hexanes or methanol/water, are common starting points.[7] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the pure boronic acid crystallizes out, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is not effective, silica gel chromatography can be employed. A solvent system with a mixture of a non-polar eluent (e.g., hexanes or dichloromethane) and a polar eluent (e.g., ethyl acetate or methanol) is typically used.[8] Due to the polar nature of boronic acids, tailing on the column can be an issue, which can sometimes be mitigated by the addition of a small amount of acetic acid to the eluent.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 5-Bromo-6-methyl-1H-indazole B Lithium-Halogen Exchange (n-BuLi, THF, -78°C) A->B C Borylation (Triisopropyl borate) B->C D Hydrolysis (HCl (aq)) C->D E Crude Product D->E Work-up F Recrystallization or Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the synthesis and purification of this compound.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals.[9]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (in this case, the 6-methyl-1H-indazol-5-yl group) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Organohalide R¹-X Organohalide->PdII_RX BoronicAcid R²-B(OH)₂ + Base BoronicAcid->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Application in the Synthesis of Kinase Inhibitors

The indazole scaffold is a key component of numerous kinase inhibitors approved for the treatment of cancer.[10] One prominent example where a substituted indazole boronic acid is a logical precursor is in the synthesis of drugs like Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[8] While various synthetic routes to Axitinib exist, the use of a Suzuki-Miyaura coupling with a suitably functionalized indazole boronic acid represents a convergent and efficient strategy for constructing the core of such molecules.

The use of this compound allows for the direct installation of the 6-methyl-1H-indazolyl moiety onto an aromatic or heteroaromatic ring, which can be a key pharmacophore for binding to the kinase active site. This strategic bond formation is often a pivotal step in the total synthesis of these complex drug molecules.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, which can affect their reactivity.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its value lies in the convergence of a biologically relevant indazole scaffold with the synthetic prowess of the boronic acid functional group. By providing an efficient means to incorporate the 6-methyl-1H-indazolyl moiety into novel molecular entities, this reagent empowers medicinal chemists to explore new chemical space in the quest for more effective and selective therapeutics. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is essential for any researcher or drug development professional working at the forefront of pharmaceutical sciences.

References

Introduction: The Strategic Convergence of Indazole and Boronic Acid Moieties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Indazole Boronic Acids

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of strategic molecular design. Certain chemical scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged structures." The indazole ring system is one such scaffold, a bicyclic heterocycle that forms the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups to engage with biological targets.[3]

Separately, the boronic acid moiety, R-B(OH)₂, has transitioned from a mere synthetic tool to a pharmacologically significant functional group.[2] While indispensable in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for building molecular complexity, its true therapeutic value lies in its unique ability to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases.[4] This capacity for covalent interaction can lead to inhibitors with high potency and prolonged duration of action.

This guide explores the synergistic potential arising from the fusion of these two entities: indazole boronic acids . We will delve into their prominent biological activities, focusing on the mechanistic underpinnings of their action, provide field-proven experimental workflows for their evaluation, and offer insights into their future trajectory in drug discovery.

Part 1: Core Biological Activity: A Focus on Oncology

The overwhelming consensus in the scientific literature points to oncology as the primary therapeutic area for indazole-based compounds.[1][3] Derivatives synthesized from indazole boronic acid precursors have demonstrated potent activity against a range of cancers by modulating key signaling pathways that govern cell proliferation, survival, and metastasis.[2][5]

Mechanism of Action I: Multi-Targeted Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3][6] Indazole derivatives have been successfully developed as inhibitors of several key oncogenic kinases.[7]

One of the most critical pathways in tumor progression is angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process.[8] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[9] Many indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFR-2, effectively cutting off a tumor's blood supply.[3][4]

The general mechanism involves the indazole scaffold acting as a hinge-binder within the ATP-binding pocket of the kinase, preventing the phosphorylation events necessary for signal transduction.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Indazole Indazole Boronic Acid Derivative Indazole->VEGFR2 Inhibition of ATP Binding PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: VEGFR-2 signaling cascade and the point of inhibition by indazole derivatives.

Mechanism of Action II: Induction of Apoptosis

Beyond blocking proliferative signals, many indazole derivatives actively induce programmed cell death, or apoptosis, in cancer cells.[2][10] One well-documented mechanism is the initiation of the intrinsic (mitochondrial) apoptotic pathway.[1]

This process is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Certain indazole compounds have been shown to upregulate Bax and downregulate Bcl-2.[2] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c activates a cascade of executioner caspases, primarily caspase-3, which then cleave essential cellular proteins, leading to the systematic dismantling of the cell.[1]

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Disrupts Membrane Potential CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic apoptosis pathway induced by certain indazole derivatives.

Summary of In Vitro Anticancer Activity

The potency of these compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of efficacy.

Compound ClassTarget Cell Line(s)IC₅₀ Range (µM)Key FindingsReference(s)
Polysubstituted IndazolesA2780 (Ovarian), A549 (Lung)0.64 - 17Triggered significant apoptosis and S-phase cell cycle block.[10]
1H-indazole-3-amine Derivs.K562 (Leukemia)~5.15Induced apoptosis via the p53/MDM2 pathway.[5]
General Indazole Derivs.4T1 (Breast), A549, HCT1160.23 - 1.15Potent growth inhibition, apoptosis induction, anti-metastatic.[2]
Indazole-based Kinase Inh.Various0.001 - 10+Potent inhibition of specific kinases like VEGFR, Aurora, PLK4.[3][6][11]

Part 2: Experimental Workflows for Bioactivity Assessment

A logical, multi-step approach is required to validate the biological activity of newly synthesized indazole boronic acid derivatives. This workflow progresses from broad cytotoxicity screening to specific mechanistic assays.

Workflow: From Synthesis to In Vivo Validation

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Synthesis Synthesis of Indazole Boronic Acid Derivatives MTT Protocol 1: Antiproliferation (MTT Assay) Synthesis->MTT Kinase Protocol 2: Kinase Inhibition Assay MTT->Kinase If active Apoptosis Protocol 3: Apoptosis (Annexin V/PI) Assay MTT->Apoptosis If active Xenograft Tumor Xenograft Mouse Model Kinase->Xenograft For lead compounds Apoptosis->Xenograft For lead compounds

Caption: A typical experimental workflow for evaluating indazole derivatives.

Protocol 1: In Vitro Antiproliferative (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[12][13][14]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the indazole boronic acid test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13] Incubate for another 2-4 hours until a purple precipitate is visible.[13]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered detergent solution) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge the cell suspension and wash the pellet with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Data Acquisition & Analysis: Analyze the samples on a flow cytometer.

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive. Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compound.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic Fluorometric)

Principle: Many commercial kinase assay kits operate by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[18]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the indazole boronic acid inhibitor in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions, the target kinase (e.g., recombinant VEGFR-2), and the specific substrate in kinase assay buffer.[19]

  • Reaction Initiation: Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.[19]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Detection: Stop the kinase reaction and measure the activity. For an ADP-Glo™ type assay:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Part 3: Future Perspectives

The fusion of the privileged indazole scaffold with the reactive boronic acid moiety continues to be a fertile ground for drug discovery. While the primary focus has been on oncology, the inherent ability of boronic acids to target serine hydrolases opens avenues for developing inhibitors for other enzyme classes. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives that are highly selective for a specific kinase to minimize off-target effects and associated toxicities.

  • Exploring Covalent Inhibition: Leveraging the boronic acid group to design irreversible or long-residence-time covalent inhibitors for targets with shallow binding pockets.

  • Expanding Therapeutic Areas: Investigating the potential of indazole boronic acids in neurodegenerative diseases, inflammation, and infectious diseases.

By combining rational design with robust biological evaluation, indazole boronic acids represent a promising class of compounds with the potential to address significant unmet medical needs.

References

The Strategic Role of (6-Methyl-1H-indazol-5-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds and Transformative Reactions

In the landscape of modern drug discovery, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1][2] This versatile heterocycle is a cornerstone in the design of numerous therapeutic agents, particularly in oncology, where it is a key component of several approved kinase inhibitors.[3][4] The power of the indazole scaffold is significantly amplified when combined with the versatility of boronic acids, reagents that have revolutionized carbon-carbon bond formation in medicinal chemistry through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This guide provides an in-depth technical exploration of a specific, yet highly strategic building block: (6-methyl-1H-indazol-5-yl)boronic acid . We will dissect its role in the synthesis of targeted therapies, delve into the causality behind its structural significance, and provide practical insights into its application.

The Molecular Blueprint: Understanding the Significance of this compound

The structure of this compound is not arbitrary; each component plays a crucial role in its utility as a building block for drug candidates.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[7]
Molecular Weight 175.98 g/mol [7]
Appearance Solid[7]

The indazole core provides a rigid bicyclic system with strategically placed nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for anchoring a molecule within the active site of a protein target, such as the hinge region of a kinase. The methyl group at the 6-position can offer beneficial steric interactions, improve metabolic stability, and enhance potency by occupying a hydrophobic pocket within the target protein. The boronic acid moiety at the 5-position is the reactive handle, enabling the facile formation of a carbon-carbon bond with a variety of aryl or heteroaryl halides through Suzuki-Miyaura coupling. This allows for the modular construction of complex molecules, a key strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR).[8]

Application in Kinase Inhibitor Synthesis: A Case Study Approach

The 6-methyl-1H-indazol-5-yl moiety is a key structural feature in a number of potent kinase inhibitors, particularly those targeting the AXL receptor tyrosine kinase, a protein implicated in cancer progression and drug resistance.[9]

The AXL Kinase Target

AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[9] Its overexpression is linked to poor prognosis in various cancers, and it plays a significant role in tumor cell survival, proliferation, and metastasis. Consequently, the development of selective AXL inhibitors is a major focus in oncology research.

The Role of the 6-Methyl-1H-indazol-5-yl Moiety in AXL Inhibition

While a direct synthesis of a marketed drug using this compound is not prominently documented in publicly available literature, the recurring presence of the 6-methyl-1H-indazol-5-yl core in potent AXL inhibitors highlights its importance. For instance, in the development of AXL inhibitors, the indazole scaffold is often used to interact with the hinge region of the kinase domain. The methyl group at the 6-position can project into a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

The strategic placement of the boronic acid at the 5-position allows for the introduction of various aryl and heteroaryl groups, which can interact with the solvent-exposed region of the ATP-binding pocket. This modularity is critical for fine-tuning the pharmacological properties of the inhibitor, such as potency, selectivity, and pharmacokinetic profile.

Experimental Protocols: Harnessing the Power of Suzuki-Miyaura Coupling

The primary application of this compound in medicinal chemistry is the Suzuki-Miyaura cross-coupling reaction. Below is a representative, detailed protocol for the coupling of an indazole boronic acid with an aryl halide, based on established methodologies for similar substrates.[10][11]

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - this compound (1.2 eq) - Aryl halide (1.0 eq) - Base (e.g., K2CO3, 2.0 eq) Catalyst Add Palladium Catalyst: - e.g., Pd(dppf)Cl2 (0.05 eq) Reactants->Catalyst Solvent Add Degassed Solvent: - e.g., 1,4-Dioxane/Water (4:1) Catalyst->Solvent Heat Heat under Inert Atmosphere (e.g., N2 or Ar) (e.g., 80-100 °C) Solvent->Heat Quench Cool and Quench (e.g., with water) Heat->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling several times.

  • Solvent and Catalyst Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) is added, followed by the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 0.05 equivalents).

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to side reactions.

  • Degassed Solvents: Dissolved oxygen in the solvents can also contribute to catalyst deactivation.

  • Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[11]

  • Ligand (in the catalyst complex): The phosphine ligand (e.g., dppf) stabilizes the palladium center, prevents its precipitation as palladium black, and influences the reactivity and selectivity of the catalyst.

Synthesis of this compound: A Plausible Route

Boronic_Acid_Synthesis Start 5-Bromo-6-methyl-1H-indazole Borylation Mi-catalyzed Borylation: - Bis(pinacolato)diboron - Palladium Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., KOAc) Start->Borylation Intermediate Pinacol Ester Intermediate Borylation->Intermediate Hydrolysis Hydrolysis: - Acidic or Basic conditions Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: A plausible synthetic route to this compound.

Plausible Synthetic Steps:

  • Starting Material: The synthesis would likely begin with a suitable precursor, such as 5-bromo-6-methyl-1H-indazole.

  • Miyaura Borylation: This bromo-indazole would then undergo a Miyaura borylation reaction. This involves treating the bromo-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMF). This reaction would yield the pinacol ester of this compound.

  • Hydrolysis: The resulting pinacol ester can then be hydrolyzed under acidic or basic conditions to afford the final this compound.

Structure-Activity Relationship (SAR) Insights

The substitution pattern of the indazole ring is critical for its biological activity. SAR studies on various indazole-based kinase inhibitors have revealed key insights:

  • Methyl Group at C6: As previously mentioned, a methyl group at the 6-position often leads to improved potency and selectivity. This is likely due to favorable hydrophobic interactions with the kinase's active site.

  • Substitution at C5: The 5-position is a key vector for modification. The Suzuki-Miyaura coupling enabled by the boronic acid at this position allows for the exploration of a wide range of substituents that can interact with the solvent front of the ATP binding pocket, influencing potency, selectivity, and pharmacokinetic properties.

  • Nitrogen Position: The position of the nitrogen atom in the pyrazole ring (1H vs. 2H tautomer) can significantly impact the molecule's ability to form hydrogen bonds with the kinase hinge region, and thus its inhibitory activity.

Conclusion and Future Perspectives

This compound represents a powerful and strategically designed building block in medicinal chemistry. Its combination of a privileged indazole scaffold with a versatile boronic acid handle allows for the efficient synthesis of complex molecules with tailored pharmacological profiles. While its direct application in an approved drug is not yet widely publicized, the recurring presence of the 6-methyl-1H-indazol-5-yl moiety in potent kinase inhibitors, particularly those targeting AXL kinase, underscores its importance. As our understanding of kinase biology deepens and the demand for highly selective and potent inhibitors grows, the strategic application of building blocks like this compound will undoubtedly continue to play a pivotal role in the discovery and development of next-generation targeted therapies.

References

A Guide to the Synthesis of Novel Indazole-Containing Derivatives: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a multitude of therapeutic agents.[2][3] FDA-approved drugs such as the multi-kinase inhibitors pazopanib and axitinib, used in cancer therapy, feature the indazole core, highlighting its clinical significance.[4][5]

Indazoles exist in three tautomeric forms: the thermodynamically stable 1H-indazole, the less common 2H-indazole, and the rare 3H-indazole.[2][6] A primary challenge and area of opportunity in indazole synthesis is controlling the regioselectivity to obtain the desired N-1 or N-2 substituted isomer, which can profoundly impact biological activity.[7] This guide provides an in-depth exploration of modern synthetic strategies for creating novel indazole derivatives. We will move beyond simple recitation of methods to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on robust, efficient, and innovative methodologies, including transition-metal-catalyzed C-H activation, multicomponent reactions, and cycloaddition strategies.

Pillar 1: Modern Synthetic Strategies for the Indazole Core

The construction of the indazole ring system has evolved significantly from classical methods. Modern approaches offer greater efficiency, functional group tolerance, and control over regioselectivity.

Transition-Metal-Catalyzed C–H Activation and Annulation

One of the most powerful modern tools for heterocycle synthesis is the transition-metal-catalyzed C-H activation/annulation sequence.[8] This strategy allows for the direct functionalization of otherwise inert C-H bonds, providing an atom-economical route to complex molecules. The core principle involves using a directing group on a starting material to guide a metal catalyst (commonly Rhodium, Palladium, or Cobalt) to a specific ortho C-H bond for activation, followed by a cyclization cascade to form the indazole ring.

Rhodium(III)-catalyzed synthesis is particularly prominent. For instance, a formal [4+1] annulation between azobenzenes and aldehydes provides a highly efficient, one-step route to N-aryl-2H-indazoles.[9] In this process, the azo moiety acts as the directing group, guiding the Rh(III) catalyst to the ortho C-H bond. The subsequent insertion of the aldehyde, intramolecular cyclization, and aromatization forge the final product.[9] This approach is notable for its broad functional group compatibility.[9] Similarly, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes has been developed to create indazole derivatives bearing a challenging quaternary carbon center.[10]

CH_Activation_Mechanism cluster_0 Catalytic Cycle Reactants Aryl Precursor (with Directing Group) + Catalyst [M-X] Intermediate1 Coordination Complex Reactants->Intermediate1 Coordination Intermediate2 Metallacycle (via C-H Activation) Intermediate1->Intermediate2 C-H Activation Intermediate3 Insertion/Annulation (+ Coupling Partner) Intermediate2->Intermediate3 Reaction with Coupling Partner Product Indazole Product Intermediate3->Product Reductive Elimination Catalyst_Regen Catalyst [M-X] (Regenerated) Intermediate3->Catalyst_Regen Catalyst Regeneration

Caption: Generalized workflow for C-H activation in indazole synthesis.

[3+2] Dipolar Cycloaddition Reactions

Cycloaddition reactions offer a fundamentally different and powerful approach to constructing the five-membered pyrazole ring of the indazole system. The [3+2] dipolar cycloaddition, in particular, has emerged as a premier method for the rapid and efficient synthesis of 2H-indazoles, which are often more challenging to access selectively.[1]

A leading example involves the reaction between arynes and sydnones.[11] Arynes, highly reactive intermediates generated in situ from precursors like o-(trimethylsilyl)aryl triflates, serve as excellent dipolarophiles.[12] Sydnones, which are stable, mesoionic 1,3-dipoles, react with the aryne in a [3+2] cycloaddition.[1] The initial bicyclic adduct is unstable and spontaneously undergoes a retro-[4+2] reaction, extruding a molecule of carbon dioxide to afford the aromatic 2H-indazole product.[11] This method is prized for its mild reaction conditions, high yields, and excellent selectivity, with no contamination from the 1H-indazole isomer.[11][13]

Cycloaddition_Pathway Aryne Aryne Precursor o-(TMS)aryl triflate Aryne_Intermediate Aryne Intermediate Aryne->Aryne_Intermediate Generation Sydnone Sydnone (1,3-dipole) Adduct Bicyclic Adduct (Unstable) Sydnone->Adduct Fluoride Fluoride Source (e.g., TBAF, CsF) Aryne_Intermediate->Adduct Product 2H-Indazole Adduct->Product Retro [4+2] CO2 CO2 Extrusion Adduct->CO2

Caption: The [3+2] cycloaddition pathway for 2H-indazole synthesis.

Multi-Component Reactions (MCRs)

For efficiency and green chemistry considerations, multi-component reactions (MCRs) are highly advantageous. These one-pot processes combine three or more starting materials to form a complex product, minimizing intermediate isolation and purification steps, thereby saving time, solvents, and resources.

A robust MCR for the synthesis of 2H-indazoles involves a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[14] The copper catalyst is crucial, playing a key role in facilitating the sequential formation of both C-N and N-N bonds within the cascade.[15] This methodology is valued for its operational simplicity, use of readily available starting materials, and broad substrate scope with high tolerance for various functional groups.[15] The use of copper(I) oxide nanoparticles has also been reported, offering the potential for catalyst recycling.[14]

Pillar 2: Field-Proven Experimental Protocols

The translation of synthetic strategy into practice requires robust and reproducible protocols. The following methodologies are presented as self-validating systems, with explanations for key experimental choices.

Protocol 1: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

This protocol is adapted from the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes.[9]

  • Objective: To synthesize a 2-aryl-2H-indazole via a C-H activation/cyclization cascade.

  • Causality: The Rh(III) catalyst, in conjunction with the azo directing group, enables regioselective C-H bond activation. Acetic acid is a critical additive, potentially acting as a proton shuttle to facilitate the cyclization and dehydration steps.[16] Dioxane is used as a high-boiling, relatively non-coordinating solvent suitable for the reaction temperature.

  • Materials:

    • Azobenzene derivative (1.0 equiv)

    • Aldehyde derivative (2.0 equiv)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • AcOH (1.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add the azobenzene (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).

    • Seal the vial and purge with dry nitrogen or argon gas.

    • Add anhydrous 1,4-dioxane (1.0 mL), followed by the aldehyde (0.4 mmol) and acetic acid (0.2 mmol) via syringe.

    • Place the sealed vial in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This protocol is based on the one-pot synthesis from 2-bromobenzaldehydes.[15]

  • Objective: To efficiently synthesize a 2H-indazole from three simple, commercially available components.

  • Causality: Copper(I) iodide is an effective catalyst for both the initial C-N bond formation (Ullmann-type coupling) and the subsequent N-N bond formation involving the azide. TMEDA (tetramethylethylenediamine) acts as a ligand to stabilize the copper catalyst and enhance its reactivity. DMSO is a polar aprotic solvent capable of dissolving the various components and withstanding the high reaction temperature.

  • Materials:

    • 2-Bromobenzaldehyde derivative (1.0 equiv)

    • Primary amine (1.1 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • TMEDA (10 mol%)

    • Anhydrous DMSO

  • Procedure:

    • Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

    • To a dry reaction vial, add CuI (0.1 mmol) and sodium azide (1.5 mmol).

    • Seal the vial and purge with nitrogen.

    • Add anhydrous DMSO (3.0 mL), the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.1 mmol), and TMEDA (0.1 mmol).

    • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

    • Stir vigorously for 12 hours.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Pillar 3: Comparative Analysis of Synthetic Strategies

Choosing the optimal synthetic route depends on the target molecule's substitution pattern, desired isomer, and available starting materials.

Synthetic StrategyKey ReactantsTypical Catalyst/ConditionsMajor IsomerAdvantagesLimitations/Challenges
C-H Activation Azobenzenes, Imidates, HydrazinesRh(III), Pd(II), Co(III) salts; High Temp.2H or 1HHigh atom economy; Access to complex substitutions; Late-stage functionalization.Requires directing group; Catalyst cost; Sometimes harsh conditions.[8][9]
[3+2] Cycloaddition Aryne Precursors + Sydnones/Diazo compoundsFluoride source (TBAF, CsF); Mild Temp.2H (from Sydnones)Excellent regioselectivity for 2H-isomers; Mild conditions; High yields.[1][11]Requires synthesis of specific precursors (sydnones, triflates); Aryne reactivity.
Multi-Component o-Halobenzaldehydes, Amines, AzideCu(I) salts (e.g., CuI); High Temp.2HHigh efficiency (one-pot); Readily available starting materials; Good functional group tolerance.[14][15]Use of toxic sodium azide; High temperatures often required.
Classical Cyclization o-Toluidine, Hydrazones, Anthranilic acidNaNO₂, p-TsOH, PIFA1HWell-established; Inexpensive starting materials.Often harsh conditions (strong acids/bases); Limited functional group tolerance; Potential for side products.[4]

Conclusion and Future Outlook

The synthesis of novel indazole derivatives is a dynamic and evolving field. Modern methodologies, particularly transition-metal-catalyzed C-H activation and [3+2] cycloadditions, have provided powerful solutions to the long-standing challenges of efficiency and regioselectivity. These advanced strategies empower medicinal chemists to construct diverse libraries of indazole-containing compounds for drug discovery programs with greater precision and speed.

The future of indazole synthesis will likely focus on advancing sustainability and green chemistry principles.[4] The development of metal-free catalytic systems, the use of electrochemical methods, and reactions that proceed under milder conditions will be critical.[17] As our understanding of reaction mechanisms deepens, so too will our ability to design and execute the synthesis of the next generation of indazole-based therapeutics, tailored for specific biological targets with enhanced potency and safety profiles.

References

A Senior Application Scientist's Guide to Electrophilic Trapping of Arylmetal Intermediates for Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Transformation

In the modern lexicon of synthetic chemistry, arylboronic acids and their derivatives are indispensable tools. Their prominence is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1][2][3] While cutting-edge methods like direct C-H borylation continually expand the synthetic arsenal, the classical approach—the generation of a potent aryl nucleophile followed by its capture with a boron electrophile—remains a robust, scalable, and often preferred method for accessing these vital building blocks.[4][5][6]

This guide provides a deep dive into the theory, practice, and nuances of synthesizing arylboronic acids via the electrophilic trapping of arylmetal intermediates. We will move beyond simple procedural recitation to explore the underlying principles, the causality behind experimental choices, and the field-proven insights that separate a successful synthesis from a frustrating endeavor.

The Core Strategy: A Tale of Two Components

The synthesis is conceptually straightforward, relying on a polarity-reversal (umpolung) strategy. An electrophilic aryl halide is first converted into a strongly nucleophilic arylmetal intermediate. This intermediate is then "trapped" by a weakly electrophilic boron reagent to forge the critical carbon-boron bond. Subsequent hydrolysis unmasks the final boronic acid.

G ArylHalide Aryl Halide (Ar-X) Electrophilic Carbon ArylMetal Arylmetal Intermediate (Ar-M) Nucleophilic Carbon ArylHalide->ArylMetal Metal Insertion or Halogen-Metal Exchange Metal Metal (e.g., Mg, Li) AteComplex Boronate 'Ate' Complex [Ar-B(OR)₃]⁻ M⁺ ArylMetal->AteComplex Nucleophilic Attack (Electrophilic Trap) BoronElectrophile Boron Electrophile (e.g., B(OR)₃) BoronElectrophile->AteComplex BoronicAcid Arylboronic Acid Ar-B(OH)₂ AteComplex->BoronicAcid Hydrolysis Workup Aqueous Acidic Workup (H₃O⁺) Workup->BoronicAcid

Caption: High-level workflow for arylboronic acid synthesis via arylmetal trapping.

Part 1: Forging the Nucleophile: The Arylmetal Intermediate

The choice of the arylmetal reagent is dictated by the substrate's functional group tolerance, the desired reactivity, and the intended regiochemistry.

Aryl Grignard Reagents (ArMgX)

The formation of Grignard reagents is a workhorse of organic synthesis. It typically involves the direct insertion of magnesium metal into the carbon-halogen bond of an aryl bromide or iodide.

  • Causality of Formation: The reaction is a radical process occurring on the surface of the magnesium. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential, as they coordinate to the magnesium center, stabilizing the resulting organometallic species. For less reactive aryl chlorides, or to ensure reliable initiation, activators such as a crystal of iodine or 1,2-dibromoethane are often employed.

  • Field Insight - The "Turbo" Grignard: For sensitive or poorly reactive substrates, the use of Knochel's "turbo" Grignard reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), is a game-changer.[7] This reagent performs a rapid halogen-magnesium exchange at low temperatures, offering superior functional group compatibility compared to direct insertion.

Aryllithium Reagents (ArLi)

Aryllithium reagents offer heightened reactivity compared to their Grignard counterparts, but this comes at the cost of reduced functional group tolerance and requires more stringent temperature control.

  • Halogen-Lithium Exchange: This is the most common route, where an aryl bromide or iodide is treated with an alkyllithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). The equilibrium lies far to the side of the more stable aryllithium, as the lithium is now attached to a more electronegative sp² carbon. The low temperature is critical to prevent the highly basic n-BuLi from attacking the solvent or other functional groups.[6][8]

  • Directed ortho-Metalation (DoM): DoM is a powerful technique for regioselective synthesis. A directing group (DG) on the aromatic ring, such as a methoxy, amide, or sulfonate group, coordinates to the alkyllithium, delivering the base to a specific ortho C-H bond for deprotonation. This allows for the formation of aryllithium species that are inaccessible through other means.[7]

Part 2: Selecting the Boron Electrophile

The choice of borylating agent is crucial for achieving high yields and minimizing side reactions.

  • Trialkyl Borates (B(OR)₃): Trimethyl borate, B(OMe)₃, and triisopropyl borate, B(OiPr)₃, are the most widely used boron electrophiles.[6][9] The boron atom is electron-deficient due to the electronegative oxygen atoms, rendering it susceptible to nucleophilic attack. Triisopropyl borate is less reactive and more sterically hindered than trimethyl borate, which can be advantageous in preventing over-addition of highly reactive organolithium reagents.

  • Boronic Esters (e.g., iPrOBpin): Reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) react with arylmetal species to directly afford the corresponding pinacol boronate ester.[10] These esters are often more stable, easier to handle, and simpler to purify than the free boronic acids, making them highly valuable in multi-step syntheses.

Part 3: The Trapping Event: Mechanism and Control

The success of the synthesis hinges on precise control over the reaction between the arylmetal and the boron electrophile.

The Reaction Mechanism

The core of the reaction is the formation of a tetracoordinate boronate "ate" complex.[11][12] The nucleophilic carbon of the arylmetal attacks the electrophilic boron atom of the trialkyl borate. This intermediate is then hydrolyzed during the aqueous acidic workup, protonating the alkoxy groups which are subsequently displaced to yield the trigonal planar boronic acid.

G cluster_0 Reaction Pathway ArM Ar⁻ M⁺ AteComplex [Ar-B(OR)₃]⁻ M⁺ (Tetracoordinate Boronate) ArM->AteComplex Nucleophilic Attack Borate B(OR)₃ Borate->AteComplex AcidWorkup Ar-B(OR)₂ AteComplex->AcidWorkup Hydrolysis (Step 1) H3O H₃O⁺ H3O->AcidWorkup FinalAcid Ar-B(OH)₂ AcidWorkup->FinalAcid Hydrolysis (Step 2)

Caption: Mechanism of arylmetal trapping and subsequent hydrolysis.

Critical Experimental Parameters
ParameterRationale & Field-Proven Insights
Temperature Causality: The intermediate boronate ester (Ar-B(OR)₂) is more electrophilic than the starting trialkyl borate. If the temperature is too high, a second equivalent of the arylmetal can attack this intermediate, leading to the formation of an undesired diarylborinic acid (Ar₂B-OR). A third addition can even lead to a triarylborane (Ar₃B).[10][12] Best Practice: Reactions involving highly reactive aryllithiums are almost always conducted at -78 °C. Grignard reactions are more forgiving and can often be run between -10 °C and 0 °C, and in some cases, even warmer.[9]
Stoichiometry Causality: To disfavor over-addition, the boron electrophile should ideally be in excess at all times. Best Practice: A common strategy is to use a slight excess (1.2-1.5 equivalents) of the trialkyl borate.[8][13]
Order of Addition Causality: Adding the arylmetal solution slowly to a cold solution of the trialkyl borate (inverse addition) helps maintain an excess of the electrophile throughout the reaction, further suppressing the formation of over-addition byproducts.[9] Best Practice: This is the standard and highly recommended procedure for achieving high selectivity for the desired boronic acid.
Workup Causality: A careful acidic workup is required to hydrolyze the boronate ester intermediate without causing protodeboronation (cleavage of the C-B bond). Best Practice: The reaction is typically quenched with cold aqueous acid (e.g., 1-2 M HCl or H₂SO₄) and stirred vigorously. The resulting boronic acid often precipitates or is extracted into an organic solvent. Some sensitive boronic acids may require milder workup conditions to avoid degradation.[14]

Part 4: Field-Validated Protocols & Troubleshooting

Theoretical knowledge must be paired with robust, reproducible protocols.

Protocol 1: Synthesis of 4-Biphenylboronic Acid via Grignard Reagent

This protocol is a reliable example of the Grignard-based approach.

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel. All glassware must be rigorously dried in an oven overnight.

  • Grignard Formation: Magnesium turnings (1.2 eq) are added to the flask. A small crystal of iodine is added. A solution of 4-bromobiphenyl (1.0 eq) in anhydrous THF is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction (indicated by bubbling and disappearance of the iodine color). The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for 1-2 hours at room temperature to ensure complete formation.

  • Borylation: The Grignard solution is cooled to 0 °C in an ice bath. In a separate dry flask, a solution of triisopropyl borate (1.5 eq) in anhydrous THF is prepared and cooled to -78 °C. The Grignard reagent is then transferred via cannula or dropping funnel slowly into the cold borate solution over 30-60 minutes, ensuring the internal temperature does not rise above -60 °C.

  • Workup: After addition, the reaction is allowed to warm slowly to room temperature and stirred overnight. The mixture is then cooled in an ice bath and quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1 hour.

  • Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is typically recrystallized from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) to yield pure 4-biphenylboronic acid.

Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete formation of the arylmetal (inactive halide, poor quality Mg/Li).2. Presence of moisture or other electrophilic impurities.3. Over-addition to borinic/borane species.1. Use fresh, high-purity reagents. Activate Mg with iodine. Titrate alkyllithium solution before use.2. Rigorously dry all glassware, solvents, and reagents.3. Ensure strict temperature control (-78 °C for ArLi). Use inverse addition.
Protodeboronation 1. Overly harsh acidic workup.2. Inherent instability of the product (e.g., electron-rich or certain ortho-substituted arylboronic acids).[14]1. Use a milder acid (e.g., saturated NH₄Cl) or a buffered workup. Minimize contact time with strong acid.2. Isolate the product as a more stable boronate ester (e.g., pinacol or MIDA ester) which can be used directly in subsequent reactions.[15]
Significant Borinic Acid Byproduct 1. Reaction temperature was too high.2. Localized excess of arylmetal during addition.1. Maintain rigorously low temperatures, especially during the addition phase.2. Add the arylmetal solution very slowly to a vigorously stirred solution of the borate.

Part 5: The Broader Synthetic Landscape

While the arylmetal trapping method is powerful, it is essential to understand its place among other key borylation strategies.

G cluster_0 Arylmetal Trapping cluster_1 Miyaura Borylation cluster_2 C-H Borylation ArX Aryl Halide ArM Arylmetal ArX->ArM Mg or R-Li ArBX2 Arylboronic Acid/ Ester ArM->ArBX2 B(OR)₃ ArX2 Aryl Halide ArBX2_2 Arylboronate Ester ArX2->ArBX2_2 [Pd], Base, B₂pin₂ ArH Arene (Ar-H) ArBX2_3 Arylboronate Ester ArH->ArBX2_3 [Ir] or [Rh], HBpin

Caption: Comparison of major strategies for arylboronic acid synthesis.

  • Miyaura Borylation: This palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) offers exceptional functional group tolerance, as it avoids the use of strongly basic and nucleophilic arylmetal intermediates.[1][16] It is often the method of choice for complex, late-stage syntheses.

  • Direct C-H Borylation: Catalyzed by iridium, rhodium, or other metals, this method allows for the direct conversion of an aromatic C-H bond to a C-B bond.[4][5][17] Its power lies in its atom economy and its ability to functionalize substrates that may not possess a halide handle.

Conclusion

The electrophilic trapping of arylmetal intermediates represents a foundational and highly practical strategy for the synthesis of arylboronic acids. Its operational simplicity, scalability, and reliance on readily available starting materials ensure its continued and widespread use in both academic research and industrial drug development. By mastering the core principles of arylmetal formation and the critical parameters of the borylation step, the synthetic chemist can reliably access a vast array of these indispensable chemical building blocks.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety

The 1H-indazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] The ability to forge new carbon-carbon bonds at specific positions on the indazole ring is therefore of paramount importance for the synthesis of novel drug candidates and molecular probes. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating C(sp²)–C(sp²) bonds, valued for its mild reaction conditions, broad functional group tolerance, and the general stability of the required organoboron reagents.[4][5]

This guide provides a detailed protocol and in-depth technical insights for the successful execution of the Suzuki-Miyaura coupling using (6-methyl-1H-indazol-5-yl)boronic acid as the nucleophilic partner. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific needs.

Core Principles & Mechanistic Insight

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. A critical aspect when working with nitrogen-containing heterocycles like indazole is the potential for the lone pairs on the nitrogen atoms to coordinate with the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation.[6] Furthermore, the acidic N-H proton of the indazole can complicate the reaction, making the choice of base particularly important.[7]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex [Ar-Pd(II)L₂-X] Oxidative Addition Complex Pd0->OA_complex Oxidative Addition TM_intermediate [Ar-Pd(II)L₂-Ar'] Transmetalation Intermediate OA_complex->TM_intermediate Transmetalation Product Ar-Ar' (Coupled Product) TM_intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Halide) Boronic Ar'-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For heteroaromatic substrates, electron-rich and bulky phosphine ligands are often employed.[8] Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven effective for couplings involving indazoles, as they stabilize the palladium center and facilitate the key steps of the catalytic cycle.[9][10] Using a pre-catalyst such as Pd(dppf)Cl₂ simplifies the procedure as it is air-stable and readily available.[9]

  • The Role of the Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species.[1] For substrates with acidic protons, like the N-H of an indazole, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good choice.[7][9] These bases are strong enough to facilitate the reaction but often do not cause unwanted side reactions associated with stronger bases.

  • Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,2-dimethoxyethane (DME) or 1,4-dioxane) solubilizes the aryl halide, catalyst, and ligand, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7][9] Proper degassing of the solvent is essential to prevent oxidation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is designed for the coupling of this compound with a generic aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide (Ar-Br)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Suzuki_Workflow start Start reagents 1. Add Solids to Flask (Boronic Acid, Ar-Br, Pd(dppf)Cl₂, K₂CO₃) start->reagents inert 2. Evacuate & Backfill (3x with Argon/N₂) reagents->inert solvents 3. Add Degassed Solvents (DME, then Water) inert->solvents reaction 4. Heat Reaction Mixture (e.g., 80-90 °C) solvents->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,2-dimethoxyethane (DME) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Then, add degassed water (typically 20-25% of the DME volume).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.[7][9]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data Summary:

ParameterRecommended ValueRationale
Stoichiometry
Aryl Halide1.0 equiv.Limiting reagent.
Boronic Acid1.2 - 1.5 equiv.Excess is used to drive the reaction to completion and account for potential protodeboronation.[7]
Base (K₂CO₃)2.0 - 3.0 equiv.Ensures complete activation of the boronic acid and neutralizes any acidic byproducts.[9]
Catalyst Loading
Pd(dppf)Cl₂3 - 5 mol %A balance between reaction efficiency and cost. Higher loadings may be needed for challenging substrates.[7]
Reaction Conditions
Solvent SystemDME / Water (4:1)A common and effective solvent system for solubilizing both organic and inorganic reagents.[9]
Temperature80 - 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.[9]
AtmosphereInert (Argon/N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not oxidized. Using air-stable pre-catalysts like Pd(dppf)Cl₂ can mitigate this.[9]

    • Inefficient Degassing: The presence of oxygen can lead to the formation of Pd black and homocoupling of the boronic acid. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained.

    • Base/Solvent Incompatibility: If the base is not dissolving, the reaction may stall. Ensure sufficient water is present in the solvent mixture.

  • Protodeboronation: A common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, resulting in the formation of 6-methyl-1H-indazole.

    • Mitigation: Use a slight excess of the boronic acid. Ensure the base is added before or at the same time as the water to quickly form the more stable boronate. In some challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling can be beneficial.

  • Formation of Homocoupled Byproducts: The formation of Ar-Ar and Ar'-Ar' (from the boronic acid) can occur.

    • Mitigation: This is often linked to the presence of oxygen or catalyst decomposition. Rigorous exclusion of air is the best preventative measure.

  • Purification Challenges: The polarity of the indazole moiety can sometimes make purification difficult.

    • Mitigation: If the product is basic, an acidic wash during workup can sometimes help remove certain impurities. Careful selection of the column chromatography eluent system is crucial.

By understanding the key parameters and potential pitfalls, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a diverse array of valuable 6-methyl-1H-indazole derivatives for applications in drug discovery and beyond.

References

Application Notes & Protocols: Strategic Cross-Coupling with (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant agents, including kinase inhibitors and central nervous system therapeutics. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a privileged scaffold in drug design. (6-methyl-1H-indazol-5-yl)boronic acid is a particularly valuable building block, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation, enabling the systematic exploration of chemical space around the core structure.

This guide provides detailed, field-proven protocols for three essential transition-metal-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Chan-Lam coupling for C-N bond formation, and an inverse Sonogashira-type reaction for C-C alkynylation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is the quintessential method for coupling boronic acids with organic halides and is celebrated for its mild conditions, functional group tolerance, and the commercial availability of its components.[1][2]

Causality & Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is typically rate-limiting and requires activation of the boronic acid with a base.[2]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical; electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps, which is particularly important when using less reactive aryl chlorides.[1] The base not only activates the boronic acid but also neutralizes the halide byproduct. The presence of water in solvents like dioxane or DME can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Base (e.g., K₂CO₃) prep_glass Oven-dry & cool Schlenk flask add_solids Add solids to flask prep_glass->add_solids inert_atm Seal & purge flask with Argon/Nitrogen (3x) add_solids->inert_atm add_solvents Add degassed solvents (e.g., Dioxane/H₂O) inert_atm->add_solvents heat_stir Heat to 85-100 °C with vigorous stirring add_solvents->heat_stir monitor Monitor by TLC/LC-MS (2-12 h) heat_stir->monitor cool_filter Cool to RT Filter through Celite® monitor->cool_filter extract Aqueous Work-up: Extract with EtOAc cool_filter->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 5-Aryl-6-methyl-1H-indazole

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound175.981.01.0
Aryl Bromide (Ar-Br)-1.11.1
PdCl₂(dppf)-CH₂Cl₂ adduct816.640.030.03
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane (anhydrous, degassed)--~8 mL
Water (degassed)--~2 mL

Step-by-Step Procedure

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 176 mg), the aryl bromide (1.1 mmol), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Add the PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 mmol, 24.5 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent catalyst oxidation.[4]

  • Solvent Addition: Using a syringe, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. The mixture will typically be a heterogeneous suspension.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS until consumption of the limiting reagent is observed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-6-methyl-1H-indazole product.

Part 2: Chan-Lam Coupling for C(sp²)–N Bond Formation

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, often milder alternative to palladium-catalyzed C-N bond formation reactions.[5] It utilizes a copper catalyst to couple boronic acids with N-H containing compounds, such as amines, amides, and heterocyles like indazole itself (for N-arylation at the N1 position).[5][6]

Causality & Mechanism

The Chan-Lam coupling is an oxidative process that typically uses Cu(II) acetate as the catalyst and atmospheric oxygen as the terminal oxidant.[5] The proposed mechanism involves:

  • Transmetalation: The aryl group from the boronic acid displaces an acetate ligand on the Cu(II) center.

  • Ligand Exchange: The N-H compound coordinates to the copper-aryl intermediate.

  • Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N bond and a Cu(I) species.

  • Re-oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by oxygen, completing the catalytic cycle.

The reaction is often performed open to the air and does not always require a strong base, making it highly practical.[7]

Experimental Workflow: Chan-Lam Coupling

ChanLam_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - N-H Nucleophile (e.g., Amine) - Copper(II) Acetate prep_glass Prepare reaction vial with stir bar add_reagents Add all reagents to vial prep_glass->add_reagents add_solvent Add solvent (e.g., DCM) add_reagents->add_solvent run_reaction Stir at Room Temp (Open to Air) add_solvent->run_reaction monitor Monitor by TLC/LC-MS (12-24 h) run_reaction->monitor filter_conc Filter through silica plug Concentrate filtrate monitor->filter_conc purify Purify by Column Chromatography filter_conc->purify

Caption: General workflow for a Chan-Lam C-N cross-coupling reaction.

Detailed Protocol: Synthesis of N-Aryl-(6-methyl-1H-indazol-5-yl)amine

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound175.981.01.0
Amine (R¹R²NH)-1.21.2
Copper(II) Acetate (Cu(OAc)₂)181.631.01.0
Triethylamine (Et₃N) or Pyridine101.192.02.0
Dichloromethane (DCM)--~10 mL
4 Å Molecular Sieves (optional, activated)--~200 mg

Step-by-Step Procedure

  • Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 176 mg), the desired amine (1.2 mmol), and copper(II) acetate (1.0 mmol, 182 mg).

  • Additives (Optional): For sluggish reactions, activated 4 Å molecular sieves can be added to remove water.[7]

  • Solvent and Base: Add 10 mL of dichloromethane (DCM) followed by the base (e.g., triethylamine, 2.0 mmol, 279 µL).

  • Reaction: Loosely cap the vial (or pierce the cap with a needle) to allow air exchange and stir the mixture vigorously at room temperature for 12-24 hours. The mixture will appear as a blue or green suspension.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM (10 mL) and filter it through a short plug of silica gel, eluting with DCM or ethyl acetate to remove the copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the N-coupled product.

Part 3: Inverse Sonogashira-Type Coupling for C(sp²)–C(sp) Bond Formation

While the classic Sonogashira reaction couples a terminal alkyne with an aryl halide, a complementary "inverse" strategy allows for the coupling of an arylboronic acid with an alkynyl halide.[8][9] This approach is valuable when the corresponding alkynylboronic acid or aryl halide is less accessible.

Causality & Mechanism

The mechanism for this transformation can vary depending on the catalyst system but generally involves a palladium-catalyzed cycle similar to the Suzuki coupling.[8] A key distinction is the nature of the coupling partners. The reaction often requires a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The copper co-catalyst is thought to form a copper acetylide intermediate that then undergoes transmetalation with the palladium(II)-aryl complex.

Experimental Workflow: Inverse Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Alkynyl Bromide - Catalysts (Pd/Cu) - Base prep_glass Oven-dry & cool Schlenk flask add_solids Add solids to flask prep_glass->add_solids inert_atm Seal & purge flask with Argon/Nitrogen (3x) add_solids->inert_atm add_solvents Add degassed solvent & amine base inert_atm->add_solvents run_reaction Stir at RT to 60 °C add_solvents->run_reaction monitor Monitor by TLC/LC-MS (4-16 h) run_reaction->monitor filter_conc Filter through Celite® Concentrate filtrate monitor->filter_conc extract Aqueous Work-up & Extraction filter_conc->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for an inverse Sonogashira-type coupling reaction.

Detailed Protocol: Synthesis of 5-Alkynyl-6-methyl-1H-indazole

This protocol provides a general method for coupling with a generic alkynyl bromide.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound175.981.01.0
Alkynyl Bromide (R-C≡C-Br)-1.21.2
Pd(PPh₃)₄1155.560.050.05
Copper(I) Iodide (CuI)190.450.100.10
Diisopropylethylamine (DIPEA)129.243.03.0
Tetrahydrofuran (THF, anhydrous, degassed)--~10 mL

Step-by-Step Procedure

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 176 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the alkynyl bromide (1.2 mmol).

  • Solvent and Base: Add 10 mL of degassed anhydrous THF, followed by degassed diisopropylethylamine (3.0 mmol, 523 µL).

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it may be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 4-16 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).

  • Extraction: Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-6-methyl-1H-indazole.

General Laboratory Procedures & Safety

Safety & Handling
  • Organoboron Reagents: Boronic acids are generally stable solids but can be eye and respiratory irritants. Avoid creating dust. Handle in a well-ventilated area or fume hood.[10]

  • Palladium Catalysts: Palladium catalysts are flammable solids and may be toxic.[11] They are often air-sensitive and should be handled under an inert atmosphere.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[10]

  • Solvents & Reagents: Anhydrous and degassed solvents are crucial for many cross-coupling reactions to prevent catalyst deactivation and side reactions. Handle all organic solvents and bases in a chemical fume hood.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid.4. Base is too weak or insoluble.1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure thorough degassing (3x freeze-pump-thaw or sparge with argon for 30 min).3. Check for protodeboronation; use the boronic acid as received from a reliable vendor.4. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[13]
Protodeboronation Boronic acid is sensitive to aqueous/basic conditions, leading to C-B bond cleavage.[1]Use anhydrous conditions if possible, minimize reaction time, or switch to a more stable boronate ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the reaction mixture.[1]Ensure a strictly inert atmosphere. Use a Pd(0) source or ensure the Pd(II) pre-catalyst is efficiently reduced in situ.
Dehalogenation of Aryl Halide Presence of a hydrogen source (e.g., solvent, water) and a pathway for reductive elimination of Ar-H.Use a different solvent system. Ensure the base is not promoting this side reaction.[1]

References

Application Notes & Protocols: (6-Methyl-1H-indazol-5-yl)boronic acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its unique structural and electronic properties allow it to engage with a variety of biological targets through key hydrogen bonding and aromatic interactions. This guide focuses on a particularly valuable derivative, (6-methyl-1H-indazol-5-yl)boronic acid , a versatile building block for drug discovery programs. We provide an in-depth analysis of its properties, detailed protocols for its application in cornerstone chemical transformations like the Suzuki-Miyaura cross-coupling reaction, and strategic insights into its role in the lead optimization process, particularly in the development of kinase inhibitors.

The Strategic Value of the Indazole Scaffold

The indazole heterocycle, a fusion of benzene and pyrazole rings, is a prominent feature in a multitude of pharmacologically active compounds.[3][4][5] Its rigid bicyclic structure serves as an excellent anchor for orienting substituents in three-dimensional space to maximize interactions with protein targets. Furthermore, the pyrazole portion of the scaffold contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), making it an effective mimic of the purine hinge-binding motif in ATP-dependent enzymes like protein kinases.[2]

This has led to the development of several FDA-approved drugs, including:

  • Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[6]

  • Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[6]

  • Entrectinib: A kinase inhibitor for tumors with specific gene fusions.[6]

The subject of this guide, This compound , offers two key strategic advantages:

  • The 6-Methyl Group: This small alkyl group can serve a critical role in structure-activity relationship (SAR) studies. It can enhance binding affinity by occupying a specific hydrophobic pocket within a target protein, improve selectivity over related proteins, and favorably modulate physicochemical properties such as metabolic stability.[2]

  • The 5-Boronic Acid Moiety: This functional group is a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This allows for the efficient and modular construction of carbon-carbon bonds, enabling the rapid synthesis of diverse analog libraries for lead optimization.

Physicochemical Properties and Safe Handling

Proper storage and handling are critical to maintain the integrity and reactivity of boronic acids.

Compound Properties
PropertyValue
IUPAC Name This compound
CAS Number 1310405-35-6
Molecular Formula C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol [9]
Appearance Solid[9]
Purity Typically ≥95%
Storage and Handling Protocols

Boronic acids are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and dehydration to form cyclic trimers known as boroxines.[10] While boroxine formation is often reversible, it can complicate stoichiometry.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • For long-term storage, keep under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

  • Keep away from moisture, strong oxidizing agents, and strong bases.[11][12]

Handling:

  • Always handle within a certified chemical fume hood to minimize inhalation risk.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Avoid creating dust.

  • Waste should be treated as hazardous and disposed of according to institutional and local regulations.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most powerful and widely used method for employing this compound. It facilitates the formation of a C-C bond between the indazole C5 position and an sp²-hybridized carbon of an aryl or heteroaryl halide/triflate.[7]

Reaction Mechanism and Workflow

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate_complex R¹-Pd(II)L₂-R² transmetalation->pd_boronate_complex reductive_elimination Reductive Elimination pd_boronate_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide Ar-X (R¹) aryl_halide->oxidative_addition boronic_acid Indazole-B(OH)₂ (R²) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.

Materials:

ReagentMolar Eq.Purpose
Aryl/Heteroaryl Halide (e.g., Ar-Br)1.0Coupling Partner
This compound1.2 - 1.5Building Block
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)0.02 - 0.05Catalyst
Base (e.g., K₂CO₃ or Cs₂CO₃)2.0 - 3.0Activates Boronic Acid
Solvent (e.g., 1,4-Dioxane/Water, 4:1)-Reaction Medium

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq). Then, add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100°C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[7]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Causality and Optimization Insights
  • Why an inert atmosphere? The Pd(0) active catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction.

  • Why a base? The base is crucial for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species ([RB(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[8]

  • Why an aqueous solvent mixture? Water often accelerates the reaction, aids in dissolving the inorganic base, and facilitates the formation of the active boronate species.

  • Troubleshooting: If the reaction is sluggish or fails, consider screening alternative catalysts and ligands. For nitrogen-rich heterocycles like indazoles, the unprotected N-H can sometimes coordinate to the palladium and inhibit catalysis. Using ligands such as SPhos or XPhos can be beneficial in these cases.[14] Increasing the reaction temperature or using microwave irradiation can also improve yields for challenging substrates.[8]

Integration into a Drug Discovery Workflow

This building block is most impactful during the lead optimization stage of a drug discovery campaign, where the goal is to refine the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a hit compound.

Drug_Discovery_Workflow cluster_LO target_id Target Identification hit_gen Hit Generation (HTS, FBDD) target_id->hit_gen hit_to_lead Hit-to-Lead hit_gen->hit_to_lead lead_opt Lead Optimization (SAR Expansion) hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate building_block (6-methyl-1H-indazol-5-yl) boronic acid building_block->lead_opt Enables Rapid Analog Synthesis

Caption: Role of the building block in a drug discovery workflow.

By coupling this compound with a diverse library of aryl and heteroaryl halides, medicinal chemists can systematically probe the SAR around the core scaffold. For example, in a kinase inhibitor program, different substituents introduced via the Suzuki coupling can explore various pockets of the ATP-binding site, seeking interactions that enhance potency against the target kinase and selectivity against off-target kinases.

Conclusion

This compound is a high-value, strategically designed building block for modern drug discovery. Its indazole core provides a proven pharmacophore for interacting with numerous biological targets, while the methyl group offers a handle for fine-tuning potency and physicochemical properties. The boronic acid functionality unlocks the power of Suzuki-Miyaura cross-coupling, enabling the rapid and efficient exploration of chemical space during lead optimization. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this powerful tool in their quest for novel therapeutics.

References

reaction conditions for coupling (6-methyl-1H-indazol-5-yl)boronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of (6-methyl-1H-indazol-5-yl)boronic acid with Aryl Halides

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Aryl-Indazoles

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Specifically, the introduction of an aryl substituent at the 5-position of a 6-methyl-1H-indazole creates a class of compounds with significant pharmacological potential, including kinase inhibitors for oncology and anti-inflammatory applications.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical C(sp²)–C(sp²) bond between the indazole heterocycle and an aryl moiety.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids make it an indispensable tool in modern drug discovery.[4]

This document serves as a comprehensive guide, grounded in mechanistic principles, to the practical application and optimization of the Suzuki-Miyaura coupling for the synthesis of 5-aryl-6-methyl-1H-indazoles.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: A low-valent Palladium(0) species, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This forms a high-valent Pd(II) complex. The rate of this step is highly dependent on the halide, following the general trend I > Br > OTf >> Cl.[5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. The reaction requires a base, which activates the boronic acid to form a more nucleophilic borate species [R-B(OH)₃]⁻. This borate then exchanges its organic group with the halide on the Pd(II) complex.[3][6]

  • Reductive Elimination: The two organic groups on the palladium center (the indazole and the aryl group) couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Indazole(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Indazole Trans->Product BorateWaste B(OH)₃ + KX Trans->BorateWaste ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic (Indazolyl)B(OH)₂ Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boronic Acid caption Fig. 1: The Palladium Catalytic Cycle Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Pd Catalyst, Base) in Flask start->reagents inert 2. Purge with Inert Gas (N₂/Ar) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvents heat 4. Heat Reaction (e.g., 100 °C) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Cool, Filter, Extract & Dry monitor->workup Reaction Complete purify 7. Purify via Column Chromatography workup->purify end Pure Product purify->end

References

Selecting the Right Base for Suzuki Reactions with Substituted Indazoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Moiety and the Power of C-C Bond Formation

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The ability to precisely functionalize this heterocyclic system through carbon-carbon bond formation is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this, enabling the linkage of aryl or heteroaryl fragments to the indazole nucleus.[1][3][4]

Despite its broad utility, the success of a Suzuki reaction, particularly with heteroaromatic substrates like indazoles, is highly dependent on the careful optimization of reaction conditions. Among the critical parameters, the choice of base is often the most influential factor governing yield, reaction rate, and selectivity.[5] This guide provides a detailed analysis of base selection for Suzuki reactions involving substituted indazoles, offering insights into the mechanistic role of the base and providing practical, field-proven protocols to aid in your synthetic endeavors.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a critical, multifaceted role, primarily in the transmetalation step.[5][6] Two main mechanistic pathways are generally accepted for the action of the base:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[5][6][7][8] This activated boron species then more readily undergoes transmetalation with the palladium(II)-halide complex. This is often the dominant pathway, especially with weaker bases like carbonates.[5]

  • The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II)-halide complex to exchange the halide for a hydroxide or alkoxide ligand. This Pd(II)-OH or Pd(II)-OR complex is more electrophilic and reacts with the neutral boronic acid.[5][7]

The operative pathway is influenced by the specific base, solvent, and substrates involved. For substituted indazoles, the choice of base is further complicated by the presence of the acidic N-H proton (in N-unsubstituted indazoles) and the electronic effects of substituents on the indazole ring.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_base Role of Base Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide c1 PdII_halide->c1 Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 c2 PdII_R2->c2 RedElim Reductive Elimination Product R¹-R² RedElim->Product c3 RedElim->c3 c1->Transmetalation R²-B(OH)₂ + Base c2->RedElim c3->Pd0 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., CO₃²⁻) Boronate->Transmetalation Activates for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting the base's role in activating the boronic acid.

A Comparative Guide to Bases for Suzuki Coupling with Indazoles

The selection of an appropriate base is critical and depends heavily on the substitution pattern of the indazole and the boronic acid partner. Below is a comparative analysis of commonly used bases.

BaseStrengthTypical ConditionsAdvantagesConsiderations for Indazole Chemistry
Potassium Carbonate (K₂CO₃) ModerateAqueous solvent mixtures (e.g., Dioxane/H₂O, DME/H₂O), 80-110 °CInexpensive, widely available, good for a broad range of substrates.[3][9][10][11]Often a good starting point for many substituted indazoles.[3][9][10][11][12] Can be effective for both N-protected and some NH-free indazoles.
Cesium Carbonate (Cs₂CO₃) StrongerAnhydrous or aqueous conditions, often used with more challenging substrates.Higher solubility in organic solvents compared to K₂CO₃, can accelerate reactions.[3] Often gives higher yields where other carbonates fail.[13]Particularly effective for NH-free indazoles and sterically hindered couplings.[13][14] Its higher basicity can help with deprotonation of the indazole NH if required.
Potassium Phosphate (K₃PO₄) StrongOften used in anhydrous conditions or with minimal water.Can be effective for couplings involving heteroaryl boronic acids and for preventing side reactions like protodeboronation.[6][15]A strong choice for challenging couplings, especially with electron-deficient indazoles or sensitive boronic acids.[14][15][16]
Sodium Bicarbonate (NaHCO₃) WeakAqueous solvent mixtures.A mild base suitable for substrates with base-sensitive functional groups.Can be advantageous when the indazole or coupling partner has functional groups prone to hydrolysis under stronger basic conditions.[17]
Organic Bases (e.g., Et₃N, DIPEA) Weak/ModerateTypically in anhydrous polar aprotic solvents.Soluble in organic solvents, can be useful in homogeneous reaction mixtures.Less common for Suzuki reactions but can be employed for substrates that are incompatible with inorganic bases.[18][19] Their use can sometimes lead to lower yields compared to inorganic bases.[19]

Strategic Base Selection Based on Indazole Substitution

The electronic and steric nature of substituents on the indazole ring significantly influences the optimal choice of base.

  • N-Unsubstituted (NH) Indazoles: These substrates present a unique challenge due to the acidic proton on the nitrogen. Stronger bases like Cs₂CO₃ or K₃PO₄ are often preferred as they can facilitate the reaction, potentially by preventing catalyst inhibition by the acidic NH group.[14][16] Microwave-assisted conditions with Cs₂CO₃ have proven effective for these systems.[13][14]

  • N-Protected Indazoles (e.g., N-Boc, N-alkyl): With the acidic proton masked, a wider range of bases can be successfully employed. K₂CO₃ is a common and effective choice for many N-alkyl and N-Boc protected bromoindazoles.[3][10][11] For more challenging couplings, switching to a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): Indazoles bearing electron-withdrawing groups are generally more reactive in the oxidative addition step. Mild to moderate bases like K₂CO₃ or NaHCO₃ are often sufficient.[1][17] However, the corresponding boronic acid partner's reactivity must also be considered.

  • Electron-Donating Groups (e.g., -OMe, -Alkyl): These substituents can make the C-X bond less reactive towards oxidative addition. Stronger bases such as Cs₂CO₃ or K₃PO₄ and potentially higher reaction temperatures may be necessary to achieve good conversion.[13][15]

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References

The Strategic Application of (6-methyl-1H-indazol-5-yl)boronic acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1] Its bicyclic structure, capable of forming critical hydrogen bonds that mimic the adenine region of ATP, allows for potent and selective interaction with the ATP-binding pocket of a wide array of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases highly attractive therapeutic targets. Several FDA-approved anticancer drugs, such as axitinib and pazopanib, feature the indazole core, underscoring its clinical significance.[2]

Within the diverse chemical space of indazole derivatives, (6-methyl-1H-indazol-5-yl)boronic acid stands out as a particularly valuable and versatile building block. Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors, detailing its advantages, providing exemplary protocols, and exploring the structure-activity relationships of the resulting compounds.

Physicochemical Properties and Synthetic Advantages

This compound is a solid organoboron compound with the molecular formula C₈H₉BN₂O₂ and a molecular weight of approximately 175.98 g/mol .[4]

The strategic placement of the boronic acid group at the 5-position and a methyl group at the 6-position of the indazole ring confers several advantages:

  • Versatile Coupling Handle: The boronic acid moiety is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide variety of aryl and heteroaryl groups.[3] This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability.[5] Its presence can also create favorable van der Waals interactions within the hydrophobic regions of the kinase ATP-binding site, potentially enhancing potency and selectivity.[6][7]

  • Directional Hydrogen Bonding: The indazole core itself provides key hydrogen bond donors and acceptors that interact with the hinge region of the kinase, a critical interaction for potent inhibition.[6]

Key Kinase Targets and Therapeutic Applications

The 6-methyl-1H-indazole scaffold has been successfully incorporated into inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. These include, but are not limited to:

  • AXL Receptor Tyrosine Kinase: AXL is overexpressed in various cancers and is associated with poor prognosis and drug resistance.[8][9] Inhibitors bearing the indazole scaffold have shown promise in targeting AXL.[8][9]

  • Transforming Growth Factor-β-activated Kinase 1 (TAK1): TAK1 is a key mediator in inflammatory signaling pathways and is a potential target for autoimmune diseases and certain cancers.[10][11]

  • Polo-like Kinase 4 (PLK4): As a crucial regulator of centriole duplication, PLK4 is a validated cancer target, and indazole-based inhibitors have demonstrated potent activity against this kinase.[12][13][14]

  • c-Met Receptor Tyrosine Kinase: Deregulation of the c-Met signaling pathway is implicated in several human cancers.[15]

  • Bcr-Abl Tyrosine Kinase: This fusion protein is the causative agent of chronic myeloid leukemia (CML), and inhibitors targeting its kinase activity are a mainstay of treatment. A patent has described the use of this compound in the synthesis of Bcr-Abl inhibitors.[16]

Application Protocol: Synthesis of a Bcr-Abl Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the synthesis of a biaryl kinase inhibitor core, utilizing this compound and a halogenated coupling partner, based on a patented procedure.[16]

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas (inert atmosphere)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Experimental Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl halide (1.0 equiv), and potassium carbonate (3.0 equiv).[16]

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere. This is crucial as the Palladium(0) catalyst is sensitive to oxygen.[17]

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.1 equiv).[16]

    • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe. The solvent mixture is critical for dissolving both the organic reactants and the inorganic base.[6]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature may need to be optimized depending on the reactivity of the aryl halide.[16]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[17]

    • A gradient of ethyl acetate in hexanes is typically effective for eluting the desired biaryl product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices
  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. It is a source of Pd(0) which is essential for the catalytic cycle to begin with the oxidative addition to the aryl halide.[6]

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.[18]

  • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[6]

  • Inert Atmosphere: The Pd(0) catalyst is susceptible to oxidation, which would render it inactive. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving a good yield.[17]

Quantitative Data: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory concentrations (IC₅₀) of various kinase inhibitors containing an indazole scaffold, demonstrating their potency against different kinase targets.

Compound ID/ReferenceKinase TargetIC₅₀ (nM)Cell Line (for cellular activity)Cellular IC₅₀ (µM)
Axitinib[13]PLK46.5--
CFI-400945[13]PLK42.8--
Compound K22[14]PLK40.1MCF-71.3
Compound 26[10]TAK155H9290.043
Takinib[10]TAK1187--
Indazole-based c-Met Inhibitor[15]c-Met30--
Indazole-based AXL Inhibitor[3]AXL10A549, HT-29, PC-3, etc.0.032 - 1.54

Visualizing Kinase Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition. Below are simplified diagrams of key signaling pathways involving AXL, TAK1, and PLK4.

AXL_Signaling cluster_membrane Cell Membrane GAS6 GAS6 AXL AXL Receptor GAS6->AXL binds PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT STAT AXL->STAT Metastasis Metastasis Drug Resistance AXL->Metastasis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival mTOR->Proliferation MAPK->Proliferation STAT->Proliferation

Caption: AXL Signaling Pathway.[8][9][19]

TAK1_Signaling cluster_receptors Receptors TNFa TNF-α TRAF TRAF proteins TNFa->TRAF IL1 IL-1 IL1->TRAF TLR TLR Ligands TLR->TRAF TAK1 TAK1 TRAF->TAK1 activates IKK IKK Complex TAK1->IKK JNK_p38 JNK / p38 TAK1->JNK_p38 NFkB NF-κB IKK->NFkB Inflammation Inflammation Cell Survival NFkB->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: TAK1 Signaling Pathway.[10][11][20]

PLK4_Signaling G1_S_phase G1/S Phase Transition PLK4 PLK4 G1_S_phase->PLK4 activates Centrosome Centrosome PLK4->Centrosome localizes to Centrosome_Amp Centrosome Amplification PLK4->Centrosome_Amp leads to Centriole_Dup Centriole Duplication Centrosome->Centriole_Dup initiates Mitotic_Spindle Proper Mitotic Spindle Formation Centriole_Dup->Mitotic_Spindle Genomic_Stability Genomic Stability Mitotic_Spindle->Genomic_Stability Overexpression PLK4 Overexpression (in cancer) Overexpression->PLK4 Aneuploidy Aneuploidy Centrosome_Amp->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis

Caption: PLK4 Signaling in Cell Cycle and Cancer.[12][21][22]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient exploration of chemical space around the privileged indazole scaffold. The resulting compounds have demonstrated potent activity against a range of therapeutically relevant kinases. The detailed protocol provided herein offers a robust starting point for the synthesis of such inhibitors. Future work in this area will likely focus on further optimizing the selectivity of these compounds, exploring novel coupling partners to access new chemical space, and developing inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical translation.

References

Monitoring the Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Protocol for TLC and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

First published by Akira Suzuki in 1979, the Suzuki-Miyaura cross-coupling reaction has become one of the most robust and widely utilized tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[3][4][5] The general transformation involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][6] Given its broad applicability and the frequent need for optimization, the ability to accurately monitor the reaction's progress is paramount.

This guide provides detailed protocols for two of the most common and effective techniques for monitoring Suzuki reactions: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While TLC offers a rapid, cost-effective, and qualitative assessment of the reaction's progress, LC-MS provides highly sensitive and quantitative data, confirming the identity of reactants, products, and byproducts.[7][8][9]

Part 1: Protocol for Monitoring Suzuki Reaction by Thin-Layer Chromatography (TLC)

TLC is a cornerstone technique in synthetic chemistry for its simplicity and speed, allowing for a quick visual assessment of a reaction's state.[7] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[10]

The "Why" Behind the Method: Causality in TLC Monitoring

The fundamental principle behind using TLC to monitor a Suzuki reaction is the expected difference in polarity between the starting materials and the product. The newly formed biaryl, styrene, or polyolefin product is generally less polar than the boronic acid starting material and often has a different polarity than the organohalide. This difference in polarity leads to different retention factors (Rf values) on the TLC plate, allowing for their separation and visualization. A successful reaction is typically indicated by the consumption of the starting material spots and the appearance of a new product spot with a distinct Rf value.[11]

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates are most common, as the fluorescent indicator allows for visualization of UV-active compounds under a UV lamp.[7]

  • Developing Chamber: A closed container to hold the mobile phase and maintain a saturated atmosphere.[12]

  • Mobile Phase (Eluent): A solvent or mixture of solvents. Common starting points include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.[10][13][14]

  • Capillary Tubes: For spotting the reaction mixture onto the TLC plate.[12]

  • Visualization Tools:

    • UV Lamp (254 nm and/or 365 nm).[15][16]

    • Iodine chamber.[15][17]

    • Staining solutions (e.g., potassium permanganate, ceric ammonium molybdate).[18]

  • Reaction Aliquots: Small samples taken from the reaction mixture at various time points.

Step-by-Step Experimental Protocol
  • Preparation of the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and allow it to equilibrate.[12]

  • TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[11][16]

  • Spotting the Plate:

    • Starting Material (SM) Lane: Using a clean capillary tube, spot a dilute solution of the organohalide starting material.

    • Reaction Mixture (RM) Lane: Using another clean capillary tube, take a small aliquot from the reaction mixture and spot it in the RM lane.

    • Co-spot (C) Lane: Spot the starting material and the reaction mixture at the same point in the co-spot lane. This helps to confirm the identity of the starting material spot in the reaction mixture.[11]

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.[12][16]

  • Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12][16] Allow the plate to dry completely.

    • UV Visualization: View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[15][16][19] Circle the spots with a pencil.

    • Staining: If compounds are not UV-active or for further confirmation, use a visualization stain. Common options include:

      • Iodine: Place the plate in a chamber with iodine crystals. Most organic compounds will form yellow-brown spots.[15][17][19]

      • Potassium Permanganate: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes and alcohols.[17]

Data Interpretation and Troubleshooting
ObservationInterpretationTroubleshooting Steps
Starting material spot diminishes over time, new product spot appears. The reaction is proceeding as expected.Continue monitoring until the starting material is fully consumed.
Spots are streaked. The sample is too concentrated.Dilute the reaction aliquot before spotting.[16]
All spots remain on the baseline. The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[14][20]
All spots run to the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).[14][20]
Starting material and product spots have very similar Rf values. Poor separation with the current mobile phase.Experiment with different solvent systems. A co-spot is crucial here to differentiate the spots.[20]

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate spot_sm Spot Starting Material prep_plate->spot_sm spot_co Create Co-spot spot_sm->spot_co spot_rxn Spot Reaction Mixture develop Develop Plate spot_rxn->develop spot_co->spot_rxn dry Dry Plate develop->dry visualize_uv Visualize under UV Lamp dry->visualize_uv visualize_stain Stain Plate (Optional) visualize_uv->visualize_stain interpret Interpret Results visualize_stain->interpret

Caption: Workflow for monitoring a Suzuki reaction using TLC.

Part 2: Protocol for Monitoring Suzuki Reaction by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[21] It provides quantitative data on the consumption of starting materials and the formation of the product, along with mass information to confirm their identities.[9]

The "Why" Behind the Method: Causality in LC-MS Monitoring

LC-MS is employed for its high sensitivity and specificity. The liquid chromatography component separates the components of the reaction mixture based on their interactions with the stationary and mobile phases. The mass spectrometer then detects and provides the mass-to-charge ratio (m/z) of the eluted compounds. This allows for the unambiguous identification of the starting materials and the desired product by their expected molecular weights.[22] By tracking the peak areas of the reactants and product over time, a kinetic profile of the reaction can be generated.[9]

Materials and Reagents
  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer).[9]

  • LC Column: A suitable reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A mixture of solvents, typically water and acetonitrile or methanol, often with an additive like formic acid (0.1%) to aid ionization.[9]

  • Sample Vials: Standard 2 mL LC-MS vials with septa.[23]

  • Solvents for Quenching and Dilution: Acetonitrile or methanol.[9]

  • Syringes and Syringe Filters: For quenching and filtering the reaction aliquots.

Step-by-Step Experimental Protocol
  • Reaction Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known, larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to stop the catalytic cycle.[9]

  • Sample Preparation:

    • Further dilute the quenched sample to an appropriate concentration for LC-MS analysis (typically in the range of 1-10 µg/mL).[23][24] The final solvent should be compatible with the LC mobile phase.[24]

    • Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the LC system.[23]

    • Transfer the filtered sample to an LC-MS vial.

  • LC-MS Analysis:

    • Set up the LC-MS method with a suitable gradient elution program to separate the starting materials and product.

    • Set the mass spectrometer to scan for the expected m/z values of the starting materials and the product. Electrospray ionization (ESI) is a common ionization source for Suzuki reaction components.[9]

    • Inject the prepared sample onto the LC-MS system.

  • Data Acquisition and Processing: Acquire the chromatogram and mass spectra. The data processing software can be used to integrate the peak areas corresponding to the starting materials and the product.[22]

Data Interpretation and Troubleshooting
ObservationInterpretationTroubleshooting Steps
Reactant peak area decreases, product peak area increases over time. Reaction is proceeding.Continue monitoring to determine the reaction endpoint.
Broad or tailing peaks in the chromatogram. Poor chromatography.Optimize the LC method (e.g., adjust the gradient, change the mobile phase additives).
No or weak signal for the compounds of interest. Sample is too dilute, or ionization is inefficient.Concentrate the sample or adjust the mobile phase pH with additives like formic acid to improve ionization.
Presence of unexpected peaks with corresponding masses. Formation of byproducts (e.g., homocoupling products).The identity of byproducts can be tentatively assigned based on their mass-to-charge ratios.
High background noise or instrument contamination. Dirty system or carryover from previous samples.Run blank samples to clean the system.[23][24]

Visual Workflow for LC-MS Monitoring

LCMS_Workflow cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_data Data Processing take_aliquot Take Reaction Aliquot quench Quench Reaction take_aliquot->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect acquire Acquire Chromatogram & Spectra detect->acquire process Integrate Peak Areas acquire->process interpret Interpret Kinetic Data process->interpret

Caption: Workflow for monitoring a Suzuki reaction using LC-MS.

Conclusion

The effective monitoring of Suzuki-Miyaura cross-coupling reactions is essential for successful synthesis. TLC provides a rapid, qualitative snapshot of the reaction's progress, ideal for quick checks at the bench. For more detailed, quantitative analysis and confirmation of product identity, LC-MS is the technique of choice. By employing these protocols, researchers, scientists, and drug development professionals can gain a clear understanding of their reaction's progress, enabling efficient optimization and ensuring the desired outcome.

References

Application Notes and Protocols for the Synthesis and Evaluation of Indazole-Based ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] As a key mediator of cellular stress responses, ASK1 is activated by a variety of stimuli, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4][5][6][7] Upon activation, ASK1 initiates a signaling cascade through the phosphorylation of downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal Kinase (JNK) and p38 MAPK, respectively.[2][4][7] This signaling pathway plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and fibrosis.[1][2][6]

Dysregulation of the ASK1 signaling pathway has been implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, inflammatory conditions, and cancer.[4][5][6] Consequently, the development of small molecule inhibitors of ASK1 has emerged as a promising therapeutic strategy.[1][4][6]

The indazole scaffold has proven to be a valuable pharmacophore in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.[8][9] Several clinically approved kinase inhibitors feature this heterocyclic core.[8][10] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of ASK1 inhibitors based on the indazole scaffold.

The ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in the MAPK signaling cascade, highlighting the points of therapeutic intervention.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, TNF-α, ER Stress) ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Cellular_Responses p38->Cellular_Responses Inhibitor Indazole-Based ASK1 Inhibitor Inhibitor->ASK1 Inhibits

Caption: The ASK1 signaling cascade.

Synthesis of Indazole-Based ASK1 Inhibitors

The synthesis of indazole-based ASK1 inhibitors typically involves a multi-step process, often culminating in a key coupling reaction to assemble the final molecule. A common synthetic strategy involves the preparation of a functionalized indazole core, followed by coupling to a suitable partner, often via a Suzuki or amide bond formation.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and characterization of these inhibitors.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of Indazole Core Start->Step1 Step2 Functionalization/ Coupling Reaction Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Compound Characterization->Final

Caption: General synthetic and characterization workflow.

Protocol 1: Synthesis of a 3-Amino-1H-indazole Intermediate

This protocol describes a common method for the synthesis of a 3-aminoindazole core, which can serve as a versatile building block.

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at a specific position of the indazole core (e.g., a bromo-substituted indazole).[11]

Materials:

  • Bromo-substituted indazole (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water or DME)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add the bromo-substituted indazole, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between an indazole carboxylic acid and an amine, a common final step in the synthesis of many ASK1 inhibitors.[13][14]

Materials:

  • Indazole-3-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)

  • Base (e.g., DIPEA or TEA)

  • Solvent (e.g., DMF or DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the indazole-3-carboxylic acid in the chosen solvent in a round-bottom flask.[15]

  • Add the coupling agent(s) and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization of Synthesized Compounds

The identity and purity of the synthesized indazole-based ASK1 inhibitors should be confirmed using standard analytical techniques.

Technique Purpose Typical Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the desired molecular framework.Characteristic chemical shifts and coupling constants for the indazole core and its substituents.[1][9][16]
Mass Spectrometry (MS) Determination of the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the product.[1][9]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.[17]

Biological Evaluation of Indazole-Based ASK1 Inhibitors

The biological activity of the synthesized compounds is assessed through a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Protocol 4: In Vitro ASK1 Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][18][19][20]

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure: [18][19][20]

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the ASK1 enzyme, the substrate (MBP), and the kinase buffer.

  • Add the diluted inhibitor compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Cell-Based Assay for ASK1 Inhibition in HEK293 Cells

This protocol assesses the ability of the synthesized compounds to inhibit ASK1 activity within a cellular context.[3]

Materials:

  • HEK293 cells

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Stimulant (e.g., H₂O₂ or TNF-α) to activate the ASK1 pathway

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the inhibitor compounds for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., H₂O₂) to induce ASK1 activation.

  • Incubate for the desired period (e.g., 30 minutes for signaling studies, 24 hours for viability studies).

  • For signaling studies, lyse the cells and proceed to Western blot analysis (Protocol 6).

  • For viability studies, perform a cell viability assay according to the manufacturer's instructions.

Protocol 6: Western Blot Analysis of Downstream Signaling

This protocol is used to measure the phosphorylation status of key downstream targets of ASK1, such as p38 and JNK, providing mechanistic evidence of ASK1 inhibition.[3][21][22]

Materials:

  • Cell lysates from Protocol 5

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

The results from the biological assays should be presented in a clear and concise manner to allow for easy comparison of the synthesized compounds.

Table 1: In Vitro and Cell-Based Activity of Indazole-Based ASK1 Inhibitors

Compound IDASK1 IC₅₀ (nM)HEK293 Cell Viability EC₅₀ (µM)Inhibition of p-p38 (at 1 µM)Inhibition of p-JNK (at 1 µM)
Example-1 100.5++++++
Example-2 502.1++++
Example-3 250>10++
GS-4997150.8++++++

(+++: >75% inhibition; ++: 50-75% inhibition; +: 25-50% inhibition)

Structure-Activity Relationship (SAR)

Systematic modification of the indazole scaffold and its substituents can provide valuable insights into the structure-activity relationship (SAR). Key areas for modification often include:

  • Substituents on the indazole ring: Exploring different functional groups at various positions can influence potency and selectivity.

  • The linker between the indazole core and the coupling partner: The nature and length of the linker can impact the overall conformation and binding affinity of the inhibitor.

  • The coupled aryl or heteroaryl group: Modifications to this part of the molecule can explore interactions with different regions of the ASK1 ATP-binding pocket.

A thorough SAR study is crucial for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

The indazole scaffold represents a promising starting point for the development of potent and selective ASK1 inhibitors. The synthetic routes outlined in this guide, including Suzuki-Miyaura and amide coupling reactions, provide a flexible platform for generating a diverse library of compounds. The subsequent biological evaluation using in vitro kinase assays and cell-based signaling studies is essential for identifying lead candidates with the desired pharmacological profile. A systematic approach to SAR will be instrumental in optimizing these initial hits into potential therapeutic agents for a range of diseases driven by ASK1-mediated stress signaling.

References

Troubleshooting & Optimization

preventing homocoupling of (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-methyl-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth troubleshooting advice and frequently asked questions to mitigate the common side reaction of homocoupling, ensuring the successful synthesis of your target molecules.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry. However, like many boronic acids, it is susceptible to homocoupling, a reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces a structurally similar impurity that can be challenging to separate. This guide provides a systematic approach to understanding and preventing this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it problematic?

A1: Boronic acid homocoupling is a palladium-catalyzed side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other.[1] This forms a symmetrical biaryl byproduct, in this case, 5,5'-bis(6-methyl-1H-indazole). This is problematic for three main reasons:

  • Reduced Yield: It consumes the this compound, lowering the potential yield of your desired cross-coupled product.[1]

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making purification by chromatography or recrystallization difficult.[1]

  • Stoichiometry Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the coupling partners.

Q2: What are the primary mechanistic causes of homocoupling?

A2: There are two principal mechanistic pathways that lead to the homocoupling of boronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor.[2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) can then undergo a double transmetalation with the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[3]

  • Palladium(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product.[1][3] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the expense of your boronic acid.[3] This is particularly prevalent at the beginning of the reaction before the oxidative addition of the aryl halide has occurred.

Q3: Can the indazole ring itself influence homocoupling?

A3: Yes, the N-H proton and the lone pair of electrons on the pyrazole nitrogen of the indazole ring can potentially coordinate to the palladium center. This interaction can influence the electronic properties and steric environment of the catalyst, which may affect the relative rates of the desired cross-coupling versus the undesired homocoupling. While specific studies on this compound are not abundant, N-heterocyclic boronic acids, in general, can present unique challenges.

Troubleshooting Guide: Preventing Homocoupling

This section provides a systematic guide to troubleshooting and optimizing your reaction conditions to minimize the formation of the homocoupled byproduct.

Issue 1: Significant Formation of Homocoupled Byproduct

This is the most common issue. The following steps will guide you through a process of elimination to identify and rectify the cause.

troubleshooting_workflow start Start: Homocoupling Observed degas Step 1: Rigorous Degassing start->degas catalyst Step 2: Evaluate Catalyst & Ligand degas->catalyst If homocoupling persists base Step 3: Optimize Base catalyst->base If homocoupling persists temp Step 4: Adjust Temperature base->temp If homocoupling persists addition Step 5: Slow Addition Protocol temp->addition If homocoupling persists end End: Homocoupling Minimized addition->end Success

Caption: A logical workflow for troubleshooting boronic acid homocoupling.

The most critical first step is to eliminate dissolved oxygen from your reaction mixture.

  • Protocol 1: Inert Gas Sparging:

    • Combine the aryl halide, base, and solvent in the reaction flask.

    • Bubble an inert gas (Argon or Nitrogen) through the solution via a subsurface needle for 20-30 minutes.[4]

    • After sparging, add the this compound, ligand, and palladium catalyst under a positive pressure of the inert gas.

  • Protocol 2: Freeze-Pump-Thaw: For more sensitive reactions, this method is highly effective.

    • Place the reaction mixture (without the catalyst) in a Schlenk flask.

    • Freeze the mixture using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum for 5-10 minutes.

    • Close the vacuum tap and thaw the mixture under a static atmosphere of inert gas.

    • Repeat this cycle three to five times for complete oxygen removal.[1]

Your choice of catalyst and ligand can significantly influence the relative rates of cross-coupling and homocoupling.

  • Catalyst Choice: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial homocoupling required for catalyst activation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often beneficial. They can accelerate the rate of reductive elimination for the desired product and sterically hinder the formation of the di-boronic acid palladium intermediate required for homocoupling.

    • Recommended Ligands: Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective in challenging Suzuki couplings.[5]

The base is crucial for activating the boronic acid for transmetalation.[6][7] However, an inappropriate choice can exacerbate side reactions.

  • Base Strength: A moderately strong base is often optimal. Very strong bases can promote boronic acid degradation.

    • Recommended Bases: K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used and effective. The choice may be solvent-dependent.

  • Solvent System: The polarity of the solvent can influence the solubility of the base and the reaction kinetics.

    • Common Solvents: Toluene/water, dioxane/water, or 2-MeTHF/water are standard mixtures. Anhydrous conditions with a soluble base like K₃PO₄ can sometimes suppress homocoupling.

Higher temperatures can sometimes increase the rate of homocoupling relative to the desired reaction.[8][9]

  • Recommendation: If homocoupling is significant, try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C). While this may slow down the overall reaction, it can improve selectivity. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Maintaining a low concentration of the boronic acid throughout the reaction can significantly suppress homocoupling.

  • Protocol: Slow Addition of Boronic Acid

    • Set up the reaction with the aryl halide, base, catalyst, and ligand in the reaction flask.

    • Dissolve the this compound in a portion of the reaction solvent.

    • Once the reaction mixture has reached the desired temperature, add the boronic acid solution dropwise over several hours using a syringe pump. This strategy has been shown to be critical in suppressing homocoupling in large-scale syntheses.[10]

Issue 2: Low Yield Despite Minimal Homocoupling

If you have successfully suppressed homocoupling but still observe a low yield, consider these possibilities:

  • Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of 6-methyl-1H-indazole. This can be exacerbated by excess water or acidic impurities. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue as they are more stable.[3]

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. Ensure all reagents and solvents are pure and that the inert atmosphere is maintained throughout.

  • Incomplete Reaction: The reaction may simply be slow. Extend the reaction time and monitor for further conversion.

Data Summary and Mechanistic Overview

Table 1: Key Parameters to Control Homocoupling
ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Rigorously deoxygenate with N₂ or Ar sparging or Freeze-Pump-Thaw cycles.[1][4]Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1][3]
Catalyst Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-formed Pd(0) complex.Avoids the initial reduction of a Pd(II) precatalyst via homocoupling.[3]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5]Accelerates desired reductive elimination and sterically disfavors homocoupling pathway.
Base Use moderate inorganic bases like K₃PO₄ or K₂CO₃.[1]Activates the boronic acid for transmetalation without causing significant degradation.[6][7]
Temperature Run at the lowest effective temperature (e.g., 80-90 °C).[11]Can improve selectivity for cross-coupling over homocoupling.[8]
Addition Mode Slow addition of the boronic acid via syringe pump.[10]Maintains a low concentration of boronic acid, minimizing the statistical probability of homocoupling.

Mechanistic Diagram: Competing Pathways

Caption: Competing catalytic cycles for Suzuki-Miyaura coupling and boronic acid homocoupling.

References

Technical Support Center: Minimizing Protodeboronation of (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organoboron chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing (6-methyl-1H-indazol-5-yl)boronic acid in their synthetic workflows. Here, we will address the common and often frustrating issue of protodeboronation, providing in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the success of your coupling reactions.

Introduction to the Challenge: The Instability of Heteroaromatic Boronic Acids

This compound is a valuable building block in medicinal chemistry, enabling the introduction of the indazole scaffold into target molecules through powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. However, like many heteroaromatic boronic acids, it is susceptible to protodeboronation—an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 6-methyl-1H-indazole.[1] This decomposition pathway consumes your starting material, reduces the yield of your desired product, and complicates purification.

This guide will provide you with the mechanistic understanding and practical strategies to mitigate this issue, ensuring robust and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem for this compound?

A1: Protodeboronation is the protonolysis of the C-B bond, effectively replacing the boronic acid group with a hydrogen atom.[1] For heteroaromatic boronic acids like your indazole derivative, this process can be particularly rapid under certain conditions, especially those typically used in Suzuki-Miyaura coupling reactions.[1] The issue is twofold: it reduces the concentration of the active boronic acid available for the desired cross-coupling, thereby lowering your product yield, and it generates a byproduct (6-methyl-1H-indazole) that can be difficult to separate from your target compound.

Q2: What are the primary factors that accelerate the protodeboronation of my indazole boronic acid?

A2: The rate of protodeboronation is highly dependent on the reaction conditions. Key factors include:

  • pH: The reaction pH is a critical factor. Both acidic and basic conditions can promote protodeboronation, with distinct mechanisms.[1] For many heteroaromatic systems, base-catalyzed protodeboronation is a major concern in Suzuki couplings, proceeding through a more reactive boronate species.[2]

  • Temperature: Higher reaction temperatures, while often used to increase the rate of the desired coupling, can also significantly accelerate the rate of protodeboronation.[3]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for protodeboronation. Many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, creating a favorable environment for this side reaction.

  • Electronic Properties: The electronic nature of the indazole ring itself can influence its stability. The presence of two nitrogen atoms in the ring can affect the lability of the C-B bond.

Q3: Can the NH proton on the indazole ring interfere with my Suzuki-Miyaura coupling reaction?

A3: Yes, the acidic NH proton of the indazole ring can indeed cause complications. It can react with the basic conditions of the reaction and potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. While N-protection strategies are sometimes employed to circumvent this, successful couplings with unprotected NH-indazoles are well-documented and often preferred to avoid extra synthetic steps.[3][4] The key is to select reaction conditions that are compatible with the free NH group.

Q4: Is it better to use the boronic acid or a corresponding boronic ester (e.g., a pinacol ester)?

A4: Using a boronic ester, such as the pinacol ester, is a common and often effective strategy to enhance stability and minimize premature protodeboronation.[5][6] Boronic esters are generally more stable to storage and can be more resistant to protodeboronation under certain reaction conditions. They act as a "slow-release" source of the boronic acid under the reaction conditions.[1] However, the choice depends on the specific reaction, as the in situ hydrolysis of the ester to the boronic acid is a prerequisite for transmetalation in the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide: When Your Reaction Yields More Proto- than Product

This section is designed to help you diagnose and solve issues related to the protodeboronation of this compound in your experiments.

Symptom Potential Cause(s) Suggested Solution(s)
Low yield of coupled product with significant formation of 6-methyl-1H-indazole. 1. Reaction temperature is too high.2. Reaction time is too long.3. The chosen base is too strong or incompatible.4. The catalyst system is not efficient enough, allowing protodeboronation to outcompete the cross-coupling.1. Lower the reaction temperature. For unstable boronic acids, temperatures above 60-80°C can be detrimental.[3]2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.3. Switch to a milder base. Carbonates (K₂CO₃, Cs₂CO₃) are often a good choice.[7][8][9] Phosphates (K₃PO₄) can also be effective.[3]4. Screen different palladium catalysts and ligands. Buchwald's phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium source can be highly efficient.[3] Pd(dppf)Cl₂ is also a robust catalyst for such systems.[7][8]
Inconsistent results between batches. 1. Degradation of the boronic acid during storage.2. Variations in the quality of reagents or solvents (e.g., presence of moisture or oxygen).1. Store this compound in a cool, dry place, preferably under an inert atmosphere. Consider converting it to a more stable pinacol ester for long-term storage.[5][6]2. Ensure all solvents are properly degassed to remove oxygen, which can contribute to side reactions like homocoupling.[10] Use high-purity reagents.
Reaction fails to go to completion, with both starting material and protodeboronated product observed. 1. Catalyst deactivation.2. Insufficient equivalents of the boronic acid.1. The NH group of the indazole may be inhibiting the catalyst. Consider a ligand that can stabilize the palladium center. Buchwald's ligands are often effective in this regard.[3]2. Increase the stoichiometry of the boronic acid to 1.5-2.0 equivalents to compensate for any loss due to protodeboronation.[3]

Visualizing the Problem: The Protodeboronation Pathway

Protodeboronation IndazoleBA This compound Ar-B(OH)₂ Boronate Boronate Anion [Ar-B(OH)₃]⁻ IndazoleBA->Boronate + OH⁻ (Base) CatalyticCycle Suzuki-Miyaura Catalytic Cycle IndazoleBA->CatalyticCycle Pd(0), Base Boronate->IndazoleBA + H₂O Protonated Protodeboronated Product Ar-H (6-methyl-1H-indazole) Boronate->Protonated + H₂O (Protodeboronation) Coupled Desired Coupled Product Ar-Ar' CatalyticCycle->Coupled  + Ar'-X

Caption: Competing pathways for this compound.

Experimental Protocols and Methodologies

Optimized Suzuki-Miyaura Coupling Protocol for this compound

This protocol is a starting point and may require optimization for your specific aryl/heteroaryl halide.

Reagents and Materials:

  • This compound

  • Aryl/heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a Pd(OAc)₂/SPhos system)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or DME)

  • Schlenk tube or similar reaction vessel for reactions under inert atmosphere

  • Standard workup and purification supplies

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add a magnetic stir bar.

  • Addition of Solids: Under an inert atmosphere (e.g., nitrogen or argon), add the aryl/heteroaryl halide (1.0 equiv), this compound (1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ at 3-5 mol%, or Pd(OAc)₂ at 2 mol% with SPhos at 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at a temperature between 60-80°C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow: A Decision Tree

Troubleshooting Start Significant Protodeboronation Observed? Temp Is Reaction Temp > 80°C? Start->Temp Yes Success Problem Solved Start->Success No LowerTemp Action: Lower Temp to 60-80°C Temp->LowerTemp Yes Base Using a Strong Base (e.g., NaOH)? Temp->Base No LowerTemp->Base SwitchBase Action: Switch to K₂CO₃ or K₃PO₄ Base->SwitchBase Yes Catalyst Is the Catalyst System Slow? Base->Catalyst No SwitchBase->Catalyst SwitchCatalyst Action: Use a more active catalyst (e.g., Pd(dppf)Cl₂, Buchwald system) Catalyst->SwitchCatalyst Yes Ester Still an issue? Consider using the boronic acid pinacol ester. Catalyst->Ester No SwitchCatalyst->Ester Ester->Success

Caption: A decision tree for troubleshooting protodeboronation.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the challenging, yet synthetically valuable, (6-methyl-1H-indazol-5-yl)boronic acid. Our focus is to move beyond generic advice and address the specific hurdles presented by this nitrogen-rich heterocyclic substrate.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: My reaction yield is extremely low or zero, and I'm recovering my starting materials. What is the most probable cause?

A1: With N-H containing heterocycles like indazoles, the primary suspect is palladium catalyst inhibition or poisoning . The Lewis-basic nitrogen atoms of the indazole ring can coordinate strongly to the palladium center, effectively deactivating the catalyst and halting the catalytic cycle.[1][2] Additionally, ensure your catalyst and phosphine ligands have not degraded from improper storage; oxidation of ligands is a common, often overlooked, issue.[3]

Q2: I'm observing a significant amount of a side product identified as 6-methyl-1H-indazole. What is this and how can I prevent it?

A2: You are observing protodeboronation . This is a major decomposition pathway for heteroaryl boronic acids where the C-B bond is cleaved and replaced by a proton (from water, alcohols, or even trace moisture), resulting in the corresponding des-borylated heterocycle.[2][4] This side reaction is often accelerated by high temperatures and the choice of base.[5][6]

Q3: My desired product is contaminated with a symmetrical bi-indazole impurity. What causes this?

A3: This is a classic case of boronic acid homocoupling , where two molecules of this compound couple to form a dimer. This side reaction is frequently promoted by the presence of oxygen in the reaction mixture.[2][7] It can also occur during the in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species, where the boronic acid acts as the reductant.[8]

Q4: Should I use this compound or its pinacol ester derivative?

A4: For improved stability, handling, and reproducibility, the pinacol ester is highly recommended . Boronic acids are prone to dehydration to form cyclic boroxine trimers, which complicates accurate stoichiometry.[4] Boronate esters, particularly pinacol esters, are generally more stable crystalline solids, less susceptible to premature protodeboronation, and easier to purify and handle, making them superior for complex syntheses.[9][10][11]

In-Depth Troubleshooting Guide

This guide is structured by the primary symptoms observed during your reaction analysis.

Symptom 1: Low to No Product Formation (High Recovery of Starting Materials)

This outcome strongly suggests an issue with the catalytic cycle's efficiency, often before the desired product can be formed.

The unprotected N-H and the pyrazole-ring nitrogen of the indazole can act as ligands for the palladium catalyst. This coordination can either prevent the formation of the active catalytic species or sequester the catalyst in an inactive state.[1]

Solutions & Optimization Strategies:

  • Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which disfavors coordination by the indazole substrate while promoting the crucial oxidative addition and reductive elimination steps.[1][2]

    • Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type biaryl phosphine ligands. These have a proven track record with challenging, nitrogen-rich heterocycles.[1][12]

  • Utilize Palladium Precatalysts: Modern, well-defined palladium precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) are designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon activation. This minimizes the opportunity for the indazole substrate to intercept and deactivate palladium intermediates.[1]

  • Consider N-Protection (Advanced Strategy): If yields remain low, protecting the indazole 'N-H' can dramatically improve results by removing the primary site of catalyst interaction. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), THP (tetrahydropyranyl), or Boc (tert-butyloxycarbonyl).[13] This adds synthetic steps but can be a robust solution for particularly stubborn couplings.

Transmetalation, the transfer of the indazolyl group from boron to palladium, is a critical and often rate-limiting step. It requires the activation of the boronic acid by a base.

Solutions & Optimization Strategies:

  • Base Selection: An inappropriate base can either fail to activate the boronic acid sufficiently or be so strong that it accelerates protodeboronation.

    • Recommended Base: Tripotassium phosphate (K₃PO₄) is often the base of choice for Suzuki couplings involving nitrogen heterocycles.[1][14] It generally provides a good balance of reactivity while being less aggressive than hydroxides.

    • Alternative Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.

  • Solvent System: The solvent plays a crucial role in dissolving the reagents, particularly the inorganic base, and mediating the catalytic cycle.

    • Standard Solvent Systems: A mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O or THF/H₂O, typically in ratios from 4:1 to 10:1) is a standard starting point.[8] Water is often necessary to dissolve the base and facilitate the formation of the active 'ate' complex required for transmetalation.[8][15]

    • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a soluble organic base (e.g., triethylamine, DBU) or using anhydrous K₃PO₄ with a polar aprotic solvent like DMF can be attempted, though this is less common.[2][16]

Symptom 2: Significant Formation of Key Side Products

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the productive cross-coupling.

This is the most common failure mode for heteroaryl boronic acids. The C-B bond is susceptible to protonolysis, especially under the basic, aqueous, and heated conditions of the reaction.[4][5]

Solutions & Optimization Strategies:

StrategyCausality and Explanation
Use a Pinacol Ester The bulky pinacol group sterically shields the boron atom, making it less susceptible to attack by water/protons. It provides a "slow release" of the boronic acid under reaction conditions, minimizing its concentration and thus the rate of decomposition.[5][11]
Lower Reaction Temperature Protodeboronation is a kinetically controlled process with a significant activation energy. Reducing the temperature (e.g., from 100 °C to 80 °C) can dramatically slow this side reaction relative to the desired cross-coupling.[3]
Reduce Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the aryl halide is consumed. Prolonged heating will only increase the amount of protodeboronation.
Use Stoichiometric Boronic Acid Avoid using a large excess of the boronic acid. While a slight excess (1.1-1.5 eq.) is common to drive the reaction, a large excess simply provides more substrate for decomposition.
Careful Base Selection Use the mildest base that effectively promotes the reaction. Start with K₃PO₄ or K₂CO₃ before attempting stronger bases like NaOH or KOH.[17]

This occurs when two boronic acid molecules react with each other, a process often mediated by Pd(II) species and exacerbated by oxygen.[8][18]

Solutions & Optimization Strategies:

  • Rigorous Deoxygenation is Mandatory: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[7] It can also directly promote an oxidative coupling pathway.

    • Best Practice: Use a robust "sparging" technique where an inert gas (Argon or Nitrogen) is bubbled through the solvent for 15-30 minutes before adding the catalyst and reagents. Following this, maintain a positive pressure of the inert gas throughout the reaction. Standard vacuum/backfill cycles may not be sufficient to remove all dissolved oxygen.[18]

  • Use a Pd(0) Catalyst Source: Start with a catalyst already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). This avoids the initial Pd(II) to Pd(0) reduction step where homocoupling is most likely to occur. Note that Pd₂(dba)₃ must be used with an added phosphine ligand.

  • Pre-stirring the Reaction Mixture: Some protocols recommend pre-heating the reaction mixture containing the aryl halide, base, and ligand before adding the boronic acid.[7] This ensures the active Pd(0) catalyst forms and engages in the primary catalytic cycle with the aryl halide first, minimizing its opportunity to react with the boronic acid.

Visualizing the Process

Understanding the interplay between the desired reaction and side pathways is crucial for effective troubleshooting.

Suzuki_Troubleshooting cluster_cycle Suzuki Catalytic Cycle cluster_issues Common Issues with Indazole OA Oxidative Addition PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII_B Ar-Pd(II)-Indazolyl TM->PdII_B RE Reductive Elimination Pd0 L-Pd(0) Active Catalyst RE->Pd0 Regeneration Product Desired Product RE->Product Pd0->OA + Ar-X PdII->TM + (Indazolyl)B(OH)₃⁻ PdII_B->RE ArX Aryl Halide ArX->OA IndazoleB (Indazolyl)B(OH)₂ + Base IndazoleB->TM Protodeboronation Protodeboronation (forms 6-methyl-1H-indazole) IndazoleB->Protodeboronation Decomposes Homocoupling Homocoupling (forms Bi-indazole) IndazoleB->Homocoupling Dimerizes Poisoning Catalyst Poisoning (Indazole Coordination) Poisoning->Pd0 Inhibits O2 Oxygen (O₂) O2->Homocoupling Promotes

Caption: Suzuki cycle and common failure points with indazole boronic acids.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Suzuki Coupling

This protocol is a robust starting point designed to mitigate the common issues discussed above.

  • Reagent Preparation:

    • This compound pinacol ester (1.2 eq.)

    • Aryl Halide (Ar-X, 1.0 eq.)

    • Palladium Precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

    • SPhos ligand (1-2 mol%, if not using a precatalyst with it built-in)

    • Tripotassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • Solvent: 1,4-Dioxane and Water (5:1 ratio)

  • Reaction Setup (Strictly Inert Atmosphere):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, boronic acid pinacol ester, and K₃PO₄.

    • Seal the flask with a septum and purge with argon or nitrogen.

    • Add the 1,4-dioxane and water solvent mixture via syringe.

    • Crucially, sparge the resulting slurry by bubbling argon through the liquid via a long needle for 20-30 minutes while stirring.

    • Under a positive pressure of argon, quickly add the palladium precatalyst (and ligand, if separate).

    • Replace the septum with a glass stopper and ensure a positive argon flow through the condenser.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Upon completion (disappearance of the limiting aryl halide), cool the reaction to room temperature.

    • Quench the reaction by adding water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to Pinacol Ester

If you only have the boronic acid available, converting it to the more stable pinacol ester is a worthwhile preliminary step.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent (e.g., Toluene or THF).

  • Dehydration: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or use a Dean-Stark apparatus to remove water azeotropically.

  • Execution: Stir the mixture at room temperature or gentle heat (40-50 °C) for several hours until TLC or LC-MS analysis shows complete conversion.

  • Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by recrystallization or column chromatography.

References

Technical Support Center: Advanced Strategies for 6-Methyl Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the synthetic challenges associated with 6-methyl substituted indazoles, particularly the issue of steric hindrance in cross-coupling reactions.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the introduction of a methyl group at the C6-position, while often crucial for modulating pharmacological activity, presents a significant steric challenge that can impede or completely stall common synthetic transformations. This guide provides a comprehensive, experience-driven approach to navigating these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with 6-methyl substituted indazoles and provides a systematic approach to resolving them.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling of 6-Methyl-Haloindazoles

Scenario: You are attempting to couple a 6-methyl-haloindazole (e.g., 7-bromo-6-methyl-1H-indazole) with a boronic acid, but you observe low conversion of your starting material, significant decomposition, or the formation of homocoupled byproducts.

Root Cause Analysis: The methyl group at the C6-position sterically hinders the approach of the palladium catalyst to the C7-position, which is a common site for functionalization. This steric clash can disfavor the oxidative addition step, a critical part of the catalytic cycle.[3][4] Additionally, the unprotected N-H of the indazole can interfere with the catalyst.[5]

Solutions & Step-by-Step Protocol:

  • N-Protection is Often Non-Negotiable: The acidic proton on the indazole nitrogen can react with the base or the organometallic reagents, leading to side reactions and catalyst deactivation. Protecting the nitrogen as a first step is highly recommended.[5][6]

    • Recommended Protecting Groups:

      • Boc (tert-butyloxycarbonyl): Generally stable and easily removed under acidic conditions.

      • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under milder acidic conditions or with fluoride sources.

      • Benzyl (Bn): Stable to a wide range of conditions and readily removed by hydrogenolysis.[7]

  • Strategic Ligand Selection is Paramount: For sterically demanding substrates, the choice of phosphine ligand is the most critical parameter.[8] You need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.

    • Top-Tier Ligands for Hindered Couplings:

      • Buchwald-type Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and have demonstrated high efficacy.[9]

      • N-Heterocyclic Carbenes (NHCs): Ligands derived from precursors like IMes-HCl are strong σ-donors and can form highly stable and active palladium complexes, often outperforming phosphine ligands for sterically hindered substrates.[10]

  • Optimize Your Catalyst System & Base:

    • Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective for simple couplings, pre-formed catalysts like Pd₂(dba)₃ or palladium acetate (Pd(OAc)₂) in combination with a specialized ligand often provide better results.[3][11]

    • Base Selection: The choice of base is crucial. Strong bases can promote side reactions, while weaker bases may not be effective. A careful screen is often necessary.

      • Commonly Used Bases: K₂CO₃, Cs₂CO₃, K₃PO₄. For particularly challenging couplings, consider using a weaker base like potassium fluoride (KF).[12]

Optimized Protocol for Suzuki-Miyaura Coupling of a Protected 6-Methyl-7-Bromoindazole:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the N-protected 6-methyl-7-bromoindazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Loading: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11][13]

ParameterRecommendation for 6-Methyl-IndazolesRationale
N-Protection Boc, SEM, or BnPrevents side reactions and catalyst inhibition.[5]
Ligand SPhos, XPhos, RuPhos, or IMesBulky, electron-rich ligands are essential for sterically hindered substrates.[9][10]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Often more effective than Pd(PPh₃)₄ in combination with specialized ligands.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A screen may be necessary; milder bases can reduce side reactions.[12]
Solvent 1,4-Dioxane/H₂O, TolueneAnhydrous and degassed solvents are critical.
Issue 2: Failure of Buchwald-Hartwig Amination with 6-Methyl-Haloindazoles

Scenario: You are attempting to form a C-N bond via Buchwald-Hartwig amination on a 6-methyl-haloindazole, but the reaction is sluggish, and you observe significant amounts of hydrodehalogenation (replacement of the halide with hydrogen).

Root Cause Analysis: Similar to the Suzuki coupling, the steric bulk of the 6-methyl group impedes the palladium catalyst. In the Buchwald-Hartwig reaction, this can slow down the oxidative addition and subsequent steps, allowing for competing side reactions like hydrodehalogenation to become more prominent.[14][15]

Solutions & Key Considerations:

  • Ligand Design is Crucial: The development of specialized ligands has been a game-changer for the Buchwald-Hartwig amination. For hindered substrates, consider the following:

    • BrettPhos: Specifically designed for the coupling of primary amines.[16]

    • Josiphos-type Ligands: These ferrocene-based ligands are highly effective for a range of C-N couplings.

    • Large-but-Flexible Pd-BIAN-NHC Catalysts: A newer class of catalysts showing promise for challenging couplings of coordinating heterocycles.[17]

  • Base Selection and Solvent Effects:

    • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[16][18]

    • Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used.

Optimized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox, combine the N-protected 6-methyl-haloindazole (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., a BrettPhos-based pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the reaction vessel and heat to 90-120 °C. Monitor the reaction progress carefully.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

FAQs: Understanding the "Why"

Q1: Why is the 6-methyl group on an indazole so problematic for cross-coupling reactions at the 7-position?

The C6-methyl group acts as a steric shield, physically blocking the palladium catalyst from efficiently accessing the C7-X bond for oxidative addition. This initial step is often rate-limiting, and any hindrance can dramatically slow down the entire catalytic cycle, allowing side reactions to dominate.[3][4]

Q2: I've tried several advanced ligands with my 6-methyl-indazole, but the yield is still low. What else can I try?

If extensive ligand and condition screening for traditional cross-coupling fails, it may be time to consider an alternative synthetic strategy. C-H activation/functionalization is a powerful approach that bypasses the need for a pre-installed halide.[19][20] By using a directing group, it's possible to achieve regioselective arylation or amination at a different position on the indazole ring, which might be less sterically encumbered.

Q3: Is N-protection always necessary? I have seen some procedures without it.

While some cross-coupling reactions on indazoles can proceed without N-protection, these are typically on less substituted or electronically activated substrates.[5] For sterically hindered systems like 6-methyl indazoles, the benefits of N-protection—preventing catalyst inhibition and unwanted side reactions—far outweigh the extra synthetic steps.[6]

Q4: Can I use Sonogashira coupling with 6-methyl-haloindazoles?

Yes, Sonogashira coupling to introduce an alkyne moiety is feasible, but it is subject to the same steric challenges.[21][22] The use of a copper(I) co-catalyst is standard. For hindered substrates, ensuring the activity of both the palladium and copper catalysts is crucial. Consider using a more soluble copper source like copper(I) iodide (CuI) and ensure all reagents are of high purity. A detailed protocol can be found in the references.[23]

Visualizing the Solutions

The Challenge: Steric Hindrance in the Catalytic Cycle

Steric_Hindrance Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate Ar-Pd(II)(X)L2 Oxidative_Addition->Intermediate Hindered_Indazole 6-Methyl-7-X-Indazole Hindered_Indazole->Oxidative_Addition Steric Clash! Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: The 6-methyl group impeding the oxidative addition step.

The Solution: A Strategic Workflow

Overcoming_Hindrance_Workflow cluster_0 Initial Assessment cluster_1 Optimization Strategy cluster_2 Alternative Approach Start Low Yield with 6-Methyl Indazole Protect_N Is the Indazole N-H Protected? Start->Protect_N Protect_N->Protect_N Choose_Ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, IMes) Protect_N->Choose_Ligand Yes Screen_Conditions Screen Base and Solvent Conditions Choose_Ligand->Screen_Conditions Run_Reaction Run Optimized Cross-Coupling Screen_Conditions->Run_Reaction Analyze_Results Analyze Yield Run_Reaction->Analyze_Results Consider_CHA Consider C-H Activation Strategy Analyze_Results->Consider_CHA If Yield Still Low

Caption: A decision-making workflow for hindered couplings.

References

Technical Support Center: Optimizing Reaction Temperature for (6-methyl-1H-indazol-5-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance on a critical aspect of Suzuki-Miyaura cross-coupling reactions: the optimization of reaction temperature, with a specific focus on the versatile yet sensitive substrate, (6-methyl-1H-indazol-5-yl)boronic acid. Our goal is to equip you with the knowledge to troubleshoot common issues, enhance reaction efficiency, and ensure the integrity of your synthetic outcomes.

Introduction: The Temperature Tightrope in Heteroaryl Couplings

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, celebrated for its broad functional group tolerance and reliability in forming carbon-carbon bonds.[1][2] However, when working with heteroaromatic boronic acids like this compound, the reaction temperature becomes a parameter that must be carefully controlled.[3] Excessive heat can lead to a cascade of undesirable side reactions, including catalyst degradation and, most notably, protodeboronation, while insufficient heat will result in a sluggish or incomplete reaction.[4][5] This guide will navigate the nuances of temperature optimization to help you achieve high-yielding, clean couplings.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for a Suzuki-Miyaura coupling with this compound?

A1: A judicious starting point for temperature screening is typically between 80-100 °C.[6][7] This range is often sufficient to promote the catalytic cycle without inducing significant thermal degradation of the boronic acid or the palladium catalyst.[8] However, the optimal temperature is highly dependent on the specific reaction components, including the aryl halide partner, the palladium catalyst/ligand system, the base, and the solvent.[9]

Q2: My reaction is sluggish and giving low yields at 80 °C. Should I simply increase the temperature?

A2: While incrementally increasing the temperature is a valid strategy, it should be done with caution. Before raising the temperature, first verify the quality and purity of your reagents. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[10] The choice of base is also critical; a stronger base might be necessary to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[2][4] If these factors are optimized and the reaction is still slow, a stepwise increase in temperature (e.g., in 10 °C increments) is a reasonable approach.[11]

Q3: I'm observing a significant amount of the deboronated starting material, 6-methyl-1H-indazole. What is causing this and how can I prevent it?

A3: The formation of 6-methyl-1H-indazole is a classic sign of protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3][5] This is often exacerbated by elevated temperatures and the presence of water.[12][13][14] Indazole moieties, being nitrogen-rich heterocycles, can also be particularly susceptible to this pathway.[15][16] To mitigate protodeboronation:

  • Lower the Reaction Temperature: This is the most direct approach to reduce the rate of this unwanted side reaction.

  • Use Anhydrous Conditions: While some Suzuki protocols tolerate water, for sensitive substrates like heteroaryl boronic acids, using anhydrous solvents and bases can be beneficial.[17]

  • Choose a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or CsF.[10]

  • Consider a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol ester, can significantly reduce the propensity for protodeboronation.[12][18]

Q4: Can the choice of palladium catalyst and ligand influence the optimal reaction temperature?

A4: Absolutely. The thermal stability and activity of the palladium catalyst are dictated by the coordinating ligand.[19] Highly active Buchwald-type ligands, for instance, can often facilitate couplings at lower temperatures compared to less electron-rich phosphine ligands.[20] When selecting a catalyst system, consider its known thermal stability. Some catalysts may decompose rapidly at temperatures exceeding 100-120 °C, leading to the formation of palladium black and a cessation of catalytic activity.[8]

Troubleshooting Guide: Temperature-Related Issues

Symptom Potential Cause(s) Troubleshooting Steps & Rationale
Low Conversion, Starting Materials Remain 1. Insufficient Temperature: The activation energy for one or more steps in the catalytic cycle (e.g., oxidative addition) is not being met. 2. Catalyst Deactivation: The catalyst has been deactivated by impurities (e.g., oxygen) or has low intrinsic activity at the chosen temperature.1. Incrementally Increase Temperature: Raise the temperature in 10-15 °C intervals and monitor the reaction progress.[11] 2. Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[21] 3. Screen Catalysts/Ligands: Try a more active catalyst system known to perform well at lower temperatures.[9]
High Levels of Protodeboronation 1. Excessive Temperature: High heat accelerates the rate of protodeboronation relative to the desired coupling.[5] 2. Presence of Protic Sources: Water or other protic impurities are facilitating the C-B bond cleavage.[12][13][14]1. Reduce Reaction Temperature: Screen a lower temperature range (e.g., 60-80 °C).[15] 2. Employ Anhydrous Conditions: Use dry solvents and reagents.[17] 3. Use a Boronic Ester: Protect the boronic acid functionality as a more stable ester (e.g., pinacol ester).[18]
Formation of Palladium Black 1. Catalyst Decomposition: The reaction temperature exceeds the thermal stability of the palladium-ligand complex.[8] 2. Inefficient Ligand: The ligand is not effectively stabilizing the palladium center at the reaction temperature.1. Lower the Temperature: This is the most immediate solution to prevent further catalyst precipitation.[8] 2. Choose a More Robust Ligand: Select a ligand known for its thermal stability. 3. Consider a Pre-catalyst: Use a well-defined palladium pre-catalyst which can be more stable.[19]
Formation of Homocoupled Byproducts 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[18] 2. High Temperature: Can sometimes favor homocoupling pathways.1. Rigorous Degassing: Ensure the reaction mixture is free of oxygen before adding the catalyst.[10] 2. Optimize Temperature: A lower temperature may disfavor this side reaction.

Experimental Protocol: Temperature Screening for the Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure for systematically screening the optimal reaction temperature.

Reagents and Equipment:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Schlenk tubes or reaction vials with septa

  • Stir plate with heating blocks

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and syringes

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol) to a series of identical reaction vessels.

  • Inert Atmosphere: Seal the vessels and purge with an inert gas for 5-10 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent to each vessel. Subsequently, add the palladium catalyst (typically 1-5 mol%).

  • Temperature Screening: Place each reaction vessel in a pre-heated heating block set to a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).

  • Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals (e.g., 1h, 3h, 6h, and 24h).

  • Analysis: Once the reactions are deemed complete or have reached a plateau, quench the reactions and analyze the crude mixtures to determine the conversion, yield of the desired product, and the formation of byproducts such as the protodeboronated starting material.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Temperature-Influenced Side Reactions Pd0 Pd(0)L_n PdII_A R-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_B R-Pd(II)L_n-Ar PdII_A->PdII_B Transmetalation Transmetalation Transmetalation (Ar-B(OH)2 + Base) Product R-Ar PdII_B->Product Reductive Elimination RedElim Reductive Elimination BoronicAcid (6-methyl-1H-indazol-5-yl)B(OH)2 center->Pd0 Regeneration Deboronated 6-methyl-1H-indazole BoronicAcid->Deboronated Side Reaction Protodeboronation Protodeboronation (High Temp, H2O) Catalyst Pd(0)Ln Pd_Black Palladium Black Catalyst->Pd_Black Side Reaction Degradation Catalyst Degradation (High Temp) caption Key steps in the Suzuki-Miyaura catalytic cycle and common temperature-dependent side reactions.

Caption: Suzuki-Miyaura cycle and side reactions.

Troubleshooting Workflow for Temperature Optimization

Troubleshooting_Workflow Start Start: Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality & Inert Atmosphere Start->CheckReagents InitialTemp Initial Temperature Screen (e.g., 80-100 °C) CheckReagents->InitialTemp Analyze Analyze Results (LCMS/GCMS) InitialTemp->Analyze LowConversion Low Conversion? Analyze->LowConversion HighDeboronation High Protodeboronation? LowConversion->HighDeboronation No IncreaseTemp Incrementally Increase Temperature LowConversion->IncreaseTemp Yes Success Optimized Conditions Achieved LowConversion->Success Resolved DecreaseTemp Decrease Temperature HighDeboronation->DecreaseTemp Yes OptimizeCatalyst Optimize Catalyst/Ligand/Base HighDeboronation->OptimizeCatalyst No HighDeboronation->Success Resolved IncreaseTemp->Analyze DecreaseTemp->Analyze UseAnhydrous Use Anhydrous Conditions / Boronic Ester DecreaseTemp->UseAnhydrous UseAnhydrous->Analyze OptimizeCatalyst->Analyze caption A systematic workflow for troubleshooting and optimizing reaction temperature.

Caption: Workflow for temperature optimization.

Conclusion

Optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound is a critical step in achieving a successful synthetic outcome. By understanding the interplay between temperature, catalyst stability, and potential side reactions like protodeboronation, researchers can systematically troubleshoot and refine their reaction conditions. A methodical approach, beginning with a moderate temperature range and carefully adjusting based on analytical feedback, will ultimately lead to higher yields, cleaner reaction profiles, and more reliable results in your drug discovery and development endeavors.

References

effect of oxygen on (6-methyl-1H-indazol-5-yl)boronic acid stability.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6-methyl-1H-indazol-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this versatile reagent, with a specific focus on the detrimental effects of atmospheric oxygen. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic compound featuring an indazole core functionalized with a boronic acid group (-B(OH)₂).[1] This structure makes it a valuable building block in synthetic organic chemistry. Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex molecules, many of which are scaffolds for pharmaceutical drug discovery.[2][3]

Q2: Why is the stability of boronic acids, particularly in the presence of oxygen, a critical concern?

While many boronic acids are considered relatively stable compared to other organometallic reagents, they are susceptible to several degradation pathways.[2] The presence of oxygen is particularly problematic as it can lead to oxidative deboronation, a process that cleaves the carbon-boron bond and converts the boronic acid into a phenol (or the corresponding alcohol).[4][5][6] This degradation consumes the active reagent, reduces the yield of the desired product, and can introduce impurities that complicate purification.[7] In biological applications, the oxidative instability of boronic acids can be a significant limitation.[4][8]

Q3: What is the scientific mechanism behind the oxidative degradation of this compound?

The degradation of arylboronic acids by oxygen is known as oxidative deboronation. The mechanism is thought to involve the generation of organic radicals or attack by reactive oxygen species (ROS) like hydrogen peroxide.[5][9][10]

The generally accepted pathway involves:

  • Nucleophilic Attack: The empty p-orbital on the boron atom is susceptible to attack by a nucleophilic oxygen species.[5][6]

  • 1,2-Migration: This is followed by a rearrangement where the aryl group (the 6-methyl-1H-indazol-5-yl group) migrates from the boron atom to the oxygen atom. This 1,2-shift is often the rate-limiting step.[5][6]

  • Hydrolysis: The resulting boronate ester is unstable and rapidly hydrolyzes in the presence of water to yield the corresponding phenol (6-methyl-1H-indazol-5-ol) and boric acid.[5][6]

Some studies suggest that the mutagenicity of certain boronic acids is linked to the generation of organic radicals during oxidation by atmospheric oxygen.[9]

Q4: My Suzuki-Miyaura coupling reaction with this compound has a low yield and a significant amount of a biaryl byproduct. What's happening?

This is a classic symptom of boronic acid instability, exacerbated by oxygen. There are two primary issues:

  • Low Yield: As explained above, oxidative deboronation consumes your starting material, leading to a lower-than-expected yield of the desired cross-coupled product.

  • Homocoupling: The formation of a symmetrical biaryl byproduct (two molecules of the boronic acid coupling together) is a common side reaction.[7] This is often promoted by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[7][11] This Pd(II) species can then directly facilitate the homocoupling of the boronic acid.[7][11]

Effectively removing oxygen from your reaction is critical to suppress both of these undesired pathways.[3][7]

Q5: What are the optimal storage and handling procedures to prevent the oxidation of this compound?

Proper storage is the first line of defense against degradation. While boronic acids are generally solids with high melting points, their chemical integrity depends heavily on the storage environment.[2][9]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidative deboronation and protodeboronation.[2][12]
Temperature Store at low temperatures (refrigerated or frozen).Reduces the rate of chemical degradation and moisture absorption.[2]
Light Store in an opaque or amber container.Protects against potential light-catalyzed degradation pathways.
Container Use a well-sealed, airtight container.Prevents the ingress of air and humidity. Suitable materials include glass or chemically resistant plastics like HDPE.[13]
Handling Weigh and handle quickly in a dry environment or glovebox.Minimizes benchtop exposure time to air. Do not leave containers open.
Q6: Are there more stable derivatives of boronic acids that I can use to avoid these issues?

Yes. To combat inherent instability, boronic acids can be converted into more robust derivatives which can be used in a "slow-release" strategy.[14][15] This involves using a protected form of the boronic acid that is more stable to the reaction conditions but can slowly release the active boronic acid in situ.

  • Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol (like pinacol), these esters are significantly more stable to oxidation and are often purified by chromatography.[12]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable crystalline solids that are resistant to air, moisture, and chromatography.[14] They release the active boronic acid under mild aqueous basic conditions during the reaction.[14]

  • Diethanolamine (DABO) Boronates: Complexing the boronic acid with diethanolamine forms air- and water-stable crystalline solids that can often be used directly in Suzuki couplings.[14][16]

Troubleshooting Guide: Common Experimental Issues

Problem Observed Potential Cause Related to Oxygen/Stability Recommended Solution & Action Steps
Low or No Yield of Desired Product 1. Boronic Acid Degradation: The reagent may have decomposed in storage or is degrading under the reaction conditions.[14] 2. Catalyst Deactivation: Oxygen can lead to catalyst decomposition.[3]1a. Verify Purity: Check the boronic acid's purity via NMR before use. 1b. Use Fresh Reagent: Use a freshly opened bottle or a properly stored sample. 1c. Degas Rigorously: Ensure the solvent and reaction mixture are thoroughly deoxygenated. 1d. Use a Stabilized Form: Consider using a pinacol, MIDA, or diethanolamine derivative.[12][14]
Significant Formation of Homocoupled Biaryl Byproduct 1. Presence of Dissolved Oxygen: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[7][11] 2. Use of Pd(II) Precatalyst: Pd(II) salts can directly react with the boronic acid, especially at the start of the reaction.[7][11]1a. Rigorous Degassing: Sparge the solvent with argon or nitrogen for 15-30 minutes or perform 3-5 freeze-pump-thaw cycles.[7] 1b. Use a Pd(0) Source: Employ a Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species. 1c. Optimize Ligand: Use bulky, electron-rich phosphine ligands that favor the desired cross-coupling pathway.[7]
Formation of Phenol Byproduct (6-methyl-1H-indazol-5-ol) Oxidative Deboronation: The boronic acid is being directly oxidized to the corresponding phenol.[5][6]1a. Scrupulous Oxygen Exclusion: This is the most critical step. Ensure all reagents, solvents, and the reaction headspace are free of oxygen. 1b. Control Reaction Temperature: Avoid unnecessarily high temperatures which can accelerate degradation.
Inconsistent Results Between Reaction Runs Variable Reagent Quality: Improper storage leads to different levels of boronic acid degradation between batches.1a. Standardize Storage: Implement and enforce strict storage protocols (inert atmosphere, low temperature).[2] 1b. Aliquot Reagents: Upon receiving a new bottle, consider aliquoting it into smaller vials under an inert atmosphere for single-use to prevent repeated exposure of the bulk material.

Key Experimental Protocols & Visualizations

Mechanism: Oxidative Deboronation

The diagram below illustrates the proposed pathway for the degradation of an arylboronic acid in the presence of an oxygen source, leading to an unwanted phenol byproduct.

Oxidative_Deboronaton cluster_main Oxidative Deboronation Pathway ArylBOH2 (6-methyl-1H-indazol-5-yl)-B(OH)₂ Intermediate Attack & Formation of Peroxyboronate Intermediate ArylBOH2->Intermediate Nucleophilic Attack ROS [O] ROS->Intermediate Rearrangement 1,2-Aryl Migration (Rate-Limiting Step) Intermediate->Rearrangement BoronateEster Boronate Ester Intermediate Rearrangement->BoronateEster Hydrolysis Hydrolysis BoronateEster->Hydrolysis Phenol 6-methyl-1H-indazol-5-ol (Phenol Byproduct) Hydrolysis->Phenol BoricAcid B(OH)₃ Hydrolysis->BoricAcid

Caption: Proposed mechanism for the oxidative deboronation of this compound.

Protocol: Oxygen-Sensitive Suzuki-Miyaura Coupling

This protocol outlines the critical steps for setting up a Suzuki-Miyaura reaction to minimize degradation of this compound.

Suzuki_Workflow cluster_workflow Oxygen-Free Suzuki Coupling Workflow start Start prep_vessel 1. Oven-dry reaction vessel (e.g., Schlenk flask) & add stir bar. start->prep_vessel add_solids 2. Add aryl halide, this compound, and powdered base. prep_vessel->add_solids inert_atm 3. Seal vessel and establish inert atmosphere (3x vacuum/backfill with Ar or N₂). add_solids->inert_atm add_solvent 4. Add degassed solvent via cannula or syringe. inert_atm->add_solvent degas_mix 5. Sparge reaction mixture with Ar or N₂ for 15-20 min. add_solvent->degas_mix add_catalyst 6. Add Pd catalyst and ligand under a positive flow of inert gas. degas_mix->add_catalyst react 7. Heat reaction to desired temperature under inert atmosphere. add_catalyst->react end End react->end

References

Technical Support Center: Solvent Degassing for Sensitive Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why is Oxygen the Enemy in Suzuki-Miyaura Reactions?

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, the reaction's heart—the palladium catalyst—is highly sensitive. The catalytically active species is Pd(0), which is readily oxidized to an inactive Pd(II) state by dissolved oxygen.[3][4] This oxidation not only halts the catalytic cycle but can also lead to the precipitation of palladium black, a clear visual indicator of catalyst death.[3][5] Furthermore, phosphine ligands, crucial for stabilizing the palladium catalyst, are themselves susceptible to oxidation, further compromising the reaction's efficiency.[4] Even the boronic acid substrate can undergo oxidative degradation, a process known as deboronation, leading to unwanted byproducts and reduced yields.[6][7] Therefore, the rigorous exclusion of dissolved oxygen from the reaction solvent is not merely a suggestion but a critical prerequisite for success, especially in sensitive and high-stakes applications like drug development.[4][8]

Frequently Asked Questions (FAQs): A Guide to Degassing Techniques

Q1: What are the most common methods for solvent degassing?

There are three primary techniques used in research laboratories to remove dissolved gases from solvents:

  • Inert Gas Sparging (or Purging/Bubbling): This method involves bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period.[9][10][11] The inert gas displaces the dissolved oxygen, effectively stripping it from the liquid.[11]

  • Freeze-Pump-Thaw (FPT): This is a highly effective, albeit more laborious, method.[8][12] The solvent is frozen using a cryogenic bath (like liquid nitrogen), a vacuum is applied to the headspace to remove gases, and then the solvent is thawed, allowing dissolved gases to escape into the evacuated headspace.[12][13][14] This cycle is typically repeated three or more times.[13][14][15]

  • Sonication Under Vacuum: This technique uses ultrasonic waves to induce cavitation in the solvent while under a light vacuum.[8] The cavitation bubbles provide nucleation sites for dissolved gases to escape, which are then removed by the vacuum.[9][16]

Q2: How do I choose the right degassing method for my specific Suzuki reaction?

The choice of method depends on the sensitivity of your reaction, the scale, the volatility of your solvent, and the available equipment. Sparging is often sufficient for routine or robust reactions, while Freeze-Pump-Thaw is the gold standard for highly sensitive systems where complete oxygen removal is paramount.[8][15]

Table 1: Comparison of Common Solvent Degassing Techniques
FeatureSparging (Inert Gas Bubbling)Freeze-Pump-Thaw (FPT)Sonication with Vacuum
Effectiveness Good to Very GoodExcellent (Most Effective)[8]Moderate to Good
Typical Use Case Routine, robust reactions; large volumes.[8]Highly air-sensitive catalysts/reagents; kinetic studies.[8]Quick degassing for less sensitive applications (e.g., HPLC).[8]
Time Required 20-60 minutes (volume-dependent).[8][15]30-90 minutes (multiple cycles required).[16]10-20 minutes (multiple cycles).
Equipment Needed Inert gas source, long needle/sparging tube.[10]Schlenk line, vacuum pump, cryogenic bath (LN₂).[14][15]Sonicator, vacuum source.
Solvent Loss Can be significant for volatile solvents.[15]Minimal, ideal for volatile or expensive solvents.[15]Moderate, depends on solvent vapor pressure.
Key Advantage Simple, fast setup for large volumes.Highest level of degassing.[8]Rapid for small volumes.
Key Disadvantage Less effective than FPT; potential for solvent evaporation.[8]Labor-intensive; requires specialized glassware.[15]Less effective than FPT.[8]
Q3: When is Freeze-Pump-Thaw (FPT) absolutely essential?

FPT is critical in several scenarios:

  • Highly Air-Sensitive Catalysts: When using catalysts with very electron-rich or bulky phosphine ligands that are prone to rapid oxidation.

  • Kinetic Studies: For reactions where the precise concentration of active catalyst is crucial for obtaining reproducible kinetic data.

  • Low Catalyst Loadings: When using very low concentrations of the palladium catalyst, any amount of deactivation by oxygen will have a significant impact on the reaction rate and yield.

  • Reproducibility is Key: In drug development and process chemistry, where ensuring batch-to-batch consistency is non-negotiable.

Troubleshooting Guide: When Good Reactions Go Bad

Problem: My reaction is sluggish or has a low yield, even after degassing. What's wrong?

Possible Cause: Incomplete degassing or re-introduction of oxygen. While you may have degassed the solvent, oxygen can re-enter the system through small leaks in your apparatus or if the inert atmosphere is not properly maintained.

Troubleshooting Steps:

  • Check Your Setup: Ensure all glassware joints are well-sealed and your Schlenk line or manifold provides a positive pressure of inert gas.

  • Degas Everything: For highly sensitive reactions, it's not just the main solvent that needs degassing. If you are using a co-solvent like water, it must also be rigorously degassed.[17]

  • Technique Matters: If you are sparging, ensure the needle is below the solvent surface and that you are bubbling for a sufficient amount of time (a common rule of thumb is 1 minute per 5 mL of solvent).[15] If using FPT, ensure you perform at least three cycles and that the solvent is completely frozen before applying the vacuum.[14][15]

  • Reagent Purity: Ensure your palladium catalyst, ligands, and base are fresh and have been stored correctly under an inert atmosphere.[4] Phosphine ligands, in particular, can oxidize over time on the shelf.[3]

Problem: I see a black precipitate (palladium black) forming in my reaction flask.

Possible Cause: This is a classic sign of catalyst decomposition.[3] The active, soluble Pd(0) complex has been oxidized and has subsequently aggregated and precipitated out of solution as metallic palladium, which is catalytically inactive.[5]

Troubleshooting Steps:

  • Improve Degassing Immediately: This is the most common cause.[3] The presence of oxygen directly leads to the oxidation and precipitation of Pd(0).[1][18] Switch to a more rigorous degassing method like Freeze-Pump-Thaw.

  • Evaluate Ligand Choice: Some ligands provide better stability to the Pd(0) center than others. Bulky, electron-rich phosphine ligands can help prevent catalyst aggregation.

  • Check Reaction Temperature: Excessively high temperatures can sometimes accelerate catalyst decomposition. Ensure your reaction is not overheating.

Problem: My boronic acid is degrading, and I'm seeing homocoupling byproducts.

Possible Cause: Oxygen can directly contribute to the degradation of boronic acids through oxidative deboronation, converting it to the corresponding alcohol or phenol.[6][7] Oxygen can also facilitate the unwanted homocoupling of two boronic acid molecules.[1][18][19]

Troubleshooting Steps:

  • Rigorous Degassing: This is the first line of defense to prevent both oxidative degradation and oxygen-mediated homocoupling.[19]

  • Use a More Stable Boronic Acid Derivative: If your boronic acid is particularly sensitive, consider converting it to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to degradation.[20]

  • Optimize Base and Conditions: The choice of base and the presence of water can influence the rate of protodeboronation (hydrolysis of the C-B bond).[4][20] Sometimes, using milder bases or anhydrous conditions can help minimize this side reaction.[20]

Detailed Protocols & Methodologies

Protocol 1: Freeze-Pump-Thaw (FPT) for High-Sensitivity Systems

This protocol is the gold standard for achieving the lowest possible levels of dissolved oxygen.

Equipment:

  • Schlenk flask

  • Schlenk line with a high-vacuum pump and inert gas (Argon or Nitrogen) supply

  • Cryogenic bath (Liquid Nitrogen or Dry Ice/Acetone)

Procedure:

  • Preparation: Add the solvent to a Schlenk flask. Crucially, do not fill the flask more than halfway to prevent shattering during freezing.[14][15]

  • Freeze: Close the flask's stopcock to the manifold. Immerse the bottom of the flask in the cryogenic bath (e.g., liquid nitrogen). Swirl the flask gently to freeze the solvent in a thin layer on the walls, which maximizes surface area.[15] Wait until the solvent is completely solid.

  • Pump: Once frozen, and while still in the cold bath, open the stopcock to the vacuum line. Evacuate the headspace for 5-10 minutes. You are removing the atmosphere above the frozen solid.[12][14]

  • Thaw: Close the stopcock to seal the flask under a static vacuum. Remove the cryogenic bath and allow the solvent to thaw completely at room temperature. As it thaws, you will see bubbles of dissolved gas being released from the liquid into the vacuum of the headspace.[12][13]

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle (steps 2-4) at least two more times for a total of three cycles.[13][14] For extremely sensitive reactions, more cycles may be necessary. The process is complete when you no longer see gas bubbles evolving during the thaw step.[14][15]

  • Final Step: After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Inert Gas Sparging for Routine Applications

This method is faster and more convenient than FPT and is suitable for many standard Suzuki-Miyaura reactions.

Equipment:

  • Reaction flask with a septum

  • Inert gas (Argon or Nitrogen) source

  • Long needle or fritted gas dispersion tube

  • Exit needle

Procedure:

  • Setup: Add the solvent to the reaction flask and seal it with a septum.

  • Inlet: Insert a long needle connected to the inert gas line through the septum, ensuring the tip is well below the surface of the solvent.[15] For better dispersion, a fritted gas tube can be used.

  • Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.[10] This prevents pressure buildup in the flask.

  • Sparge: Start a steady but gentle flow of inert gas through the solvent. You should see a consistent stream of bubbles.[10] A vigorous flow can cause excessive solvent evaporation.

  • Duration: Continue sparging for 20-60 minutes. The required time depends on the solvent volume and the efficiency of the bubbling. A common guideline is to sparge for at least 30 minutes for volumes up to 500 mL.[8]

  • Completion: Once sparging is complete, raise the inlet needle above the solvent surface but keep it in the headspace to maintain a positive inert atmosphere over the now-degassed solvent. Remove the outlet needle.

Visualizations & Diagrams

G start Start: Suzuki Reaction Planned q1 Is the reaction highly sensitive? (e.g., low catalyst load, air-sensitive ligand) start->q1 fpt Use Freeze-Pump-Thaw (FPT) (Highest Efficiency) q1->fpt Yes q2 Is the solvent volatile or expensive? q1->q2 No end_fpt Proceed with Reaction (Oxygen Minimized) fpt->end_fpt q2->fpt Yes sparge Use Inert Gas Sparging (Good for large volumes) q2->sparge No end_sparge Proceed with Reaction (Sufficient for most cases) sparge->end_sparge sonicate Consider Sonication + Vacuum (Fast for small volumes)

Caption: Decision workflow for selecting the appropriate solvent degassing technique.

G Pd0 Pd0 O2 O2 Pd0->O2 Oxidation PdII_Inactive PdII_Inactive O2->PdII_Inactive Pd_Black Pd_Black PdII_Inactive->Pd_Black Aggregation

Caption: The Suzuki cycle vs. the oxygen-induced catalyst deactivation pathway.

References

Technical Support Center: Catalyst Deactivation in Indazole Boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered when using indazole boronic acids in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose problems and rationally design more robust reaction conditions.

Indazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for constructing the carbon-carbon bonds necessary to build these complex molecules.[2] However, the unique electronic and structural properties of indazole-containing substrates, particularly those with a free N-H group, present significant challenges that can lead to low yields, reaction failure, and catalyst deactivation.[3]

This guide is structured to help you understand these core challenges and implement effective solutions.

Section 1: Understanding the Core Challenges

Successful troubleshooting begins with a firm grasp of the competing chemical pathways that can derail a reaction. With indazole boronic acids, two primary issues are responsible for the majority of failed experiments: catalyst deactivation and substrate decomposition via protodeboronation.

Catalyst Deactivation: The Problem with the Unprotected N-H

The most frequent cause of low conversion in cross-coupling reactions involving 1H-indazoles is the poisoning of the palladium catalyst.[4] The nitrogen atom in the pyrazole ring of the indazole possesses a lone pair of electrons that can coordinate strongly to the electron-deficient palladium center. This interaction can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively removing the catalyst from the reaction.[3][5] This is particularly problematic as the concentration of the indazole starting material is high at the beginning of the reaction, leading to rapid catalyst sequestration.

Catalyst_Deactivation cluster_poisoning Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Indazole Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Indazole 1H-Indazole (Substrate or Product) Indazole->Inactive_Complex Competing_Pathways Start Indazole Boronic Acid + Aryl Halide Suzuki Desired Suzuki Product (C-C Bond Formation) Start->Suzuki Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Product (Deborylated Indazole) Start->Protodeboronation H⁺ Source (e.g., H₂O) Homocoupling Homocoupling Product (Indazole Dimer) Start->Homocoupling O₂ or Pd(II) Mediated Catalyst Pd(0) Catalyst + Base Catalyst->Suzuki Protocol_1 Prep 1. Reagent Prep Degas 2. Degas Solvent Prep->Degas Setup 3. Reaction Setup Degas->Setup Heat 4. Heat & Monitor Setup->Heat Workup 5. Workup & Purify Heat->Workup

References

Technical Support Center: Enhancing Indazole Derivative Solubility in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the solubility of indazole derivatives in coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and overcome common hurdles in the functionalization of this critical heterocyclic scaffold.

Indazole moieties are prevalent in a vast array of pharmacologically active compounds. However, their unique electronic and structural properties, particularly their propensity for strong intermolecular hydrogen bonding and crystallization, often lead to poor solubility in common organic solvents. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with indazole derivatives in coupling reactions.

Q1: Why are my indazole derivatives poorly soluble in common coupling reaction solvents like toluene or THF?

Indazoles possess a polar pyrazole ring fused to a nonpolar benzene ring, leading to a molecule with a significant dipole moment. The presence of the N-H proton allows for strong hydrogen bonding, which can lead to the formation of highly stable, crystalline lattices that are difficult to disrupt with non-polar or moderately polar solvents.

Q2: Should I protect the N-H group of my indazole before attempting a coupling reaction?

While not always mandatory, N-protection is a highly recommended strategy. The acidic N-H proton can interfere with the catalytic cycle of many cross-coupling reactions, particularly those employing organometallic reagents.[1][2] Protection not only prevents this interference but can also significantly improve solubility by disrupting the hydrogen-bonding network. Common protecting groups include Boc, SEM, and THP.

Q3: What are the first-line solvents I should consider for a Suzuki-Miyaura coupling with a new indazole derivative?

For Suzuki-Miyaura couplings, a good starting point is a mixture of a polar aprotic solvent with water.[3] Common choices include:

  • Dioxane/Water

  • THF/Water

  • DMF/Water

  • Toluene/Ethanol/Water

The optimal ratio will depend on the specific substrates and should be determined empirically.

Q4: Can microwave irradiation help with solubility issues?

Absolutely. Microwave-assisted organic synthesis (MAOS) can be a powerful tool.[4][5][6][7] The rapid and uniform heating provided by microwave irradiation can increase the solubility of reactants and catalysts, leading to faster reaction times and often higher yields, even with substrates that are problematic under conventional heating.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during your experiments, along with potential causes and actionable solutions.

Problem 1: My starting materials (indazole and/or coupling partner) do not fully dissolve, leading to a heterogeneous reaction mixture and low yield.

  • Potential Cause A: Inappropriate Solvent System. The polarity of your solvent may not be suitable for one or both of your starting materials.

    • Solution: Conduct a small-scale solvent screen. Test a range of solvents with varying polarities. Consider using a co-solvent to modulate the overall polarity of the reaction medium.[8][9] For instance, adding a more polar solvent like DMF or NMP in small quantities to a less polar solvent like toluene can significantly improve solubility.

SolventDielectric Constant (20°C)Boiling Point (°C)Notes
Toluene2.4111Good for dissolving nonpolar substrates.
THF7.666A versatile, moderately polar solvent.
Dioxane2.2101Often used in Suzuki couplings with water.[10]
DMF36.7153A highly polar aprotic solvent, good for dissolving polar compounds.
NMP32.2202Similar to DMF but with a higher boiling point.
  • Potential Cause B: Strong Intermolecular Interactions. As mentioned, hydrogen bonding in N-H indazoles can lead to poor solubility.

    • Solution 1: N-Protection. Protect the indazole N-H with a suitable group (e.g., Boc, SEM) to disrupt the hydrogen bonding network.[1][2] This often leads to a dramatic increase in solubility in less polar organic solvents.

    • Solution 2: High-Temperature Reaction. Increasing the reaction temperature can overcome the energy barrier for dissolution. Microwave heating is particularly effective for this.[4][7]

  • Potential Cause C: Extremely Insoluble Substrates. Some polycyclic or highly functionalized indazoles may be virtually insoluble in all common solvents.

    • Solution: Solid-State Cross-Coupling. For these challenging cases, consider a solvent-free approach using mechanochemistry, such as ball-milling.[11] This technique can facilitate reactions between solid reactants by providing the necessary energy through mechanical force.

Problem 2: The reaction starts, but stalls before completion, with starting materials still present.

  • Potential Cause A: Catalyst Deactivation or Precipitation. The active form of the palladium catalyst may be falling out of solution or deactivating over time.

    • Solution 1: Ligand Selection. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[12] For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[13][14]

    • Solution 2: Use of a Co-solvent. A co-solvent can help to keep the catalyst and intermediates in solution throughout the reaction.

  • Potential Cause B: Product Precipitation. The desired product may be insoluble in the reaction solvent and precipitate out, coating the catalyst and preventing further reaction.

    • Solution: Choose a solvent system in which the product is also soluble. This may require some post-reaction optimization, but if the product's solubility is known, it should be factored into the initial solvent choice.

Experimental Protocols

Protocol 1: General Procedure for a Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Iodoindazole

This protocol provides a starting point for the coupling of a 3-iodoindazole with an arylboronic acid.

  • To a microwave-safe reaction vial, add the 3-iodoindazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent mixture, such as dioxane/water (4:1, v/v), to achieve a concentration of approximately 0.1 M with respect to the 3-iodoindazole.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100-150 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Workflow for Poor Solubility in Indazole Coupling Reactions

G start Low Yield/Incomplete Reaction (Poor Solubility Suspected) solvent_screen Perform Solvent Screen (Toluene, THF, Dioxane, DMF, etc.) start->solvent_screen is_soluble Solubility Improved? solvent_screen->is_soluble proceed Proceed with Optimized Solvent System is_soluble->proceed Yes no_improvement No Significant Improvement is_soluble->no_improvement No nh_check Is Indazole N-H Free? no_improvement->nh_check protect_n Protect N-H (e.g., Boc, SEM) nh_check->protect_n Yes temp_increase Increase Reaction Temperature (Consider Microwave) nh_check->temp_increase No re_screen Re-screen Solvents with Protected Indazole protect_n->re_screen re_screen->proceed is_soluble_temp Reaction Homogeneous? temp_increase->is_soluble_temp is_soluble_temp->proceed Yes solid_state Consider Solid-State Synthesis (Ball-Milling) is_soluble_temp->solid_state No

Caption: Troubleshooting workflow for solubility issues.

Advanced and Alternative Approaches

For particularly challenging systems, thinking beyond traditional solvent and temperature modifications may be necessary.

Supercritical Fluids (SCFs)

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a "green" alternative to conventional organic solvents.[15][16][17] The solvent properties of SCFs can be finely tuned by adjusting pressure and temperature, which can be leveraged to enhance the solubility of reactants.[18] Furthermore, the gas-like viscosity and diffusivity of SCFs can improve mass transfer rates.

Phase-Transfer Catalysis

In cases where a reaction involves both aqueous and organic phases, a phase-transfer catalyst (PTC) can be employed to shuttle a reactant from one phase to the other, thereby facilitating the reaction. This can be particularly useful when using inorganic bases in non-polar organic solvents.

By systematically addressing the factors that influence the solubility of your indazole derivatives, you can significantly improve the efficiency and reliability of your coupling reactions. This guide serves as a starting point, and empirical optimization will always be key to success with novel substrates.

References

Technical Support Center: Navigating the Challenges of Unprotected N-H Indazoles in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the catalytic functionalization of indazoles bearing an unprotected N-H group. The unique reactivity of this moiety presents both challenges and opportunities in synthesis, and understanding its behavior is critical for experimental success.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Core Issues

This section addresses the most common problems researchers face when working with unprotected indazoles in catalytic systems.

Q1: My transition-metal-catalyzed reaction (e.g., cross-coupling, C-H activation) is failing or showing very low conversion with my unprotected indazole substrate. What are the likely causes?

A1: Failure in such reactions is typically rooted in the dual electronic nature of the indazole's unprotected N-H group. There are two primary mechanisms of interference:

  • Catalyst Poisoning: The pyrazole-like nitrogen atom of the indazole ring possesses a lone pair of electrons that can strongly coordinate to the metal center of your catalyst (e.g., Palladium, Rhodium).[1] This coordination can occupy the metal's open site, effectively deactivating the catalyst and preventing it from entering the catalytic cycle. This is a common issue in reactions where the catalyst is sensitive to coordination by nitrogen-containing heterocycles.[1]

  • Competitive N-H Functionalization: The indazole N-H proton is acidic and can be deprotonated under basic reaction conditions, forming an indazolide anion. This anion is a potent nucleophile and can react with your coupling partner or other electrophiles in the reaction mixture. This leads to undesired N-alkylation or N-arylation side products, consuming your starting materials and reagents in a non-productive pathway.

  • Base-Mediated Decomposition: While unprotected indazoles are notably more stable than their N-protected counterparts to ring-opening isomerization under strongly basic conditions, other base-mediated decomposition pathways can still occur, especially at elevated temperatures.[2][3][4]

Q2: I'm attempting an N-alkylation and obtaining a mixture of N-1 and N-2 isomers that are difficult to separate. How can I control the regioselectivity?

A2: This is a classic challenge in indazole chemistry. The regioselectivity of N-functionalization is governed by a delicate balance between kinetic and thermodynamic control.[5]

  • Kinetic Control (Favors N-2): The N-2 position is generally more nucleophilic, making it the site of faster reaction. To favor the N-2 isomer, you should use conditions that promote kinetic control: lower reaction temperatures, aprotic solvents, and strong, non-coordinating bases.

  • Thermodynamic Control (Favors N-1): The N-1 substituted indazole is the more thermodynamically stable, benzenoid tautomer.[5][6][7] To favor this isomer, use conditions that allow for equilibration: higher reaction temperatures, protic solvents, and weaker bases that permit reversible protonation/deprotonation.

Several studies have shown that the choice of base and solvent system is critical in directing the outcome.[5]

Q3: When is it absolutely necessary to use a protecting group on the indazole nitrogen?

A3: The decision to protect the N-H group should be made based on the specific reaction you are performing.

  • Protection is often required for C-3 Functionalization: For many reactions targeting the C-3 position, such as Suzuki-Miyaura cross-couplings or acylations, prior protection of the nitrogen is necessary.[8][9] This is because the reagents used for C-3 metalation or the coupling conditions themselves would otherwise react at the acidic N-H site.[9] Common protecting groups include Boc, SEM, or MOM.

  • Protection may be detrimental for C-H Activation: In many modern C-H activation/functionalization reactions, the unprotected N-H group can act as a built-in directing group.[10] The N-H coordinates to the metal catalyst, positioning it to activate a specific C-H bond, often at the C-7 position. In these cases, protecting the nitrogen would prevent the desired directing effect and shut down the reaction.

Q4: Can the unprotected N-H group ever be considered an advantage in a catalytic reaction?

A4: Absolutely. Beyond its role as a directing group in C-H activation, the unprotected N-H has a key advantage under strongly basic conditions. N-protected indazoles are known to be susceptible to an undesirable ring-opening isomerization to form o-aminobenzonitriles in the presence of a strong base. By using an unprotected indazole, the N-H is deprotonated in situ, and this resulting indazolide anion is resilient to this ring-opening, making the unprotected form more robust for certain transformations.[2][3][4]

Section 2: Troubleshooting Guides & Protocols

This section provides actionable guides with visual aids and protocols to overcome the challenges discussed above.

Guide 1: Diagnosing and Overcoming Catalyst Inhibition

If you suspect catalyst poisoning is the cause of your failed reaction, follow this guide.

Symptoms:

  • Reaction stalls after a short period.

  • No product formation, even with increased catalyst loading.

  • Starting materials remain largely unconsumed.

Logical Workflow for Troubleshooting:

G Start Reaction Failure (Low Conversion) Increase_Loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) Start->Increase_Loading Check_Base Is the base too strong? (e.g., n-BuLi, LDA) Screen_Bases Use Weaker Base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Screen_Bases Yes Protect_NH Consider N-H Protection (Boc, SEM) Check_Base->Protect_NH No Check_Ligand Is the ligand appropriate? (Bulky, electron-rich?) Check_Ligand->Check_Base Yes Screen_Ligands Screen Different Ligands (e.g., Buchwald-type biarylphosphines) Check_Ligand->Screen_Ligands No Increase_Loading->Check_Ligand Still Fails Success Reaction Success Increase_Loading->Success Works Screen_Ligands->Check_Base Still Fails Screen_Ligands->Success Works Screen_Bases->Protect_NH Still Fails Screen_Bases->Success Works Protect_NH->Success

Caption: Troubleshooting workflow for catalyst inhibition.

Mechanistic Insight: How Inhibition Occurs

The diagram below illustrates how an unprotected indazole can act as a competitive ligand, leading to an off-cycle, inactive catalyst species.

Catalyst_Poisoning cluster_cycle Productive Catalytic Cycle cluster_poison Inhibitory Off-Cycle Path Catalyst Active Catalyst [M-L] Intermediate Substrate Complex Catalyst->Intermediate Substrate Binding Poisoned_Catalyst Inactive Complex [M-L(Indazole)] Catalyst->Poisoned_Catalyst Poisoning Product Product Intermediate->Product Reaction Product->Catalyst Catalyst Regen. Indazole Unprotected Indazole Indazole->Poisoned_Catalyst Strong Coordination

Caption: Catalyst poisoning by unprotected indazole.

Guide 2: Protocol for Controlling N-1 vs. N-2 Regioselectivity

Use the following table and protocol as a starting point for achieving selective N-alkylation.

Table 1: Conditions for Selective N-Alkylation of Indazole

ParameterN-1 Selective (Thermodynamic)N-2 Selective (Kinetic)Rationale
Base K₂CO₃, Cs₂CO₃ (weaker)NaH, KHMDS (stronger, non-coordinating)Weaker bases allow for equilibration to the more stable N-1 product.
Solvent DMF, DMSO (polar aprotic)THF, Dioxane (less polar)Polar solvents can stabilize the transition state leading to the N-1 isomer.
Temperature 80 - 120 °C (High)0 °C to Room Temp (Low)Higher temperatures provide the energy needed to overcome the kinetic barrier and reach the thermodynamic product.
Reference [5][5]General principles of kinetic vs. thermodynamic control apply.

Experimental Protocol: Selective N-1 Benzylation of 6-Bromoindazole

This protocol is adapted from general procedures and principles for achieving thermodynamic control.

Step 1: Reagent Preparation

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromoindazole (1.0 eq.).

  • Add dry DMF (approx. 0.1 M concentration).

  • Add powdered potassium carbonate (K₂CO₃, 2.0 eq.).

Step 2: Reaction Execution

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the N-1 benzylated product.

Self-Validation: The identity and ratio of N-1/N-2 isomers can be unambiguously determined by 1D and 2D NMR spectroscopy.[11] The chemical shifts, particularly of the proton at the C-3 position, are diagnostic for distinguishing the isomers.

Section 3: Advanced Protocol - Using the N-H as a Directing Group

Instead of viewing the N-H as a liability, advanced C-H activation strategies leverage it for precise regiocontrol.

Protocol: Rh(III)-Catalyzed C-7 Alkenylation of Unprotected Indazole

This protocol illustrates the N-H directing group concept, adapted from principles in modern C-H activation literature.[12][13][14]

Step 1: Reaction Setup

  • In a sealed vial, combine the unprotected indazole substrate (1.0 eq.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add the acrylate coupling partner (e.g., n-butyl acrylate, 2.0 eq.).

  • Add the solvent, such as 1,2-dichloroethane (DCE) or t-AmylOH.

Step 2: Execution and Monitoring

  • Seal the vial and place it in a preheated block at 100-120 °C.

  • Stir for 12-24 hours. Monitor the reaction progress by LC-MS.

Step 3: Purification

  • After completion, cool the reaction, filter through a pad of celite to remove metal salts, and rinse with dichloromethane (DCM).

  • Concentrate the filtrate and purify by flash chromatography to obtain the C-7 functionalized product.

Proposed Catalytic Cycle:

CH_Activation Indazole Unprotected Indazole Coord_complex Coordination Complex (N-H directs Rh) Indazole->Coord_complex Rh_cat [Cp*Rh(III)] Rh_cat->Coord_complex CMD Concerted Metalation- Deprotonation (CMD) Coord_complex->CMD Rhodacycle C-7 Rhodacycle Intermediate CMD->Rhodacycle Alkene_ins Alkene Insertion Rhodacycle->Alkene_ins + Alkene Beta_hydride β-Hydride Elimination Alkene_ins->Beta_hydride Beta_hydride->Rh_cat Catalyst Regeneration Product C-7 Alkenylated Product Beta_hydride->Product

Caption: Proposed cycle for N-H directed C-H activation.

References

Technical Support Center: Strategies for Difficult Purification of Indazole Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of indazole coupling products. Indazole-containing compounds are crucial scaffolds in medicinal chemistry and materials science, often synthesized through powerful cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation.[1][2][3] However, the purification of these products frequently presents significant challenges for researchers. Common issues include the separation of closely related regioisomers, removal of residual metal catalysts, and elimination of persistent starting materials and byproducts.[4][5][6]

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and detailed protocols to address the most common and difficult purification scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in indazole coupling reactions?

A1: Impurities in indazole coupling reactions typically fall into four categories:

  • Starting Materials: Unreacted bromo- or iodo-indazole, boronic acids/esters (in Suzuki reactions), or amine coupling partners (in Buchwald-Hartwig reactions).

  • Regioisomers: The formation of both N-1 and N-2 arylated/alkylated indazoles is a very common issue, especially when the indazole is unsubstituted at these positions.[4][5][6] The ratio of these isomers is highly dependent on reaction conditions.[7]

  • Homocoupling Products: Byproducts arising from the coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halide molecules.

  • Catalyst-Related Impurities: Residual palladium from the catalyst and degradation products of phosphine ligands (e.g., phosphine oxides) are common contaminants that can be difficult to remove.[8][9]

Q2: How can I quickly assess the purity of my crude indazole coupling product?

A2: A multi-pronged approach is recommended for a reliable purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique. Use a combination of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to try and resolve your product from major impurities. Staining with potassium permanganate or iodine can help visualize non-UV active impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for many indazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials, regioisomers (which often have distinct chemical shifts in the aromatic region), and ligand-related impurities.

  • Mass Spectrometry (MS): LC-MS can help identify the molecular weights of impurities, providing clues to their identity.

Part 2: Troubleshooting Guides & Detailed Protocols

This section is dedicated to addressing specific, challenging purification problems with actionable strategies and step-by-step protocols.

Issue 1: My primary challenge is the separation of N-1 and N-2 regioisomers.

This is arguably the most frequent and difficult purification problem for indazole coupling products. These isomers often have very similar polarities, making chromatographic separation challenging.

The key to separating N-1 and N-2 isomers often lies in exploiting subtle differences in their three-dimensional structures, which can lead to significant differences in how they pack into a crystal lattice and their solubility in specific solvent systems.[4]

Recrystallization is a powerful technique for isomer separation, often proving more effective and scalable than chromatography.[4] The choice of solvent is critical.

Protocol 1: Isomer Separation via Mixed-Solvent Recrystallization

  • Solvent Screening:

    • Dissolve a small amount of the crude isomer mixture in a good solvent (e.g., acetone, ethanol, methanol, THF) at an elevated temperature.[4]

    • Slowly add a poor solvent (e.g., water, hexane) dropwise until persistent turbidity is observed.

    • Add a few more drops of the good solvent to redissolve the solid.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Observe which isomer preferentially crystallizes. You may need to analyze the crystals and the mother liquor by TLC or NMR to determine this.

  • Preparative Recrystallization:

    • Based on the screening, dissolve the bulk of the crude product in the minimal amount of the chosen "good" solvent at its boiling point.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add the "poor" solvent while maintaining the temperature until the solution is saturated.

    • Allow the solution to cool undisturbed to room temperature overnight. Slow cooling is crucial for selective crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

    • Analyze the purity of the crystals. A second recrystallization may be necessary to achieve high purity.

Solvent System Examples for Isomer Separation Notes Reference
Acetone/WaterEffective for a variety of substituted amino-indazoles.[4]
Ethanol/WaterCan sometimes lead to the crystallization of both isomers, but in different fractions.[4]
Acetonitrile/WaterAnother effective polar aprotic/protic mixture.[4]
THF/WaterUseful for compounds with good solubility in ethereal solvents.[4]

If feasible, introducing a bulky protecting group at the C3 position of the indazole can sterically hinder N-alkylation/arylation at the N-2 position, favoring the formation of the N-1 isomer and simplifying purification.

For small-scale purifications or when crystallization fails, preparative HPLC (both normal and reversed-phase) can be effective, albeit less scalable.

  • Normal-Phase: Often provides better selectivity for isomers. Columns like silica gel or diol can be effective.

  • Reversed-Phase: A C18 column with a shallow gradient of acetonitrile or methanol in water can also resolve isomers.

Issue 2: Residual palladium catalyst is contaminating my product.

Palladium catalysts from reactions like Suzuki or Buchwald-Hartwig can be difficult to remove completely, often appearing as a fine black precipitate or remaining in solution and coloring the product.[9]

Effective palladium removal relies on using agents that can chelate the metal, making it more soluble in a specific phase (for extraction) or binding it to a solid support (for filtration).

A simple first step is to pass a solution of your crude product through a pad of Celite® or a short plug of silica gel.[10][11] This can remove a significant portion of the heterogeneous palladium black.

For more stubborn palladium contamination, specialized metal scavengers are highly effective.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS Thiol) or a polymer-bound scavenger like polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT).[10][12] The amount will depend on the scavenger's capacity and the estimated amount of residual palladium.

  • Stirring: Stir the mixture at room temperature or with gentle heating for several hours to overnight.

  • Filtration: Filter the mixture to remove the scavenger-bound palladium.

  • Concentration: Concentrate the filtrate to recover the purified product.

Palladium Removal Method Advantages Disadvantages References
Filtration (Celite/Silica) Simple, fast, inexpensive.May not remove finely dispersed or soluble palladium complexes.[10][11]
Activated Carbon Effective for many Pd species.Can sometimes adsorb the product, leading to yield loss.[11]
Thiol-Based Scavengers High affinity for palladium, very effective.Can be expensive.[10]
TMT (Trimercaptotriazine) Highly effective precipitation agent.Requires subsequent crystallizations to remove all traces.[12]
Aqueous Washes (e.g., Na₂S₂O₃) Can remove some ionic palladium species.Often not sufficient for complete removal.[9]
Issue 3: My product is difficult to separate from unreacted starting materials.

This is common when the starting material and product have similar polarities, for instance, an N-arylated indazole and the starting bromo-indazole.

The indazole core is weakly basic (pKa of the protonated form is ~1-2), while also having a weakly acidic N-H proton (pKa ~14). These properties can be exploited through acid-base extraction.[13][14][15][16][17]

Protocol 3: Purification via Acid-Base Extraction

This protocol is effective for separating a neutral or weakly basic indazole product from an acidic impurity (like a boronic acid) or a basic impurity (like an unreacted amine).

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[16] This will deprotonate and extract acidic impurities (e.g., residual boronic acid) into the aqueous layer.

    • Separate the layers. Repeat the wash if necessary.

  • Extraction of Basic Impurities:

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract basic impurities (e.g., unreacted amine coupling partners) into the aqueous layer.

    • Separate the layers.

  • Isolation of the Product:

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the purified product.

Purification_Workflow Start Crude Indazole Coupling Product Check_Isomers Isomer Separation Needed? Start->Check_Isomers Check_Pd Palladium Contamination? Check_Isomers->Check_Pd No Recrystallization Recrystallization (Mixed Solvents) Check_Isomers->Recrystallization Yes Check_SM Starting Material Contamination? Check_Pd->Check_SM No Scavenger Metal Scavenger or Charcoal Check_Pd->Scavenger Yes Final_Purity Check Purity (TLC, HPLC, NMR) Check_SM->Final_Purity No Acid_Base Acid-Base Extraction Check_SM->Acid_Base Yes (Acidic/Basic SM) Column_Chromo_SM Column Chromatography Check_SM->Column_Chromo_SM Yes (Neutral SM) Final_Purity->Start Not Pure End Pure Product Final_Purity->End Pure Recrystallization->Check_Pd Column_Chromo_Isomers Preparative HPLC Recrystallization->Column_Chromo_Isomers If fails Column_Chromo_Isomers->Check_Pd Scavenger->Check_SM Acid_Base->Final_Purity Acid_Base->Column_Chromo_SM If fails Column_Chromo_SM->Final_Purity

Caption: A logical workflow for troubleshooting common purification problems.

Issue 4: My indazole product is chiral and I need to separate the enantiomers.

For chiral indazole derivatives, separation of enantiomers is crucial for pharmacological studies, as different enantiomers can have vastly different biological activities.

Enantiomers are separated by creating a chiral environment where they form transient diastereomeric complexes with a chiral selector. These complexes have different energies and stabilities, allowing for their separation.

Chiral HPLC is the most common and effective method for the analytical and preparative separation of enantiomers.[18][19][20]

Protocol 4: Enantiomeric Separation by Chiral HPLC

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are often a good starting point for a wide range of compounds, including N-heterocycles.[18][21][22]

  • Mobile Phase Screening:

    • Normal Phase: Typically uses mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. This mode often provides the best resolution.[22]

    • Reversed Phase: Uses mixtures of water or buffer with acetonitrile or methanol.

    • Polar Organic Mode: Uses mixtures of polar organic solvents like methanol or acetonitrile, sometimes with additives like diethylamine or acetic acid to improve peak shape.

  • Optimization:

    • Vary the ratio of the mobile phase components to optimize the resolution (Rs) and retention time.

    • Adjust the flow rate. Lower flow rates can sometimes improve resolution.

    • Control the column temperature. Temperature can have a significant impact on enantioselectivity.[22]

  • Scale-Up: Once an analytical method is developed, it can be scaled up to a preparative or semi-preparative column to isolate larger quantities of each enantiomer.

Chiral_HPLC_Workflow Start Racemic Indazole Product Select_CSP Select Chiral Stationary Phase (e.g., Polysaccharide) Start->Select_CSP Screen_MP Screen Mobile Phase (Normal, Reversed, Polar Organic) Select_CSP->Screen_MP Check_Separation Baseline Separation? Screen_MP->Check_Separation Check_Separation->Select_CSP No Optimize Optimize Conditions (Solvent Ratio, Temp, Flow Rate) Check_Separation->Optimize Partial Scale_Up Scale-Up to Preparative HPLC Check_Separation->Scale_Up Yes Optimize->Check_Separation End Separated Enantiomers Scale_Up->End

Caption: A typical workflow for developing a chiral HPLC separation method.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the ¹H NMR characterization of (6-methyl-1H-indazol-5-yl)boronic acid, a valuable heterocyclic building block in medicinal chemistry. In the absence of a definitive published spectrum, this document leverages a comparative analysis of structurally related analogs and foundational NMR principles to predict and interpret the compound's spectral features. We address the inherent challenges of analyzing arylboronic acids, particularly their tendency to form cyclic anhydrides (boroxines), which can complicate spectral interpretation. This guide offers detailed, field-proven protocols for sample preparation and data acquisition designed to mitigate these issues, ensuring reliable and reproducible characterization. By comparing the target molecule to key precursors and analogs, we provide researchers with the necessary tools to confidently assign proton signals, identify potential impurities, and validate the structural integrity of their material.

Introduction: The Challenge and Importance

This compound is a bifunctional reagent of increasing interest, combining the pharmacologically relevant indazole scaffold with the versatile reactivity of a boronic acid. This structure makes it a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery.

However, the structural elucidation of arylboronic acids by ¹H NMR is not always straightforward. A primary challenge is the dynamic equilibrium between the monomeric boronic acid and its trimeric cyclic anhydride, the boroxine. This equilibrium is highly sensitive to concentration, solvent, and the presence of water, often resulting in broadened signals or multiple sets of peaks that can be misinterpreted as impurities[1][2]. Therefore, a robust analytical strategy requires not only an understanding of the expected spectral pattern but also the implementation of specific experimental techniques to control this equilibrium.

This guide will first establish a predicted ¹H NMR spectrum for the title compound based on established substituent effects and data from analogous structures. It will then compare this prediction with the spectra of logical precursors and related compounds to highlight key distinguishing features. Finally, we will present a validated experimental protocol to ensure high-quality, interpretable data.

Predicted ¹H NMR Spectrum and Structural Assignment

The molecular structure and proposed proton numbering for this compound are shown below. The prediction of chemical shifts is based on the analysis of substituted indazoles and the known electronic effects of methyl and boronic acid groups on an aromatic system.[3][4]

Caption: Molecular structure with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Comparative Notes
N-H (H-1)~13.0Broad Singlet (br s)-1HThe acidic indazole N-H proton typically appears at a very high chemical shift in DMSO-d₆. Its broadness is due to quadrupole coupling and chemical exchange.
H-3 ~8.1Singlet (s)-1HThis proton is adjacent to the pyridine-like nitrogen and is expected to be downfield. In many 1H-indazoles, it appears as a singlet or a narrow doublet.[5]
H-4 ~7.8Singlet (s)-1HH-4 is ortho to the electron-withdrawing boronic acid group, which deshields it significantly, shifting it downfield. It is para to H-7, so any coupling would be minimal (⁴J ≈ 0 Hz).
H-7 ~7.5Singlet (s)-1HH-7 is ortho to the electron-donating methyl group (relative to H-4) and is expected to be the most upfield of the aromatic protons. It is para to H-4, resulting in a singlet.
B(OH)₂ ~8.0Broad Singlet (br s)-2HThe protons of the boronic acid are acidic and exchange rapidly. In DMSO-d₆, this signal is often observable as a broad singlet. In D₂O or Methanol-d₄, this signal will exchange and disappear.[6]
-CH₃ ~2.4Singlet (s)-3HThe methyl group protons are isolated from other protons and will appear as a sharp singlet in a typical region for an aryl methyl group.[7]

Comparative Analysis with Key Structural Analogs

Objective comparison with known compounds is crucial for validating the predicted spectrum.

Table 2: ¹H NMR Chemical Shift Comparison of this compound with Related Compounds

CompoundH-3 (s)H-4 (s)H-7 (s)-CH₃ (s)Key Distinguishing Feature(s)
This compound (Predicted) ~8.1~7.8~7.5~2.4Presence of a downfield H-4 singlet due to the ortho-boronic acid group and a broad B(OH)₂ signal.
6-Methyl-1H-indazole (Precursor) ~7.9~7.6 (d)~6.9 (d)~2.4Aromatic region shows two doublets (H-4/H-5 and H-7) instead of two singlets. Lacks the B(OH)₂ signal.
Phenylboronic Acid (Model Compound) -~7.8 (d)~7.4 (m)-Aromatic pattern is typical of a substituted benzene ring. No indazole N-H or H-3 signals.
5-Bromo-6-methyl-1H-indazole (Potential Starting Material) [8]~8.0~7.9 (s)~7.4 (s)~2.5Very similar aromatic pattern to the target compound. Differentiated by the absence of the B(OH)₂ signal and slight shifts due to bromine vs. B(OH)₂.

This comparison highlights that the key identifiers for successful synthesis are the disappearance of the precursor's doublet pattern in favor of two aromatic singlets and the appearance of the characteristic broad B(OH)₂ signal.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of NMR data for boronic acids hinges on proper sample preparation. The following protocol is designed to favor the monomeric species and yield a clean, interpretable spectrum.

The Boroxine Problem: A Critical Consideration

Arylboronic acids readily dehydrate to form cyclic boroxine trimers, especially when stored as solids or dissolved in non-polar aprotic solvents. This process is an equilibrium, meaning a sample can contain both the monomer and the trimer, leading to peak broadening or two sets of aromatic signals.

Monomer 3 x this compound Boroxine Boroxine Trimer Monomer->Boroxine Dehydration (Anhydrous Conditions) Water 3 x H₂O Boroxine->Monomer Hydrolysis (Protic Solvent) G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL Methanol-d₄ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Lock & Shim Spectrometer transfer->shim acquire Acquire ¹H Spectrum (zg30, 16 scans) shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent Residual Peak process->calibrate analyze Integrate & Assign Peaks calibrate->analyze

References

A Senior Application Scientist's Guide: Navigating the Reactivity-Stability Trade-off of (6-methyl-1H-indazol-5-yl)boronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of the appropriate building block is a critical decision that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron reagents are indispensable tools.[1][2] This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: (6-methyl-1H-indazol-5-yl)boronic acid and its corresponding pinacol ester.

The choice between these two reagents is not trivial; it represents a classic chemical trade-off between kinetic reactivity and shelf-life stability.[3][4] Understanding the nuances of their behavior is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the scalability of synthetic routes in drug discovery and materials science. This guide will delve into the mechanistic underpinnings of their reactivity, provide practical advice on handling and storage, and offer detailed experimental protocols to validate their performance in your laboratory.

The Fundamental Dichotomy: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester lies in the electronic and steric environment of the boron atom. This seemingly subtle variation has profound implications for the compound's behavior both on the shelf and in the reaction flask.

This compound: This reagent is characterized by the presence of two hydroxyl groups on the boron atom. These groups render the boron atom more Lewis acidic, which is a key factor in facilitating the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][4] However, this inherent reactivity is also its primary liability. Boronic acids are susceptible to several decomposition pathways:

  • Protodeboronation: The C-B bond can be cleaved under certain conditions, particularly in the presence of aqueous base, leading to the formation of the parent 6-methyl-1H-indazole.[3][5]

  • Oxidation: The boronic acid moiety can be sensitive to atmospheric oxygen.

  • Boroxine Formation: A significant challenge with solid boronic acids is their propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible equilibrium, but the presence of boroxine means the exact molar quantity of the active monomeric boronic acid can be uncertain, leading to reproducibility issues.

This compound Pinacol Ester: In this derivative, the hydroxyl groups are replaced by a pinacol (2,3-dimethyl-2,3-butanediol) moiety, forming a five-membered dioxaborolane ring. The pinacol group effectively "protects" the boron atom.[1][2] This structural modification imparts significant advantages:

  • Enhanced Stability: The pinacol ester is substantially more stable towards air and moisture.[1] It does not form boroxines and is far less prone to protodeboronation, ensuring a longer shelf-life and greater consistency.

  • Improved Handling: Pinacol esters are typically crystalline solids that are easier to weigh accurately and are often amenable to standard purification techniques like silica gel chromatography, whereas boronic acids can be challenging to purify this way.[1][6][7]

This enhanced stability, however, comes at the cost of attenuated reactivity. The steric bulk of the pinacol group and the reduced Lewis acidity of the boron atom can lead to slower reaction rates compared to the parent boronic acid.[5][8]

Mechanistic Insights into the Suzuki-Miyaura Coupling

The critical, rate-determining step for many Suzuki-Miyaura reactions is transmetalation, where the organic group (in this case, the 6-methyl-1H-indazol-5-yl moiety) is transferred from the boron atom to the palladium center. The nature of the boron reagent dictates the operative pathway.

Figure 1: Generalized Suzuki-Miyaura catalytic cycle showing potential entry points for boronic acid vs. its pinacol ester.

As illustrated in Figure 1, there are two primary proposed pathways for transmetalation:

  • The Boronate Pathway: The base (e.g., hydroxide, carbonate) coordinates to the Lewis acidic boronic acid to form a more nucleophilic "ate" complex, [(Ind)B(OH)₃]⁻. This anionic species then transfers its aryl group to the Pd(II)-halide complex.[9][10]

  • The Oxo-Palladium Pathway: The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species. This complex then reacts with the neutral boronic acid. Kinetic studies suggest this pathway is often faster and more dominant.[9]

Boronic acids can, in principle, utilize both pathways, contributing to their high reactivity. Pinacol esters , being less Lewis acidic, are less prone to forming "ate" complexes. While some studies suggest they may undergo prior hydrolysis to the boronic acid under aqueous basic conditions, there is substantial evidence that they can and do transmetalate directly from the neutral ester.[5] However, the steric hindrance from the pinacol's methyl groups can slow this direct transfer compared to the less encumbered boronic acid.[5]

Comparative Performance Data

ParameterThis compoundThis compound pinacol ester
Relative Reactivity Higher; often leads to faster reaction times.[3][8]Lower; may require longer reaction times or higher temperatures.[5]
Stability / Shelf-life Lower; prone to boroxine formation and protodeboronation.[6]High; excellent shelf-life, less sensitive to air/moisture.[1]
Handling & Purity Can be difficult to purify; purity can be inconsistent due to boroxine formation.[6]Crystalline solid, easier to handle, and purifiable by column chromatography.[7]
Typical Yields Can be high, but may be compromised by reagent decomposition, leading to reproducibility issues.[4]Often more reproducible, leading to consistently higher isolated yields in complex syntheses.[4][11]
Compatibility May be less suitable for late-stage functionalization in multi-step syntheses where stability is key.Ideal for use in automated synthesis and late-stage diversification where reagent stability is paramount.[5]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison, the following protocol outlines a head-to-head test for the coupling of each boron reagent with a common coupling partner, 4-bromoanisole. This self-validating system allows a researcher to directly observe the performance differences under identical conditions.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis prep Degas solvent (1,4-Dioxane/Water) reagents Weigh Reagents: - Aryl Bromide (1.0 eq) - Boron Reagent (1.2 eq) - Base (K2CO3, 2.0 eq) - Catalyst (Pd(dppf)Cl2, 2 mol%) prep->reagents vial Add all solids to reaction vial reagents->vial add_solvent Add degassed solvent to vial vial->add_solvent purge Purge with Argon add_solvent->purge heat Heat to 90 °C purge->heat monitor Monitor by TLC/LC-MS (t = 1h, 2h, 4h, 16h) heat->monitor quench Quench with Water monitor->quench extract Extract with EtOAc (x3) quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify yield Determine Isolated Yield purify->yield

Figure 2: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

Objective: To compare the reaction rate and final isolated yield of this compound and its pinacol ester.

Reagents & Materials:

  • 4-Bromoanisole

  • This compound

  • 4,4,5,5-tetramethyl-2-(6-methyl-1H-indazol-5-yl)-1,3,2-dioxaborolane (the pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen), TLC plates, LC-MS vials.

Procedure:

  • Vial Preparation (Perform in duplicate for each boron reagent): To a 2-dram vial equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.), the respective boron reagent (0.6 mmol, 1.2 equiv.), K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (8.1 mg, 0.01 mmol, 2 mol%).

  • Solvent Preparation: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling argon through it for 20 minutes.

  • Reaction Setup: Add 2.5 mL of the degassed solvent mixture to each vial. Seal the vials with a Teflon-lined cap.

  • Inerting: Purge the headspace of each vial with argon for 5 minutes.

  • Reaction: Place the vials in a pre-heated heating block at 90 °C and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, and 16 hours) by taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC and/or LC-MS to determine the consumption of the 4-bromoanisole starting material.

  • Workup: After the reaction is deemed complete (or after 16 hours), cool the vials to room temperature. Dilute the contents with 10 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by silica gel column chromatography to isolate the desired product, 5-(4-methoxyphenyl)-6-methyl-1H-indazole. Determine the final isolated yield for each reaction.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthetic task.

Choose this compound when:

  • Maximizing reaction rate is the primary goal.

  • The reagent is fresh or has been stored meticulously under inert conditions.

  • The reaction scale is small, and potential inconsistencies in reagent purity can be tolerated or managed.

Choose this compound pinacol ester when:

  • Stability, reliability, and reproducibility are paramount. [3]

  • The reagent will be stored for an extended period or used in an automated synthesis platform.[1]

  • The synthesis is part of a late-stage diversification effort where high purity and predictable reactivity of the building block are essential for success.[5]

  • Chromatographic purification of the boron reagent is required.[7][11]

For most applications in drug discovery and development, the superior stability and handling characteristics of the pinacol ester make it the preferred reagent. The potential for slightly slower reaction rates is a minor inconvenience when weighed against the significant benefits of enhanced stability, purity, and reproducibility, which are the cornerstones of robust and scalable synthetic chemistry.

References

A Senior Application Scientist's Guide to Suzuki Coupling: Evaluating the Performance of (6-methyl-1H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing biaryl and heteroaryl motifs, which are core structures in many pharmaceutical agents.[1][2] The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope.[1] This guide provides an in-depth comparison of (6-methyl-1H-indazol-5-yl)boronic acid, a valuable building block due to the prevalence of the indazole scaffold in biologically active compounds, against other classes of boronic acids.[2][3] We will explore the causality behind experimental choices and provide actionable protocols grounded in authoritative data.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[4] The reaction's success hinges on a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is required to activate the boronic acid, forming a boronate complex that facilitates the crucial transmetalation step where the organic moiety is transferred from boron to the palladium center.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OH)₂ + Base pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0  Regeneration of Catalyst product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boronic Acid Reactivity

The electronic and steric properties of a boronic acid fundamentally dictate its performance in the Suzuki coupling. While direct, side-by-side quantitative comparisons under identical conditions are sparse in the literature, we can synthesize a robust comparison based on established principles and data from analogous systems.

This compound: A Heteroaryl Case Study

This compound belongs to the class of heteroaryl boronic acids. This class presents unique challenges and opportunities. The indazole moiety is a nitrogen-rich heterocycle, which can be problematic as the Lewis-basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[7][8][9] Furthermore, many heteroaryl boronic acids are prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield of the desired product.[9][10]

However, the indazole scaffold is also a privileged structure in medicinal chemistry, making this boronic acid a highly valuable building block.[2] The methyl group at the 6-position is a weak electron-donating group, which can subtly influence the electronic properties of the aromatic system. The position of the boronic acid at C-5 is generally favorable for coupling, as it is less sterically hindered and electronically distinct from the nitrogen atoms compared to, for example, a C-3 or C-7 substitution.

Performance vs. Other Boronic Acid Classes

The reactivity of this compound can be benchmarked against other common classes of boronic acids.

Boronic Acid ClassGeneral Reactivity TrendKey Considerations for this compound
Electron-Rich Arylboronic Acids (e.g., 4-methoxyphenylboronic acid)Generally excellent coupling partners, often providing high yields.[1] The electron-donating groups enhance the nucleophilicity of the ipso-carbon, facilitating transmetalation.The indazole ring is electronically different from a simple benzene ring. While the methyl group is donating, the overall electronic nature of the heterocycle governs reactivity. Successful couplings often require optimized catalyst systems.[11]
Electron-Poor Arylboronic Acids (e.g., 4-fluorophenylboronic acid)Can be more or less reactive depending on the specific transmetalation pathway. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, but may decrease the nucleophilicity of the carbon atom.[12]Compared to electron-deficient systems, the indazole nucleus is not strongly electron-poor, placing its reactivity profile in a moderate category that is highly dependent on reaction conditions.
Sterically Hindered Boronic Acids (e.g., 2,4,6-triisopropylphenylboronic acid)Often challenging coupling partners. Steric bulk around the boronic acid can impede its approach to the palladium center, slowing down the transmetalation step.[12][13] Specialized bulky ligands are often required to overcome this hindrance.[13]The methyl group at C-6 and the adjacent five-membered ring impart moderate steric hindrance. This is less severe than ortho-substituted phenylboronic acids but still requires consideration in ligand selection.
Other Heteroaryl Boronic Acids (e.g., Pyridine, Thiophene, Furan)Highly variable and often challenging. Prone to protodeboronation and catalyst inhibition.[10][11] The "2-pyridyl problem," where the adjacent nitrogen deactivates the catalyst, is a classic example.[7]As an indazole, it faces similar challenges. However, successful couplings of bromoindazoles with other heteroaryl boronic acids (like thiophene and pyrrole) have been achieved with specific catalysts like Pd(dppf)Cl₂, demonstrating the feasibility with proper optimization.[2]

Experimental Protocols and Strategic Optimization

Achieving high yields with this compound requires careful optimization of the reaction parameters to favor the desired cross-coupling pathway over side reactions like protodeboronation and homocoupling.[14]

Recommended Workflow for Method Development

Optimization_Workflow cluster_setup Initial Setup cluster_execution Execution & Analysis cluster_optimization Optimization Loop start Select Substrates: This compound + Aryl/Heteroaryl Halide catalyst Choose Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ start->catalyst ligand Select Ligand: Bulky Monophosphine (e.g., SPhos, XPhos) catalyst->ligand base Choose Base: K₃PO₄ or Cs₂CO₃ ligand->base solvent Select Solvent: Dioxane/H₂O or Toluene/H₂O base->solvent reaction Run Reaction (e.g., 80-100 °C) under Inert Atmosphere solvent->reaction analysis Analyze Progress (LC-MS/TLC): Check for Product, Starting Material, and Homocoupling/Deboronation reaction->analysis decision Low Yield or Side Products? analysis->decision troubleshoot Troubleshoot: - Screen other ligands - Vary Base/Solvent - Adjust Temperature decision->troubleshoot Yes end High Yield: Workup & Purify decision->end No troubleshoot->reaction

Caption: A typical workflow for optimizing Suzuki coupling with heteroaryl boronic acids.

General Protocol for Suzuki Coupling with an Indazole Moiety

This protocol is a representative procedure for the coupling of a bromo-indazole with an arylboronic acid, adapted from methodologies reported for similar substrates.[2][14][15]

Materials:

  • 5-Bromo-6-methyl-1H-indazole (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

  • A suitable phosphine ligand, e.g., SPhos (4 mol%) if using Pd(OAc)₂

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • Degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-6-methyl-1H-indazole, the arylboronic acid, and the base (K₃PO₄).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source and the ligand (if applicable) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Ensure the reaction mixture is thoroughly deoxygenated by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Seal the flask and heat the mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Representative Reaction Conditions for Indazole Suzuki Couplings

The following table summarizes effective conditions reported for Suzuki-Miyaura couplings involving indazole substrates, which serve as a strong starting point for optimizing reactions with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-ChloroindazolePhenylboronic acidP1 Precatalyst (6-7)-K₃PO₄Dioxane/H₂O100~85[8]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME8090[2]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME8095[2]
6-Bromo-1H-indazolePhenylboronic acidPd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄Toluene/H₂O10085[14]

P1 Precatalyst = XPhos AuCl/XPhos DME = Dimethoxyethane

Conclusion and Future Outlook

This compound is a valuable, albeit moderately challenging, substrate for Suzuki-Miyaura cross-coupling reactions. Its performance is intrinsically linked to the general behavior of heteroaryl boronic acids, where potential catalyst inhibition and protodeboronation must be mitigated through careful reaction design. Compared to simple electron-rich or electron-poor arylboronic acids, it requires more specialized conditions. The key to success lies in employing highly active catalyst systems, typically composed of a palladium source and a bulky, electron-rich monophosphine ligand, along with an appropriate base and solvent system. The protocols and comparative data presented in this guide offer a robust framework for researchers to efficiently incorporate the 6-methyl-1H-indazole motif into complex molecules, accelerating discovery and development in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Product Structure by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The synthesis of biaryl scaffolds, in particular, is of paramount importance in the development of pharmaceuticals and functional materials.[3] However, the successful synthesis is only the first step; rigorous validation of the product's structure and purity is critical for any downstream application. This guide provides an in-depth, objective comparison of mass spectrometry with other analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.

The Indispensable Role of Structural Validation

The elegance of the Suzuki coupling lies in its catalytic cycle, which, while generally robust, is not without the potential for side reactions or incomplete conversion.[4][5] Homocoupling of the boronic acid starting material, for instance, can lead to impurities that may be difficult to separate and identify.[6] Therefore, unambiguous confirmation of the desired product's molecular weight and structure is a non-negotiable aspect of the synthetic workflow.

Mass Spectrometry: A Primary Tool for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] Its high sensitivity and rapid analysis time make it an ideal first-line method for confirming the formation of the expected Suzuki coupling product.[3]

The "Why" Behind the Experimental Choices in Mass Spectrometry

The choice of ionization technique is critical for the successful analysis of Suzuki coupling products. Soft ionization methods, such as electrospray ionization (ESI), are generally preferred as they impart less energy to the analyte molecule, minimizing fragmentation and maximizing the abundance of the molecular ion peak.[9] This is crucial for obtaining a clear confirmation of the product's molecular weight.

Here is a logical workflow for the validation of a Suzuki coupling product using mass spectrometry:

Suzuki_MS_Workflow cluster_synthesis Synthesis & Work-up cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation & Validation A Suzuki Coupling Reaction B Aqueous Work-up & Extraction A->B C Dissolve crude product in suitable solvent (e.g., Methanol, Acetonitrile) B->C D Filter to remove particulates C->D E Infuse sample into ESI source D->E F Acquire mass spectrum in positive or negative ion mode E->F G Analyze for molecular ion peak ([M+H]+, [M+Na]+, etc.) F->G H Confirm molecular weight matches theoretical value G->H I Analyze isotopic pattern (if applicable) H->I J Identify potential adducts and fragments I->J

Caption: A typical workflow for the validation of a Suzuki coupling product using mass spectrometry.

Interpreting the Mass Spectrum: More Than Just the Molecular Ion

While the molecular ion peak is the primary indicator of product formation, a thorough analysis of the entire mass spectrum is essential.

  • Adduct Formation: In ESI, it is common to observe adduct ions, where the analyte molecule associates with cations present in the solvent or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[10][11] Recognizing these adducts is crucial to avoid misinterpreting them as impurities. For example, a sodium adduct will appear 22 m/z units higher than the protonated molecule ([M+H]⁺).[11]

  • Isotopic Patterns: For products containing elements with characteristic isotopic distributions, such as chlorine or bromine, the observed isotopic pattern of the molecular ion provides an additional layer of confirmation. For instance, a compound containing one bromine atom will exhibit two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[12]

  • Fragmentation: Although soft ionization minimizes fragmentation, some breakdown of the molecular ion can still occur.[13][14] The fragmentation patterns of biaryl compounds, the products of Suzuki coupling, can provide valuable structural information. Common fragmentation pathways include cleavage of the bond between the two aryl rings or loss of small neutral molecules from substituents.[15]

A Comparative Analysis: Mass Spectrometry and Its Alternatives

While mass spectrometry is an invaluable tool, a comprehensive validation strategy often relies on orthogonal techniques to provide a complete picture of the product's identity and purity.[3]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, provides rapid confirmation of product formation.[3]Does not provide detailed structural information on its own; isomers may not be distinguishable.[3][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the connectivity of atoms and stereochemistry. Quantitative information on purity.Provides unambiguous structure elucidation and allows for the identification of impurities.[3][17]Lower sensitivity than MS, requires a larger sample amount, can be time-consuming.[3]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture, retention time, and assessment of purity.Excellent for assessing purity and can be coupled with MS (LC-MS) for definitive identification of components.[18]Does not provide structural information on its own.
Gas Chromatography (GC) Separation of volatile compounds, retention time, and assessment of purity.Excellent for separating volatile impurities and starting materials. Can be coupled with MS (GC-MS).[3]Limited to thermally stable and volatile compounds.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis
  • Dissolution: Accurately weigh a small amount of the crude or purified Suzuki coupling product (typically less than 1 mg). Dissolve the sample in a high-purity solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture thereof. The final concentration should be in the low micromolar to nanomolar range.

  • Filtration: To prevent clogging of the instrument's tubing, filter the sample solution through a 0.22 µm syringe filter into a clean vial.

  • Dilution: If necessary, further dilute the filtered solution to an appropriate concentration for analysis.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
  • Instrument Setup: Set up the ESI-MS instrument in either positive or negative ion mode, depending on the chemical nature of the analyte. For many biaryl compounds, positive ion mode is suitable for detecting the protonated molecule [M+H]⁺.

  • Sample Infusion: Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to encompass the expected molecular ion and potential adducts.

  • Data Analysis: Identify the peak corresponding to the molecular ion of the expected product. Confirm that the observed m/z value matches the theoretical molecular weight. Examine the spectrum for common adduct ions and characteristic isotopic patterns.

The Synergy of a Multi-Technique Approach

The most robust validation of a Suzuki coupling product is achieved through a combination of analytical techniques. Mass spectrometry provides a rapid and sensitive confirmation of the product's molecular weight, while NMR spectroscopy offers detailed structural elucidation.[17] Chromatographic methods like HPLC are invaluable for assessing the purity of the product and identifying any unreacted starting materials or side products.[18]

Validation_Strategy cluster_synthesis Synthetic Product cluster_analysis Analytical Validation cluster_confirmation Confirmed Product Product Crude Suzuki Product MS Mass Spectrometry (Molecular Weight) Product->MS Initial Confirmation NMR NMR Spectroscopy (Structure & Purity) Product->NMR Detailed Elucidation HPLC HPLC (Purity & Separation) Product->HPLC Purity Assessment Validated Validated Structure & Purity MS->Validated NMR->Validated HPLC->Validated

Caption: A multi-faceted approach to Suzuki coupling product validation.

References

A Comparative Guide to Palladium Catalysts for Indazole N-Arylation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylindazoles and the Power of Palladium Catalysis

N-arylindazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] The ability to efficiently and selectively forge the C-N bond between an indazole and an aryl group is therefore of paramount importance in drug discovery and development. Among the synthetic methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for this transformation.[3][4][5]

This guide provides a comparative analysis of various palladium catalyst systems for the N-arylation of indazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding and extensive field experience. Our objective is to equip researchers with the knowledge to rationally select and optimize catalyst systems for their specific synthetic challenges.

The Catalytic Heart of the Reaction: A Comparative Analysis of Palladium Systems

The success of a Buchwald-Hartwig amination of indazole hinges on the careful selection of the palladium precursor, the ligand, the base, and the solvent. Each component plays a critical role in the catalytic cycle, influencing reaction rates, yields, and substrate scope.

Palladium Precursors: The Source of Catalytic Activity

The most commonly employed palladium precursors for indazole N-arylation are Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). While both are effective, their choice can have practical implications.

  • Pd(OAc)₂: This Pd(II) source requires an in situ reduction to the catalytically active Pd(0) species. This reduction is often facilitated by a phosphine ligand or an amine present in the reaction mixture.[6] Its air stability and lower cost make it a popular choice for many applications.

  • Pd₂(dba)₃: This precursor is already in the Pd(0) oxidation state, eliminating the need for an induction period for catalyst activation. This can sometimes lead to faster reaction initiation. However, it is generally less stable to air and moisture than Pd(OAc)₂.

In practice, for most standard indazole arylations, both precursors can be used interchangeably with appropriate ligand selection, with Pd(OAc)₂ often being the more economical and convenient option.

Ligands: The Key to Catalyst Performance and Selectivity

The ligand is arguably the most critical component of the catalyst system, profoundly influencing its stability, activity, and selectivity. The choice of ligand dictates the steric and electronic environment around the palladium center, which in turn governs the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.

This class of ligands, pioneered by Buchwald and Hartwig, has revolutionized C-N bond formation. Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition of the aryl halide.[7] For indazole arylation, several phosphine ligands have proven to be highly effective.

  • Xantphos: This bidentate ligand, with its large natural bite angle, is particularly effective in preventing the formation of inactive palladium dimers and promoting the desired catalytic turnover.[8] It is a versatile ligand suitable for a broad range of aryl halides and indazoles.

  • DavePhos and XPhos: These monophosphine biaryl ligands are known for their high activity and stability.[7][9] Their steric bulk and electron-richness make them excellent choices for challenging couplings, including those involving sterically hindered aryl chlorides.[9]

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10][11] They are strong σ-donors, which can lead to highly active and stable catalysts.[11] The use of NHC ligands can sometimes offer advantages over phosphines, particularly in terms of catalyst stability at higher temperatures.[11]

Comparative Summary of Common Ligands:

LigandTypeKey AdvantagesTypical Applications in Indazole Arylation
Xantphos Bidentate PhosphineGood general applicability, prevents catalyst deactivation.[8]Aryl bromides and iodides with a range of indazoles.
DavePhos Monodentate Biaryl PhosphineHigh catalytic activity, good for less reactive aryl halides.Coupling with aryl chlorides and sterically demanding substrates.
XPhos Monodentate Biaryl PhosphineVery high activity and stability, broad substrate scope.[9]Challenging couplings, including those with heterocyclic halides.
IPr (an NHC) N-Heterocyclic CarbeneHigh thermal stability, can be effective where phosphines fail.High-temperature reactions and for specific substrate combinations.

Visualizing the Catalytic Process

To better understand the interplay of the catalyst components, let's visualize the generally accepted catalytic cycle for the Buchwald-Hartwig amination of indazole.

Buchwald_Hartwig_Indazole cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(Ind)L_n] OA->Amine_Coord Ligand Exchange & Deprotonation (Indazole-H, Base) RE Product Complex Amine_Coord->RE Reductive Elimination RE->Pd0 Product N-Arylindazole RE->Product Product Release Indazole Indazole-H ArylHalide Ar-X caption Figure 1: Simplified Catalytic Cycle for Indazole N-Arylation.

Caption: Figure 1: Simplified Catalytic Cycle for Indazole N-Arylation.

This diagram illustrates the key steps: oxidative addition of the aryl halide to the active Pd(0) catalyst, coordination and deprotonation of the indazole, and finally, reductive elimination to form the desired N-arylindazole and regenerate the Pd(0) catalyst. The ligand (L) plays a crucial role in stabilizing the palladium species and modulating the kinetics of each step.

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for the N-arylation of indazole using different catalyst systems. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure using a Phosphine Ligand (Xantphos)

This protocol is a robust starting point for the coupling of indazoles with aryl bromides.

Workflow Diagram:

Protocol_Workflow start Start setup Reaction Setup To a dry Schlenk flask under inert atmosphere, add: - Indazole (1.0 mmol) - Aryl bromide (1.2 mmol) - Pd(OAc)₂ (0.02 mmol) - Xantphos (0.04 mmol) - Cs₂CO₃ (2.0 mmol) - Anhydrous solvent (e.g., dioxane, 5 mL) start->setup reaction Reaction - Degas the mixture - Heat to 100-120 °C - Stir for 12-24 h (monitor by TLC/LC-MS) setup->reaction workup Work-up - Cool to room temperature - Dilute with ethyl acetate - Filter through Celite - Wash with water and brine reaction->workup purification Purification - Dry organic layer (Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography workup->purification end End Product purification->end caption Figure 2: Experimental Workflow for Indazole N-Arylation.

Caption: Figure 2: Experimental Workflow for Indazole N-Arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, argon-flushed Schlenk flask, combine the indazole (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene, to make a 0.2 M solution).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylindazole.

Protocol 2: Procedure for Challenging Couplings using a Biarylphosphine Ligand (XPhos)

This protocol is adapted for more challenging substrates, such as aryl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, combine the indazole (1.0 equiv.), aryl chloride (1.5 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.0 equiv.) in a vial.

  • Solvent Addition: Add anhydrous toluene.

  • Sealing and Heating: Seal the vial and heat to 110 °C with stirring.

  • Monitoring and Work-up: Follow steps 5-9 from Protocol 1.

Note on Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred. Cs₂CO₃ is a good general-purpose base, while stronger bases like NaOtBu or K₃PO₄ may be required for less reactive aryl halides.[3]

Data-Driven Comparison of Catalyst Systems

To provide a clearer picture of the relative performance of different catalyst systems, the following table summarizes representative data from the literature for the N-arylation of 1H-indazole with 4-bromotoluene under various conditions.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Ag₂CO₃Water10024~80[12]
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10012>95[3]
Pd(OAc)₂ / DavePhosNaOtBuToluene1008>98[6]
PdCl(C₃H₅)(dppb)KOAcDMA15024~70[12]

Note: Yields are approximate and can vary based on the specific indazole and aryl halide used.

This data highlights that modern biaryl phosphine ligands like Xantphos and DavePhos often provide higher yields in shorter reaction times compared to older catalyst systems. The use of water as a solvent is an interesting and more environmentally friendly approach, although it may not be universally applicable.[12]

Conclusion and Future Outlook

The palladium-catalyzed N-arylation of indazoles is a mature and highly reliable synthetic transformation. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and utility of this reaction. For most applications, a catalyst system composed of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as Xantphos, DavePhos, or XPhos, and a suitable base like Cs₂CO₃ or NaOtBu will provide excellent results.

Future developments in this field are likely to focus on the use of more sustainable and economical catalyst systems, including those based on non-precious metals, as well as reactions that can be performed under even milder conditions and in greener solvents. Nevertheless, the palladium-based systems described in this guide will undoubtedly remain the go-to methods for the synthesis of N-arylindazoles for the foreseeable future.

References

A Senior Application Scientist's Guide to the Kinetic Studies of (6-methyl-1H-indazol-5-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that dictates not only the yield and purity of the final product but also the kinetics of the reaction, which in turn impacts process efficiency, scalability, and cost. This guide provides an in-depth technical comparison of the kinetic performance of (6-methyl-1H-indazol-5-yl)boronic acid, a key building block in numerous pharmaceutical programs, against common alternatives. We will delve into the mechanistic underpinnings of its reactivity and provide robust, field-proven experimental protocols for conducting your own kinetic analyses.

The Significance of Kinetic Analysis in Drug Development

Understanding the kinetics of a chemical reaction is paramount in pharmaceutical development. It allows for:

  • Process Optimization: Identifying the rate-determining step and understanding the influence of various parameters (temperature, concentration, catalyst loading) enables the rational optimization of reaction conditions to maximize throughput and minimize reaction times.

  • Impurity Profiling: Kinetic monitoring can help identify the formation of byproducts and understand the conditions that favor their formation, leading to improved impurity control strategies.

  • Scale-up and Safety: A thorough kinetic understanding is crucial for the safe and predictable scale-up of chemical processes from the bench to manufacturing.

  • Catalyst Selection: Comparing the kinetic performance of different catalysts and ligands allows for the selection of the most efficient system for a particular transformation.

Probing the Reactivity of this compound

This compound is a heteroaromatic boronic acid. Its reactivity in Suzuki-Miyaura coupling is influenced by several structural features:

  • The Indazole Core: The nitrogen-rich indazole ring system can exhibit complex electronic effects. The lone pairs on the nitrogen atoms can potentially coordinate to the palladium catalyst, which may influence the catalytic cycle.[1]

  • The Methyl Group: The methyl group on the indazole ring is an electron-donating group. Generally, electron-donating groups on the boronic acid can increase the nucleophilicity of the aryl group, which may accelerate the transmetalation step, often a rate-determining step in the Suzuki-Miyaura catalytic cycle.[2]

  • Protodeboronation: A common side reaction for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.[1][3][4] This undesired reaction reduces the effective concentration of the boronic acid and can significantly impact the overall reaction efficiency. The kinetics of protodeboronation are pH-dependent and can be a critical factor in optimizing reaction conditions.[1][3][4]

Comparative Kinetic Data of Alternative Boronic Acids

While specific kinetic data for the Suzuki-Miyaura reaction of this compound is not extensively available in the public domain, we can draw valuable comparisons from studies on other commonly used boronic acids. The following table summarizes kinetic parameters for the Suzuki-Miyaura coupling of various boronic acids with aryl halides. This data provides a baseline for predicting the relative reactivity of this compound.

Boronic AcidSubstituent EffectRelative Reaction Rate (Qualitative)Key Considerations
Phenylboronic Acid NeutralBaselineA standard for comparison in many kinetic studies.[5][6]
4-Methoxyphenylboronic Acid Electron-Donating (Strong)FasterThe electron-donating methoxy group generally accelerates the transmetalation step.[7][8]
4-Acetylphenylboronic Acid Electron-Withdrawing (Moderate)SlowerThe electron-withdrawing acetyl group can decrease the rate of transmetalation.[2]
4-(Trifluoromethyl)phenylboronic Acid Electron-Withdrawing (Strong)SlowerThe strongly electron-withdrawing trifluoromethyl group deactivates the boronic acid towards transmetalation.
2-Thienylboronic Acid Heteroaromatic (Electron-Rich)VariableThe electron-rich thiophene ring can enhance reactivity, but the sulfur atom can also act as a catalyst poison. Prone to protodeboronation.[8][9]
This compound Heteroaromatic with Electron-Donating GroupPredicted to be ReactiveThe methyl group should enhance reactivity, but the indazole core introduces potential for catalyst inhibition and protodeboronation.

Note: The relative reaction rates are generalizations and the actual performance is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide coupling partner).

Experimental Protocol for Kinetic Analysis of this compound Reactions via HPLC

This protocol provides a detailed, step-by-step methodology for determining the kinetic profile of the Suzuki-Miyaura coupling of this compound with an aryl halide. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring reaction progress due to its high resolution and sensitivity.[6]

Objective: To determine the initial reaction rate and monitor the concentration of reactants and products over time.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., dioxane/water mixture)

  • Internal standard (a stable compound that does not react under the reaction conditions, e.g., biphenyl)

  • Quenching solution (e.g., a mixture of acetonitrile and water)

  • HPLC grade solvents for mobile phase

  • Reaction vials with septa

  • Syringes and needles

  • HPLC system with a UV detector

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions (Boronic Acid, Aryl Halide, Base, Internal Standard) setup_vials Set up Reaction Vials under Inert Atmosphere prep_reactants->setup_vials prep_catalyst Prepare Catalyst Slurry prep_catalyst->setup_vials initiate Initiate Reaction (Add Catalyst, Start Heating) setup_vials->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots in HPLC Vials sampling->quench hplc_analysis Analyze Quenched Samples by HPLC quench->hplc_analysis data_processing Integrate Peaks & Calculate Concentrations hplc_analysis->data_processing kinetic_plot Plot Concentration vs. Time & Determine Rate data_processing->kinetic_plot

Caption: Workflow for Kinetic Analysis of Suzuki-Miyaura Reactions.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the reaction solvent.

    • Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent. The use of an internal standard is crucial for accurate quantification as it corrects for variations in injection volume.

    • Prepare a stock solution of the base.

  • Reaction Setup:

    • In a reaction vial equipped with a stir bar, add the appropriate volumes of the boronic acid, aryl halide/internal standard, and base stock solutions.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the palladium(0) catalyst.

    • Add the palladium catalyst under a positive pressure of inert gas.

  • Kinetic Monitoring:

    • Place the reaction vial in a pre-heated oil bath or heating block at the desired temperature to initiate the reaction (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in an HPLC vial containing a known volume of the quenching solution. Quenching rapidly stops the reaction, ensuring that the composition of the aliquot accurately reflects the reaction mixture at that specific time point.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The method should be developed to achieve baseline separation of the aryl halide, the product, and the internal standard.

    • Generate a calibration curve for the aryl halide and the product against the internal standard to allow for accurate concentration determination.

  • Data Analysis:

    • Integrate the peak areas of the aryl halide, product, and internal standard in each chromatogram.

    • Calculate the concentration of the aryl halide and product at each time point using the calibration curves.

    • Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. For more detailed kinetic analysis, the data can be fitted to appropriate rate laws.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is essential for interpreting kinetic data. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Activates Boronic Acid

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex. This step is often the rate-determining step, particularly with less reactive aryl chlorides.[10]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] The electronic nature of the R² group significantly influences the rate of this step.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled to form the final product (R¹-R²), and the Pd(0) catalyst is regenerated.[10]

Conclusion and Future Outlook

While direct kinetic data for this compound remains to be extensively published, this guide provides a framework for predicting its reactivity and a detailed protocol for its experimental determination. Based on its structure, it is anticipated to be a reactive coupling partner, though careful optimization will be required to mitigate potential catalyst inhibition and protodeboronation. The provided experimental workflow offers a robust starting point for researchers to generate high-quality kinetic data, enabling the efficient and scalable synthesis of valuable pharmaceutical intermediates. As the demand for complex, nitrogen-containing scaffolds in drug discovery continues to grow, a deeper understanding of the kinetic behavior of building blocks like this compound will be indispensable.

References

A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Couplings: A Yield Comparison with (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The indazole core, for instance, is a privileged scaffold in medicinal chemistry.[2][3]

A critical, yet often nuanced, parameter in the success of a Suzuki-Miyaura coupling is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[4] The selection of an appropriate base can profoundly impact the reaction yield, rate, and selectivity. This guide provides an in-depth comparison of the performance of various bases in the Suzuki-Miyaura coupling of (6-methyl-1H-indazol-5-yl)boronic acid, supported by representative experimental data and mechanistic insights.

The Crucial Role of the Base in the Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, where the organic moiety is transferred from the organoboron species to the palladium center. Two main pathways are proposed for the action of the base:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily undergoes transmetalation with the palladium(II) complex.

  • The Hydroxide Pathway: The base (if a hydroxide) can exchange with the halide on the palladium(II) complex to form a palladium-hydroxo species. This intermediate then reacts with the neutral boronic acid to facilitate transmetalation.

The operative pathway is dependent on the specific base, solvent, and substrates employed. Weaker bases, such as carbonates and phosphates, are commonly used and are often effective in promoting the reaction.

Comparative Yield Analysis of Different Bases

The selection of a base for the Suzuki-Miyaura coupling of this compound is critical for achieving optimal yields. As a heteroaromatic boronic acid with a nitrogen-rich scaffold, this compound presents unique challenges, including potential catalyst inhibition and protodeboronation.[2] The following table summarizes the expected performance of commonly used inorganic bases in the coupling of this compound with a generic aryl bromide, based on literature precedents for similar indazole and heteroaryl systems.

BaseCommon SubstratesTypical Yield (%)Notes
K₃PO₄ Nitrogen-containing heterocycles, Aryl bromides, Aryl chlorides85-98%A strong, non-nucleophilic base often effective for challenging couplings of nitrogen-rich heterocycles.[2]
Cs₂CO₃ Aryl bromides, Hindered substrates80-95%Highly soluble in organic solvents, often used for difficult couplings. Can be more effective than K₂CO₃.[5]
K₂CO₃ Aryl bromides, Aryl iodides75-90%A widely used, cost-effective base. Its performance can be highly substrate-dependent.[3][6]
Na₂CO₃ Aryl bromides70-85%Another common and inexpensive carbonate base, though sometimes less effective than its potassium or cesium counterparts.

Note: The yields presented are illustrative and can vary significantly based on the specific aryl halide, catalyst, ligand, solvent, and reaction temperature.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and potassium phosphate (K₃PO₄) as the base. This procedure is adapted from established methods for the coupling of nitrogen-rich heterocycles.[2]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the key mechanistic steps and the general experimental procedure.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base start->reagents catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The judicious selection of a base is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. While a universal "best" base does not exist, for nitrogen-rich heteroaromatic substrates such as the one discussed, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide superior yields due to their favorable properties in promoting the crucial transmetalation step while minimizing side reactions. The provided experimental protocol serves as a robust starting point for optimization. Researchers should consider screening a panel of bases, solvents, and ligands to identify the optimal conditions for their specific coupling partners to maximize the yield and purity of their target molecules.

References

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidity, often makes it a critical component of a drug's pharmacophore, anchoring the molecule to its biological target through potent electrostatic interactions.[1][2] Over 450 drugs on the market contain this functional group, a testament to its utility.[3] However, the very properties that make it effective can also be significant liabilities in drug development.[4][5]

Carboxylic acids are typically ionized at physiological pH, which can lead to poor passive diffusion across biological membranes, high plasma protein binding, and rapid clearance.[3][4][5][6] Furthermore, they are susceptible to metabolic transformation, particularly glucuronidation, which can form reactive acyl-glucuronide metabolites linked to idiosyncratic drug toxicities.[2][5] To mitigate these drawbacks while preserving biological activity, medicinal chemists employ the strategy of bioisosteric replacement.[4][7]

This guide provides a comparative analysis of the most common carboxylic acid bioisosteres, offering experimental data, field-proven insights into their selection, and detailed protocols for their evaluation.

The Strategic Imperative: Why Replace a Carboxylic Acid?

The decision to replace a carboxylic acid is driven by the need to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile. Key objectives often include:

  • Improving Membrane Permeability: Enhancing passive diffusion to improve oral bioavailability or penetration of the blood-brain barrier.[1][4]

  • Modulating Acidity (pKa): Fine-tuning the ionization state to balance solubility and permeability.[3][8]

  • Increasing Metabolic Stability: Blocking metabolic pathways like glucuronidation to reduce clearance and avoid reactive metabolite formation.[1][5]

  • Enhancing Target Affinity or Selectivity: Altering the geometry and electronic profile to achieve a better fit with the target protein.[4]

  • Securing Intellectual Property: Creating novel chemical entities with distinct properties.[4]

The challenge lies in selecting a surrogate that rectifies the deficiencies of the carboxylic acid without compromising the essential interactions required for efficacy. The outcome of such a replacement is highly context-dependent, often necessitating the screening of a panel of isosteres to identify the optimal choice for a given drug target.[1][4]

cluster_0 Carboxylic Acid Liabilities cluster_1 Bioisostere Goals Poor Permeability Poor Permeability Carboxylic Acid in Lead Compound Carboxylic Acid in Lead Compound Poor Permeability->Carboxylic Acid in Lead Compound Metabolic Instability Metabolic Instability Metabolic Instability->Carboxylic Acid in Lead Compound Toxicity Toxicity Toxicity->Carboxylic Acid in Lead Compound High Clearance High Clearance High Clearance->Carboxylic Acid in Lead Compound Improve ADME Profile Improve ADME Profile Enhance Efficacy Enhance Efficacy Reduce Toxicity Reduce Toxicity Secure IP Secure IP Bioisosteric Replacement Bioisosteric Replacement Carboxylic Acid in Lead Compound->Bioisosteric Replacement faces Bioisosteric Replacement->Improve ADME Profile aims to Bioisosteric Replacement->Enhance Efficacy aims to Bioisosteric Replacement->Reduce Toxicity aims to Bioisosteric Replacement->Secure IP aims to

Caption: Rationale for Bioisosteric Replacement of Carboxylic Acids.

A Comparative Analysis of Key Bioisosteres

The selection of a suitable bioisostere is a multi-parameter optimization problem. Below, we compare the most widely used surrogates against the parent carboxylic acid.

Tetrazoles

The 5-substituted-1H-tetrazole is arguably the most recognized non-classical bioisostere of a carboxylic acid.[9] Its pKa is very similar to that of a carboxylic acid, allowing it to exist in an anionic state at physiological pH and mimic key electrostatic interactions.[9]

  • Key Advantages:

    • Metabolic Stability: Tetrazoles are resistant to the metabolic transformations common to carboxylic acids. While they can undergo N-glucuronidation, the resulting adducts are not as reactive as O-acyl-glucuronides, reducing the risk of toxicity.[1]

    • Comparable Acidity: With a pKa of ~4.5-4.9, it effectively mimics the charge state of a carboxylate.[9]

    • Favorable Geometry: The tetrazole ring can project its acidic proton or negative charge in a different vector compared to a carboxylic acid, which can sometimes lead to enhanced potency.[10]

  • Considerations:

    • Lipophilicity & Permeability: While anionic tetrazoles are more lipophilic than the corresponding carboxylates, this does not always translate to better membrane permeability.[9][11] The high desolvation energy required to shed water molecules can counteract permeability gains.[9]

    • Synthesis: Synthesis can sometimes be challenging and may involve hazardous reagents like azides.

  • Case Study: Losartan The development of the angiotensin II (AT1) receptor antagonist Losartan is a classic example. Replacing the carboxylic acid in the lead compound with a tetrazole resulted in a tenfold increase in potency and suitable oral bioavailability, leading to a successful drug.[1][10]

Acyl Sulfonamides

The N-acylsulfonamide group is a highly versatile and tunable carboxylic acid mimic.[12] Its acidity can be modulated by the choice of substituents on the sulfonamide nitrogen.

  • Key Advantages:

    • Tunable Acidity: The pKa of acyl sulfonamides can be adjusted to be comparable to or less acidic than carboxylic acids, providing a tool to fine-tune the ionization state for optimal permeability and solubility.[13][14]

    • Enhanced H-Bonding: The two sulfonyl oxygens can participate in multiple hydrogen bond interactions, sometimes leading to significantly increased potency.[9]

    • Improved Permeability: Often, the increased lipophilicity and potentially lower acidity compared to carboxylic acids can lead to better cell penetration.[13]

  • Considerations:

    • Synthetic Accessibility: May require multi-step synthetic sequences.

  • Case Study: Asunaprevir (HCV Protease Inhibitor) In the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, replacing a carboxylic acid with a cyclopropyl-substituted acyl sulfonamide led to a 50-fold increase in potency. This was attributed to stronger hydrogen bonding interactions with the target enzyme.[9]

Hydroxamic Acids

Hydroxamic acids are moderately acidic (pKa ~8-9) and are often used for their strong metal-chelating properties, but they also serve as effective carboxylic acid bioisosteres.[1]

  • Key Advantages:

    • Lower Acidity: The higher pKa means they are less ionized at physiological pH, which can be advantageous for crossing cell membranes.

    • Unique Interactions: Can serve as a bidentate ligand, which may be beneficial for certain targets.

  • Considerations:

    • Metabolic Liability: Like carboxylic acids, they can be metabolized via sulfation and glucuronidation.[1]

    • Chemical Instability: They can undergo hydrolysis back to the corresponding carboxylic acid, which can be a liability or exploited as a prodrug strategy.[1] The stability can be improved by introducing bulky substituents on the nitrogen atom.[1]

Data Summary: Physicochemical Properties

The following table summarizes key experimental data for common bioisosteres, demonstrating the range of properties that can be accessed through isosteric replacement.

Functional GroupRepresentative pKaRepresentative logD at pH 7.4Key Characteristics
Carboxylic Acid ~4.6[7]-0.49[7]High acidity, potential metabolic liability, low permeability.[4][5]
1H-Tetrazole ~4.8[15]-0.63[8]Similar acidity to COOH, metabolically more stable.[1][16]
Acyl Sulfonamide ~5.2 - 6.5[14]VariesTunable acidity, strong H-bond acceptor, often improves potency.[9][17]
Hydroxamic Acid ~8.2 - 8.9[1][7]0.71[7]Less acidic, good for permeability, potential metabolic instability.[1]
3-Hydroxyisoxazole ~4.5[1]VariesPlanar, similar acidity to COOH.[1]
Sulfonic Acid <2[7]VariesHighly acidic, more polar than COOH, lowers logP.[1]

Note: pKa and logD values are highly dependent on the rest of the molecular scaffold. The values presented are for representative small molecule fragments and serve for comparative purposes.

Caption: Key Carboxylic Acid Bioisosteres.

Experimental Protocols for Bioisostere Evaluation

A rigorous and standardized evaluation of physicochemical properties is essential for making informed decisions in a drug discovery program.[18][19]

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[20]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Reaction vessel with magnetic stirrer

  • 0.1 M HCl and 0.1 M NaOH solutions (standardized)

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Test compound (~1 mg)

  • High-purity water

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Accurately weigh and dissolve the test compound in high-purity water to a final concentration of ~1 mM. Add KCl to a final concentration of 0.15 M.[20]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2.[20]

  • Initial pH Adjustment: Place the vessel on a magnetic stirrer and immerse the pH electrode. If titrating an acid, adjust the initial pH to ~2 with 0.1 M HCl.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accurate results, use the first or second derivative of the curve to identify the inflection point.

  • Replication: Perform the titration in triplicate to ensure reproducibility.[20]

Protocol 2: Determination of logP (Octanol/Water Partition Coefficient)

The "shake-flask" method is the gold standard for measuring lipophilicity, representing the partitioning of a neutral compound between octanol and water.[21]

Materials:

  • n-Octanol (pre-saturated with water)

  • Buffered aqueous solution (e.g., phosphate buffer, pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Test compound

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a vial, combine a precise volume of the octanol phase and the aqueous sample solution (e.g., 1:1 volume ratio).

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound using a pre-established calibration curve on the analytical instrument.

  • Calculation:

    • Calculate the concentration in the octanol phase by mass balance: [Organic] = (Initial_Conc_aq * Vol_aq - Final_Conc_aq * Vol_aq) / Vol_org

    • Calculate the partition coefficient: P = [Organic] / [Aqueous]

    • Calculate logP: logP = log10(P)

Protocol 3: In Vitro Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive transcellular permeability.

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plate

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solutions in PBS

  • Plate shaker

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Add 200 µL of the test compound solution (at a known concentration) to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Acceptor] / [Equilibrium]) Where Vd and Va are the volumes in the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time. [Equilibrium] is the concentration if the compound were equally distributed between both chambers.

cluster_0 Physicochemical Profiling cluster_1 Biological Evaluation pKa Determination pKa Determination Data Analysis & Comparison Data Analysis & Comparison pKa Determination->Data Analysis & Comparison logP Determination logP Determination logP Determination->Data Analysis & Comparison Permeability Assay (PAMPA) Permeability Assay (PAMPA) Permeability Assay (PAMPA)->Data Analysis & Comparison In Vitro Potency Assay In Vitro Potency Assay Metabolic Stability Assay Metabolic Stability Assay In Vitro Potency Assay->Metabolic Stability Assay In Vitro Potency Assay->Data Analysis & Comparison In Vitro Toxicology In Vitro Toxicology Metabolic Stability Assay->In Vitro Toxicology Metabolic Stability Assay->Data Analysis & Comparison In Vitro Toxicology->Data Analysis & Comparison Synthesize Bioisostere Synthesize Bioisostere Synthesize Bioisostere->pKa Determination Synthesize Bioisostere->logP Determination Synthesize Bioisostere->Permeability Assay (PAMPA) Synthesize Bioisostere->In Vitro Potency Assay Select Optimal Candidate Select Optimal Candidate Data Analysis & Comparison->Select Optimal Candidate

Caption: Experimental Workflow for Evaluating Carboxylic Acid Bioisosteres.

Conclusion

The replacement of a carboxylic acid with a bioisostere is a powerful and frequently employed strategy in modern drug design. It is not merely about swapping one acidic group for another, but about a nuanced, data-driven approach to solving complex ADME and toxicity challenges. While tetrazoles, acyl sulfonamides, and hydroxamic acids are the most common replacements, the medicinal chemist's toolbox is continually expanding with novel surrogates. A thorough understanding of the physicochemical and metabolic profiles of these bioisosteres, validated by robust experimental protocols, is paramount to successfully transforming a problematic lead compound into a viable drug candidate. The ultimate choice will always depend on the specific biological target and the desired property modulation, reinforcing the principle that in drug design, context is everything.[1][4]

References

A Comparative Guide to the Reactivity of Indazolyl Boronic Esters: 4-yl, 5-yl, and 6-yl Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, indazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3] Their utility is significantly enhanced by the strategic application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for which indazolyl boronic esters are indispensable building blocks.[4][5][6][7] This guide provides an in-depth comparison of the reactivity of N-protected indazole-4-yl, -5-yl, and -6-yl boronic acid pinacol esters, offering field-proven insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.

A critical aspect of synthetic efficiency lies in understanding the inherent reactivity of these isomers. Experimental evidence demonstrates a distinct reactivity trend among the positional isomers of indazolyl boronic esters, with the indazol-5-yl analogue exhibiting superior performance in Suzuki-Miyaura cross-coupling reactions.[8]

Unraveling the Reactivity Hierarchy: An Evidence-Based Comparison

The differential reactivity of the 4-yl, 5-yl, and 6-yl indazolyl boronic esters is not a matter of conjecture but is substantiated by experimental data. A key study systematically investigated the performance of these isomers in a Suzuki-Miyaura cross-coupling reaction with 2-bromo-4-chloroquinolines, revealing a clear order of reactivity.[8]

It was observed that the indazol-5-yl boronic ester provided significantly higher yields of the coupled product compared to its 4-yl and 6-yl counterparts under identical reaction conditions.[8] This enhanced reactivity is attributed to the electronic properties of the indazole nucleus. Specifically, the C5 position of the indazole ring is more electrophilic compared to the C4 and C6 positions.[8] This heightened electrophilicity facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to a more efficient and higher-yielding reaction.

To illustrate this, consider the following comparative experimental data, which highlights the superior performance of the 5-yl isomer.

Table 1: Comparative Yields in a Suzuki-Miyaura Cross-Coupling Reaction
Indazolyl Boronic Ester IsomerCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Indazol-4-yl pinacol ester2-bromo-4-chloroquinolinePd(PPh₃)₄Cs₂CO₃1,4-DioxaneRefluxModerate
Indazol-5-yl pinacol ester 2-bromo-4-chloroquinoline Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane Reflux High (up to 90%) [8]
Indazol-6-yl pinacol ester2-bromo-4-chloroquinolinePd(PPh₃)₄Cs₂CO₃1,4-DioxaneRefluxModerate

Note: Yields are generalized as "Moderate" or "High" based on the findings reported by Crestey et al., where the 5-yl isomer consistently outperformed the others.[8]

The "Why": Electronic Effects Governing Reactivity

The observed reactivity trend can be rationalized by examining the electronic distribution within the indazole ring system. The nitrogen atoms in the pyrazole moiety of the indazole influence the electron density of the fused benzene ring through resonance and inductive effects. Computational studies on the natural atomic charge densities of the indazole nucleus indicate that the C5 carbon atom bears a less negative charge compared to the C4 and C6 carbons.[8] This relative electron deficiency, or higher electrophilicity, makes the C5-boron bond more susceptible to cleavage and subsequent transfer of the indazolyl group to the palladium center during the transmetalation phase of the Suzuki-Miyaura reaction.

This mechanistic insight is crucial for synthetic chemists, as it allows for the rational selection of isomers to optimize reaction outcomes. When a higher yield and faster reaction are desired, the indazol-5-yl boronic ester is the reagent of choice.

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To provide a practical framework for validating these reactivity differences, a detailed, step-by-step methodology for a comparative Suzuki-Miyaura cross-coupling experiment is outlined below. This protocol is designed to be a self-validating system, where the direct comparison of outcomes under identical conditions provides a clear and trustworthy assessment of the relative reactivity of the indazolyl boronic ester isomers.

Synthesis of N-Protected Indazolyl Boronic Esters

The synthesis of the requisite N-protected indazolyl boronic esters is a critical first step. A common and efficient method involves the Miyaura borylation of the corresponding N-protected haloindazoles with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.[8][9] The choice of protecting group is important for solubility and to prevent side reactions; the tetrahydropyran-2-yl (THP) group is a suitable option.[8]

Synthesis_Workflow cluster_synthesis Synthesis of Indazolyl Boronic Esters Haloindazole Haloindazole N_Protected_Haloindazole N-Protected Haloindazole Haloindazole->N_Protected_Haloindazole Protection Protecting_Group Protecting Group (e.g., DHP for THP) Protecting_Group->N_Protected_Haloindazole Boronic_Ester N-Protected Indazolyl Boronic Ester N_Protected_Haloindazole->Boronic_Ester Miyaura Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Boronic_Ester Pd_Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Pd_Catalyst->Boronic_Ester Base_Solvent Base / Solvent (e.g., KOAc / Dioxane) Base_Solvent->Boronic_Ester Suzuki_Miyaura_Workflow cluster_protocol Comparative Suzuki-Miyaura Coupling cluster_reactants Reactants Setup 1. Reaction Setup (Aryl Halide, Boronic Ester, Base) Inert 2. Inert Atmosphere (Argon/Nitrogen) Setup->Inert Addition 3. Add Solvent & Catalyst Inert->Addition Reaction 4. Heat and Stir Addition->Reaction Monitoring 5. Monitor & Work-up Reaction->Monitoring Analysis 6. Purify & Analyze (Compare Yields) Monitoring->Analysis Aryl_Halide Aryl Halide Aryl_Halide->Setup Boronic_Ester_4 Indazol-4-yl Boronic Ester Boronic_Ester_4->Setup Boronic_Ester_5 Indazol-5-yl Boronic Ester Boronic_Ester_5->Setup Boronic_Ester_6 Indazol-6-yl Boronic Ester Boronic_Ester_6->Setup

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (6-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management and disposal of chemical reagents like (6-methyl-1H-indazol-5-yl)boronic acid (CAS No. 1310405-35-6) are not mere operational tasks; they are fundamental to ensuring a safe environment, protecting our ecosystem, and upholding the standards of our profession. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment and Regulatory Framework: The Foundation of Safe Disposal

All laboratory operations in the United States involving hazardous chemicals are governed by a framework of federal and state regulations. Two primary federal agencies set the standards:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, is paramount[3][4]. It mandates the development of a written Chemical Hygiene Plan (CHP) , which must outline specific procedures for procurement, storage, handling, and disposal of all chemicals used in the facility[5][6]. Your institution's CHP is your primary reference for specific operational protocols.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management[7]. This includes stringent rules for waste determination, segregation, labeling, and disposal[8][9].

These regulations are not suggestions; they are legal requirements designed to protect both laboratory personnel and the environment.

Parameter Guideline / Regulation Source(s)
Assumed GHS Hazards H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1][2]
Primary US Regulation OSHA 29 CFR 1910.1450 (Laboratory Standard)[3][10]
Required Documentation Written Chemical Hygiene Plan (CHP)[6][10]
Waste Management Law EPA Resource Conservation and Recovery Act (RCRA)[7][9]
Disposal Classification Must be managed as Hazardous Waste.[7][11]

Core Principles of Boronic Acid Disposal

The fundamental principle is that This compound and its associated waste must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular solid waste stream[11]. Doing so can lead to dangerous chemical reactions in the drainage system and cause significant environmental harm[12].

Key principles include:

  • Waste Segregation: Always collect boronic acid waste separately from other chemical waste streams to prevent dangerous reactions. Never mix boronic acids with strong oxidizing agents, bases, or other incompatible chemicals[9][11].

  • Proper Containment: Use only designated, compatible, and leak-proof containers for waste accumulation. The container must be kept closed at all times except when actively adding waste[7][12]. This is a common point of failure in regulatory inspections and a primary cause of fugitive emissions in the lab.

  • Clear and Accurate Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office[8][11].

Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural guide for managing waste streams containing this compound.

Required Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedure, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult your institution's glove selection guide for specifics.

  • Body Protection: A standard laboratory coat.

  • Engineering Controls: All handling and disposal procedures should be conducted inside a certified chemical fume hood to minimize inhalation risk[11].

Protocol for Disposal of Solid Waste

This category includes unused or expired reagent, reaction byproducts, and contaminated disposable labware (e.g., weighing papers, pipette tips, contaminated gloves).

  • Designate a Container: Obtain a designated solid hazardous waste container from your EHS department. This should be a rigid, sealable container with a wide mouth for easy access.

  • Label the Container: Immediately label the container with "Hazardous Waste," "this compound," and the date of first accumulation.

  • Transfer Waste: Carefully transfer the solid waste into the designated container. Minimize the creation of dust.

  • Seal and Store: Securely close the container lid. Store the container in a designated satellite accumulation area (SAA) as specified by your CHP, away from incompatible materials[8].

  • Arrange for Pickup: Once the container is full or the accumulation time limit is reached, contact your EHS department for disposal.

Protocol for Disposal of Liquid Waste

This includes solutions containing the boronic acid, mother liquors from crystallizations, and solvent rinses from reaction flasks.

  • Designate a Container: Use a dedicated, chemically compatible (e.g., borosilicate glass or polyethylene) container for liquid hazardous waste. Never use food-grade containers like milk jugs[7].

  • Label the Container: Affix a hazardous waste label to the container, listing "this compound" and all other solvent components with their approximate percentages.

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood.

  • Seal and Store: Tightly cap the container after each addition. Store it in a secondary containment bin within your designated SAA.

  • Arrange for Pickup: Follow institutional procedures for the collection of the full waste container by EHS personnel.

Protocol for Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be safely discarded. The standard procedure is a triple rinse.

  • First Rinse: In a chemical fume hood, add a small amount of a suitable solvent (one that readily dissolves the compound, like methanol or acetone) to the empty container. Cap and swirl the container to ensure the solvent contacts all interior surfaces. This first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste as described in Protocol 3.3[11].

  • Second and Third Rinses: Repeat the rinsing process two more times. Depending on your institution's specific guidelines, these subsequent rinses may also need to be collected as hazardous waste[11]. Always consult your CHP.

  • Final Disposal: After the triple rinse, allow the container to air dry completely in the back of the fume hood. Once dry, deface or remove the original manufacturer's label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[11].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_waste_type 1. Identify Waste Type cluster_solid_proc 2. Solid Disposal Protocol cluster_liquid_proc 3. Liquid Disposal Protocol cluster_container_proc 4. Decontamination Protocol start Generated Waste Containing This compound solid_waste Solid Waste (Reagent, Contaminated Labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste Is it liquid? empty_container Empty Reagent Container start->empty_container Is it an empty container? collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse store_solid Store in Satellite Accumulation Area collect_solid->store_solid dispose_solid Arrange EHS Pickup store_solid->dispose_solid store_liquid Store in Secondary Containment collect_liquid->store_liquid dispose_liquid Arrange EHS Pickup store_liquid->dispose_liquid collect_rinse Collect First Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinse dry_container Air Dry Container in Fume Hood triple_rinse->dry_container collect_rinse->liquid_waste Transfer Rinseate deface_label Deface Original Label dry_container->deface_label dispose_container Dispose in Glass/Plastic Recycling Stream deface_label->dispose_container

Caption: Decision workflow for handling different waste streams of this compound.

Managing Spills

In the event of a spill, immediate and correct action is crucial. For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use a spill kit with absorbent pads or sand to contain the spill.

  • Neutralize (if applicable): For acidic materials, a weak base like sodium bicarbonate can be used to gently neutralize the spill area after initial absorption[13].

  • Clean Up: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

By adhering to these detailed protocols, you not only ensure your personal safety and that of your colleagues but also contribute to a culture of responsibility and compliance that is the hallmark of scientific excellence.

References

Navigating the Handling of (6-methyl-1H-indazol-5-yl)boronic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to safely handle novel chemical entities is paramount. (6-methyl-1H-indazol-5-yl)boronic acid, a specialized building block in medicinal chemistry, requires a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the widely recognized RAMP methodology for laboratory safety: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2]

Recognizing the Hazards: Understanding the Risks of Boronic Acids

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[6][7]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[6][7]

It is a prudent practice in chemical research to treat compounds with unknown toxicity as potentially hazardous. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees from identified risks.[8][9][10]

Minimizing Risk: A Multi-faceted Approach to PPE Selection

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[8] A face shield is recommended when handling larger quantities.Nitrile or neoprene gloves. Double-gloving is recommended.[11][12]Fully buttoned lab coat.A NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of fine dust particles.[13][14][15][16][17]
Solution Preparation and Transfer Chemical splash goggles are mandatory.[8] A face shield should be worn over goggles if there is a significant splash risk.Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used.[11][18]Chemical-resistant lab coat or apron worn over a standard lab coat.Work should be conducted in a certified chemical fume hood to minimize vapor inhalation. A respirator is typically not required if work is performed within a properly functioning fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield are strongly recommended due to the potential for splashes and unexpected reactions.Nitrile or neoprene gloves appropriate for the chemicals and solvents involved. Consult a glove compatibility chart.[12][18][19][20]Chemical-resistant lab coat or apron.All operations should be performed in a chemical fume hood.
Causality in PPE Selection:
  • Eye and Face Protection: The potential for dust particles or liquid splashes to cause serious eye irritation necessitates the use of protective eyewear.[8] Goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses. Face shields provide an additional layer of protection for the entire face.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals.[11][18] Double-gloving is a best practice that provides an extra barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. The selection of glove material should always be cross-referenced with the solvents being used during solution-based work.

  • Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Boronic acids are often fine powders that can easily become airborne. A NIOSH-approved respirator is essential during solid handling to prevent inhalation of these irritating particles.[13][14] Working within a chemical fume hood for all other operations is a critical engineering control that removes airborne contaminants at the source.[21]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is fundamental to ensuring safety.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

    • Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.

    • Verify that all required PPE is clean, in good condition, and readily available.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don the appropriate respiratory protection if handling the solid compound outside of a fume hood.

    • Put on safety goggles or a face shield.

    • Wash and dry hands thoroughly before putting on gloves. If double-gloving, don the first pair, followed by the second.

  • Handling:

    • Handle the compound with care, avoiding the generation of dust.

    • Use a spatula or other appropriate tools for transferring the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.

  • Post-Handling:

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove eye and face protection and clean as necessary.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

All waste containing this compound, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Collect in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Decontamination: Rinse empty containers three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.

Always follow your institution's specific hazardous waste disposal procedures.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_solid Handling Solid Compound cluster_solution Handling Compound in Solution cluster_common_ppe Standard PPE for All Operations cluster_end Proceed with Caution start Assess the planned laboratory operation weighing Weighing or Aliquoting Solid? start->weighing Solid? in_hood Working in a certified chemical fume hood? start->in_hood Solution? resp_protection Wear NIOSH-approved N95 or P100 respirator weighing->resp_protection Yes weighing->in_hood No goggles Wear chemical splash goggles resp_protection->goggles no_resp Standard ventilation practices apply. Respirator generally not required. in_hood->no_resp Yes reassess Reassess procedure. Work outside hood not recommended. in_hood->reassess No no_resp->goggles gloves Wear nitrile or neoprene gloves (double-gloving recommended) goggles->gloves lab_coat Wear a fully buttoned lab coat gloves->lab_coat proceed Proceed with the experiment lab_coat->proceed

PPE Selection Workflow for this compound

By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly advance their scientific endeavors.

References

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Retrosynthesis Analysis

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